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Dehydrobruceine B

Cat. No.: B12402433
M. Wt: 478.4 g/mol
InChI Key: JXTROYJRNXSSKW-XUVISEOFSA-N
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Description

Dehydrobruceine B (: 53730-90-8, Molecular Formula: C₂₃H₂₆O₁₁) is a bioactive quassinoid compound isolated from the medicinal plant Brucea javanica (Ya-dan-zi) . This compound is of significant interest in pharmacological and oncology research due to its potent anti-cancer properties. Studies have demonstrated that this compound exerts its effects primarily by inducing mitochondria-mediated apoptosis in cancer cells . In research on human lung cancer cell lines, it has been shown to inhibit cell growth in a dose- and time-dependent manner, associated with the generation of reactive oxygen species (ROS) and a loss of mitochondrial membrane potential (MMP) . As a constituent of Brucea javanica , a plant used in traditional medicine for dysentery, malaria, and cancer, this compound represents a promising candidate for further investigation into novel chemotherapeutic pathways . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this material with care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O11 B12402433 Dehydrobruceine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

InChI

InChI=1S/C23H26O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h6,12,14-18,25,27-28H,5,7H2,1-4H3/t12-,14-,15-,16-,17-,18+,21+,22-,23+/m1/s1

InChI Key

JXTROYJRNXSSKW-XUVISEOFSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Isolating Dehydrobruceine B from Brucea javanica Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of dehydrobruceine B, a potent quassinoid, from the seeds of Brucea javanica. This document outlines a representative experimental protocol, summarizes relevant quantitative data for analogous compounds, and visualizes the isolation workflow and a key signaling pathway associated with this compound's biological activity.

Introduction

Brucea javanica (L.) Merr., a plant in the Simaroubaceae family, is a well-known herb in traditional Chinese medicine.[1][2] Its seeds are a rich source of tetracyclic triterpene quassinoids, which are the primary bioactive constituents responsible for the plant's diverse pharmacological effects, including anti-inflammatory, antimalarial, and antitumor activities.[2][3] Among the numerous quassinoids isolated from Brucea javanica, this compound has garnered significant interest for its pro-apoptotic effects in cancer cell lines. This guide details the methodologies for its extraction and purification.

Experimental Protocols

The isolation of this compound from Brucea javanica seeds typically involves a multi-step process of solvent extraction followed by various chromatographic techniques. While specific quantitative data for the yield and purity of this compound at each stage of isolation are not extensively reported in the available literature, the following protocol is a representative amalgamation of established methods for isolating quassinoids from this source.[3]

Extraction
  • Seed Preparation: Dried and crushed seeds of Brucea javanica are the starting material.

  • Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable solvent. Common solvents used for this purpose include ethanol, methanol, or ethyl acetate (EtOAc).[3] The extraction is typically performed at room temperature with continuous stirring for several days or through sonication to enhance efficiency.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography (CC): The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

  • Octadecylsilyl (ODS) Column Chromatography: The fractions enriched with quassinoids from the silica gel column are further purified on an ODS column. A gradient of methanol and water is commonly used for elution.

  • Sephadex LH-20 Column Chromatography: To remove smaller molecules and pigments, the semi-purified fractions are passed through a Sephadex LH-20 column, eluting with methanol.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved using RP-HPLC on a C18 column.[3] A gradient elution with acetonitrile and water is typically employed to yield pure this compound. The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and MS.

Quantitative Data

While specific quantitative data for the isolation of this compound is limited, data from the analysis of other quassinoids in Brucea javanica can provide a reference for the expected analytical parameters. The following tables summarize the quantitative analysis of bruceoside A, bruceoside B, and brusatol, as well as bruceine D and bruceine H, using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Table 1: HPLC Analysis of Bruceosides and Brusatol in Brucea javanica [4]

CompoundLinearity Range (µg)Correlation Coefficient (r)Average Recovery (%)RSD of Recovery (%)Content in Seeds (%)
Bruceoside B0.722 - 2.1660.999996.14.40.05 - 0.12
Bruceoside A2.074 - 6.2220.9999106.35.90.19 - 0.38
Brusatol0.503 - 1.5090.999996.74.80.07 - 0.18

Table 2: HPLC Analysis of Bruceine D, Brusatol, and Bruceine H in Brucea javanica [5][6][7]

CompoundLinearity Range (µg)Correlation Coefficient (r)Average Recovery (%)RSD of Recovery (%)
Bruceine D2.52 - 12.600.9996100.010.31
Brusatol2.19 - 10.950.9996100.951.7
Bruceine H2.91 - 14.550.9998100.431.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Brucea javanica seeds.

G Isolation Workflow for this compound A Brucea javanica Seeds B Crushing and Powdering A->B C Solvent Extraction (Ethanol/Methanol/EtOAc) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Quassinoid-rich Fractions E->F G ODS Column Chromatography F->G H Semi-purified Fractions G->H I Sephadex LH-20 Chromatography H->I J Further Purified Fractions I->J K RP-HPLC J->K L Pure this compound K->L

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in human lung cancer cells through the mitochondrial-dependent pathway. The key events in this pathway are depicted below.

G Mitochondrial Apoptosis Pathway Induced by this compound cluster_0 Cellular Environment cluster_1 Apoptotic Cascade A This compound B Mitochondrion A->B Induces stress C Cytochrome c (release) B->C F Apoptosome C->F D Apaf-1 D->F E Pro-caspase-9 E->F G Caspase-9 F->G activates I Caspase-3 G->I activates H Pro-caspase-3 H->I J PARP Cleavage I->J cleaves K Apoptosis I->K

Caption: Mitochondrial-dependent apoptosis initiated by this compound.

Conclusion

The isolation of this compound from Brucea javanica seeds is a feasible yet intricate process requiring multiple chromatographic steps. While a standardized protocol with detailed quantitative yields is not yet established, the methodologies outlined in this guide provide a solid foundation for researchers to successfully isolate this promising bioactive compound. The elucidation of its pro-apoptotic signaling pathway further underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research is warranted to optimize the isolation process and to fully characterize the pharmacological profile of this compound.

References

A New Quassinoid from the Seeds of Brucea javanica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isolation, characterization, and biological evaluation of a novel quassinoid from the seeds of Brucea javanica. This document collates and presents key data, detailed experimental methodologies, and visual representations of associated biological pathways.

Introduction to Quassinoids from Brucea javanica

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of quassinoids, a class of structurally complex triterpenoids.[1][2][3] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[2][3][4][5] The seeds of B. javanica, in particular, have been the focus of extensive phytochemical investigations, leading to the discovery of numerous novel quassinoids.[6][7][8][9] This guide will focus on a recently identified quassinoid, Bruceene A, to illustrate the process of discovery and characterization.

Physicochemical and Spectroscopic Data of Bruceene A

The structural elucidation of a new quassinoid is a meticulous process reliant on the interpretation of various spectroscopic and spectrometric data. The following tables summarize the key quantitative data for a representative new quassinoid, Bruceene A.

Table 1: ¹H NMR Spectroscopic Data for Bruceene A (500 MHz, in C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
13.65m
52.18dd12.5, 4.5
2.05m
1.85m
74.95d8.5
92.88d10.0
116.25s
124.28s
143.15d9.0
153.85d9.0
17α1.65m
17β1.55m
181.98s
211.25d6.5

Table 2: ¹³C NMR Spectroscopic Data for Bruceene A (125 MHz, in C₅D₅N)

PositionδC (ppm)PositionδC (ppm)
179.812110.2
2165.513145.8
3125.11445.2
4158.91570.5
545.616170.1
628.91734.5
780.11820.8
878.920125.4
948.52120.1
1042.1OAc170.5, 21.0
11160.5

Table 3: High-Resolution Mass Spectrometry Data for Bruceene A

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺545.1921545.1925C₂₈H₃₂O₁₁

Cytotoxic Activity

Many newly isolated quassinoids from Brucea javanica exhibit significant cytotoxic effects against various cancer cell lines.[7][10][11][12]

Table 4: In Vitro Cytotoxicity of Selected Quassinoids from Brucea javanica

CompoundHCT-8 (IC₅₀, µM)HepG2 (IC₅₀, µM)BGC-823 (IC₅₀, µM)A549 (IC₅₀, µM)SKVO3 (IC₅₀, µM)
Compound 6-----
Compound 80.120.250.180.310.45
Compound 90.851.20.951.52.1
Compound 100.210.420.330.580.76
Compound 111.52.81.93.24.1
Compound 134.26.55.17.89.3
Compound 140.550.980.721.11.6

Data adapted from Liu et al., 2012.[7]

Experimental Protocols

The following sections provide a detailed methodology for the isolation, purification, structure elucidation, and biological evaluation of a new quassinoid from Brucea javanica seeds.

Plant Material and Extraction

Dried and powdered seeds of Brucea javanica (5 kg) are extracted three times with 95% ethanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract. The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Isolation and Purification

The ethyl acetate fraction, typically containing the majority of quassinoids, is subjected to a series of chromatographic techniques for purification.

  • Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions (F1-F10).

  • Sephadex LH-20 Column Chromatography: Fractions showing promising profiles on TLC are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient, to yield the pure new quassinoid.

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods:

  • UV and IR Spectroscopy: To identify functional groups.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry of the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT-8, HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the new quassinoid for 48 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mandatory Visualizations

Experimental Workflow for Quassinoid Isolation

experimental_workflow plant_material Dried Seeds of Brucea javanica extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition petroleum_ether Petroleum Ether Fraction partition->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction partition->n_butanol Polar silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc new_quassinoid New Quassinoid (e.g., Bruceene A) prep_hplc->new_quassinoid structure_elucidation Structure Elucidation (NMR, MS) new_quassinoid->structure_elucidation bioassay Bioassays (e.g., Cytotoxicity) new_quassinoid->bioassay

Caption: Experimental workflow for the isolation of a new quassinoid.

PI3K/Akt/NF-κB Signaling Pathway

Some quassinoids from Brucea javanica have been shown to exert their anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[13]

PI3K_Akt_NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IkB_alpha IκB-α Akt->IkB_alpha phosphorylates p_IkB_alpha p-IκB-α IkB_alpha->p_IkB_alpha NFkB NF-κB p_NFkB p-NF-κB (active) NFkB->p_NFkB p_IkB_alpha->NFkB releases nucleus Nucleus p_NFkB->nucleus inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) nucleus->inflammation transcribes Quassinoids Quassinoids from Brucea javanica Quassinoids->PI3K inhibit Quassinoids->Akt inhibit

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by quassinoids.

References

Elucidating the Chemical Architecture of Dehydrobruceine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B is a member of the quassinoid family, a group of structurally complex and biologically active natural products isolated from plants of the Simaroubaceae family, notably from Brucea javanica. Quassinoids have garnered significant scientific interest due to their diverse pharmacological activities, including potent antitumor, antimalarial, and anti-inflammatory properties. The intricate polycyclic structure of this compound, characterized by a highly oxygenated tetracyclic core, presents a formidable challenge for chemical structure elucidation. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to deciphering the chemical structure of this compound and related quassinoids.

Core Methodologies in Structure Elucidation

The structural determination of complex natural products like this compound relies on a synergistic combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is employed to ascertain the molecular formula, while an array of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments are pivotal for assembling the carbon skeleton and defining the stereochemistry.

Experimental Protocols

1. Isolation of this compound: this compound is typically isolated from the dried fruits or seeds of Brucea javanica. A generalized protocol involves:

  • Extraction: The plant material is ground and extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. The quassinoids are typically concentrated in the ethyl acetate and methanol fractions.

  • Chromatographic Separation: The crude extract is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2. Mass Spectrometry:

  • Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is the method of choice.

  • Procedure: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Analysis: The accurate mass measurement of the molecular ion allows for the unambiguous determination of the elemental composition and molecular formula.

3. NMR Spectroscopy:

  • Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are required to resolve the complex proton and carbon signals.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅).

  • Experiments: A standard suite of NMR experiments is performed:

    • ¹H NMR (Proton NMR): Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR (Carbon NMR): Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and establishing the overall carbon framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Data Presentation: Representative Spectroscopic Data (Bruceine D as a proxy)

The following tables summarize the ¹H and ¹³C NMR data for Bruceine D, a structurally similar quassinoid from Brucea javanica. This data is representative of the type of information used to elucidate the structure of this compound.

Table 1: ¹H NMR Data of Bruceine D (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.25d8.0
52.55m
2.10m
1.85m
74.98s
93.15d5.0
114.15d5.0
123.85s
142.90d9.0
155.20d9.0
181.95s
21-OCH₃3.70s
3'-H6.10q7.2
4'-CH₃1.90d7.2
5'-CH₃2.05s

Table 2: ¹³C NMR Data of Bruceine D (100 MHz, CDCl₃)

PositionδC (ppm)Type
148.5CH
2205.1C
3124.5C
4165.0C
544.2CH
628.5CH₂
779.8CH
852.1C
946.5CH
1042.8C
1170.1CH
1278.5CH
1375.3C
1445.6CH
1572.3CH
16170.2C=O
1820.9CH₃
20108.2C
21172.5C=O
OCH₃52.8OCH₃
1'167.8C=O
2'128.1C
3'138.5CH
4'15.8CH₃
5'20.5CH₃

Structure Elucidation Workflow

The logical progression from raw data to a complete chemical structure is a multi-step process involving the careful integration of all spectroscopic information.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly Plant_Material Brucea javanica Extraction Solvent Extraction Plant_Material->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound HRMS High-Resolution Mass Spectrometry Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR_2D Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula Proton_Spin_Systems Identify ¹H-¹H Spin Systems (COSY) NMR_1D->Proton_Spin_Systems CH_Connectivity Assign ¹H and ¹³C Resonances (HSQC) NMR_1D->CH_Connectivity NMR_2D->CH_Connectivity Proton_Spin_systems Proton_Spin_systems NMR_2D->Proton_Spin_systems Carbon_Framework Assemble Carbon Skeleton (HMBC) Proton_Spin_Systems->Carbon_Framework CH_Connectivity->Carbon_Framework Relative_Stereochemistry Determine Relative Stereochemistry (NOESY) Carbon_Framework->Relative_Stereochemistry Final_Structure Propose Final Structure Relative_Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways and Logical Relationships

The structural information derived from spectroscopic analysis allows for the construction of key bond correlations, which are essential for assembling the final structure. The following diagram illustrates the logical relationships between different NMR experiments and the structural fragments they help to define.

Caption: Logical flow of NMR data to deduce the chemical structure.

Conclusion

The chemical structure elucidation of this compound is a complex undertaking that exemplifies the power of modern spectroscopic methods in natural product chemistry. Through the systematic application of mass spectrometry and a suite of NMR techniques, researchers can piece together the intricate molecular architecture of such compounds. The detailed structural information obtained is fundamental for understanding their biological activities and for guiding future drug development efforts based on these potent natural scaffolds. While the specific raw data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide, using a closely related analogue as a representative example, provide a robust framework for approaching the structural determination of complex quassinoids.

References

Dehydrobruceine B: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B (DHB) is a quassinoid compound isolated from Brucea javanica, a plant with a long history of use in traditional medicine for treating various ailments, including tumors.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying the therapeutic potential of DHB, revealing a range of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-cancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.

Biological Activities of this compound

The primary documented biological activity of this compound is its potent anti-cancer effect, particularly against lung cancer cell lines. This activity is primarily mediated through the induction of apoptosis via a mitochondrial-dependent pathway.[1][2] Furthermore, DHB has been shown to enhance the efficacy of conventional chemotherapeutic agents like cisplatin, suggesting its potential use in combination therapies.[2] Another significant mechanism of action is the inhibition of the Nrf2 signaling pathway, which is often implicated in chemoresistance.[2]

Quantitative Data Summary
CompoundCell LineTime PointIC50 (µM)Reference
Bruceine DA54924 h36.76[3]
Bruceine DA54948 h17.89[3]
Bruceine DNCI-H29224 h31.22[3]
Bruceine DNCI-H29248 h14.42[3]

Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of key signaling pathways, primarily the intrinsic apoptosis pathway and the Nrf2 pathway.

Mitochondrial-Dependent Apoptosis Pathway

DHB induces apoptosis in cancer cells by targeting the mitochondria.[1][2] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][2] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death.[1][2] The process is also regulated by the Bcl-2 family of proteins, with DHB promoting the expression of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]

DHB This compound Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2/Bcl-xL ↓) DHB->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 (cleavage) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (cleavage) Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial-Dependent Apoptosis Pathway Induced by DHB.
Inhibition of the Nrf2 Signaling Pathway

The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and is often overactivated in cancer cells, contributing to chemoresistance.[2] this compound has been shown to reduce the protein levels of Nrf2 and its target genes.[2] This inhibition of the Nrf2 pathway may lead to an increase in intracellular reactive oxygen species (ROS), which can further contribute to the induction of mitochondria-mediated apoptosis.[2]

DHB This compound Nrf2 Nrf2 DHB->Nrf2 ROS Intracellular ROS ↑ DHB->ROS Target_Genes Target Genes (e.g., antioxidant enzymes) Nrf2->Target_Genes Chemoresistance Chemoresistance Target_Genes->Chemoresistance Apoptosis Mitochondrial Apoptosis ROS->Apoptosis

Inhibition of the Nrf2 Signaling Pathway by DHB.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human lung cancer cell lines (e.g., A549, NCI-H292)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (DHB) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of DHB in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the DHB dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest DHB concentration) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24 h, 48 h).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_DHB Add DHB to Cells Incubate_24h->Add_DHB Prepare_DHB Prepare DHB Dilutions Incubate_Time Incubate (e.g., 24h, 48h) Add_DHB->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (490 nm) Add_DMSO->Read_Absorbance

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with DHB at the desired concentrations and for the appropriate time.

  • Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cells with DHB Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_AnnexinV_PI Add Annexin V-FITC & PI Resuspend->Add_AnnexinV_PI Incubate_15min Incubate 15 min (RT, dark) Add_AnnexinV_PI->Incubate_15min Add_Buffer Add Binding Buffer Incubate_15min->Add_Buffer Flow_Cytometry Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry

Workflow for the Annexin V/PI Apoptosis Assay.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 staining solution

  • Complete culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on coverslips in a 6-well plate or in a 96-well plate suitable for fluorescence microscopy or flow cytometry.

  • Treat cells with DHB at the desired concentrations and for the appropriate time.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution (typically 1-10 µg/mL in complete medium) to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells Treat_Cells Treat Cells with DHB Seed_Cells->Treat_Cells Wash_PBS1 Wash with PBS Treat_Cells->Wash_PBS1 Add_JC1 Add JC-1 Solution Wash_PBS1->Add_JC1 Incubate_30min Incubate 15-30 min Add_JC1->Incubate_30min Wash_PBS2 Wash with PBS (x2) Incubate_30min->Wash_PBS2 Analyze Analyze (Microscopy/Flow Cytometry) Wash_PBS2->Analyze

Workflow for the JC-1 Mitochondrial Membrane Potential Assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Nrf2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with DHB and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_detection Detection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Denaturation Denaturation Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Chemiluminescence Chemiluminescent Detection Secondary_Ab->Chemiluminescence Imaging Imaging & Analysis Chemiluminescence->Imaging

Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural compound with significant anti-cancer activity, primarily through the induction of mitochondrial-dependent apoptosis and the inhibition of the Nrf2 signaling pathway. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of DHB and evaluating its efficacy and safety in preclinical and clinical settings.

References

Dehydrobruceine B: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrobruceine B (DHB) is a naturally occurring quassinoid compound isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine for cancer treatment.[1] As a member of the quassinoid family, DHB has garnered scientific interest for its potent cytotoxic and anti-proliferative effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-cancer activity, with a focus on its role in inducing apoptosis and mediating cell cycle arrest. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis

The primary anti-cancer mechanism of this compound is the induction of programmed cell death, or apoptosis, primarily through the mitochondrial-dependent intrinsic pathway.[1] This process is initiated by internal cellular stress signals and culminates in the activation of a cascade of caspase enzymes that execute the dismantling of the cell.

Mitochondrial-Dependent Apoptotic Pathway

Treatment of cancer cells with DHB triggers a series of events centered on the mitochondria:

  • Regulation of Bcl-2 Family Proteins: DHB alters the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] This shift in the Bax/Bcl-2 ratio is a critical upstream event that commits the cell to apoptosis.

  • Loss of Mitochondrial Membrane Potential (MMP): The altered ratio of Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane, resulting in a significant decrease in the mitochondrial membrane potential (ΔΨm).[1][2]

  • Cytochrome c Release: The disruption of the mitochondrial membrane allows for the release of key pro-apoptotic factors from the intermembrane space into the cytoplasm, most notably Cytochrome c.[1][2]

  • Caspase Activation Cascade: In the cytoplasm, Cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway. Activated caspase-9 proceeds to cleave and activate the executioner caspase, caspase-3.[1]

  • Execution of Apoptosis: Activated caspase-3 is responsible for the final stages of apoptosis, which includes the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[1][2] The cleavage of PARP, a DNA repair enzyme, is a hallmark of apoptosis.

In certain contexts, particularly when used in combination with other chemotherapeutic agents like cisplatin, DHB has also been observed to promote the translocation of the Apoptosis-Inducing Factor (AIF) from the cytosol into the nucleus, contributing to caspase-independent cell death.[3]

G cluster_0 cluster_1 Mitochondrial Regulation cluster_2 Cytosolic Caspase Cascade cluster_3 Execution of Apoptosis DHB This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DHB->Bax Promotes MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl2->MMP Bax->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1: Mitochondrial-dependent apoptosis pathway induced by this compound.
Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to impede cancer cell proliferation by causing cell cycle arrest. Studies on human lung cancer cell lines A549 and NCI-H292 have demonstrated that DHB treatment leads to a blockage at the S phase of the cell cycle.[1] This arrest prevents cells from proceeding through DNA replication, thereby halting their division and proliferation.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively detailed in the reviewed literature, its potent effects have been documented at various concentrations. The following table summarizes the observed biological effects of DHB on specific cancer cell lines.

Cell LineCancer TypeConcentrationDurationObserved Effect(s)Reference(s)
A549Human Lung CarcinomaNot Specified-Decreased cell viability, induced apoptosis, S phase cell cycle arrest.[1]
NCI-H292Human Lung Mucoepidermoid CarcinomaNot Specified-Decreased cell viability, induced apoptosis, S phase cell cycle arrest.[1]
A549Human Lung Carcinoma1 µM24 hoursIn combination with cisplatin, induced translocation of AIF from cytosol to nucleus.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of DHB on cancer cells by measuring metabolic activity.

  • Principle: The tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H292) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assessment by Flow Cytometry

This method quantifies the extent of apoptosis induced by DHB.

  • Principle: Using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, cells can be differentiated into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity.

  • Protocol:

    • Cell Treatment: Culture and treat cells with DHB as described for the viability assay.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells immediately using a flow cytometer.

Measurement of Mitochondrial Membrane Potential (MMP)

This assay detects the DHB-induced disruption of MMP, a key event in the intrinsic apoptotic pathway.

  • Principle: The lipophilic cationic dye JC-1 is used as an indicator of MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

  • Protocol:

    • Cell Treatment: Treat cells with DHB in a culture plate.

    • Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 20-30 minutes at 37°C.

    • Washing: Wash the cells with PBS to remove excess dye.

    • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to measure the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Protocol:

    • Protein Extraction: Lyse DHB-treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_workflow Experimental Workflow for DHB Analysis cluster_assays start Cancer Cell Lines (e.g., A549, NCI-H292) treatment Treatment with this compound (Dose and Time-course) start->treatment assay_viability MTT Assay Measures: Cell Viability & Cytotoxicity treatment->assay_viability assay_apoptosis Flow Cytometry Stains: Annexin V / PI Measures: Apoptosis Rate treatment->assay_apoptosis assay_mmp JC-1 Staining Measures: Mitochondrial Membrane Potential treatment->assay_mmp assay_protein Western Blot Measures: Protein Expression (Bcl-2, Bax, Caspases, PARP) treatment->assay_protein assay_cycle Flow Cytometry Stain: PI Measures: Cell Cycle Distribution treatment->assay_cycle

Figure 2: General experimental workflow for investigating the anti-cancer effects of DHB.

Conclusion

This compound demonstrates significant anti-cancer potential, primarily by inducing apoptosis through the mitochondrial-dependent pathway in cancer cells.[1] Its ability to modulate key regulatory proteins like the Bcl-2 family, disrupt mitochondrial function, and activate the caspase cascade underscores its efficacy as a cytotoxic agent.[2] Furthermore, its capacity to induce S-phase cell cycle arrest contributes to its anti-proliferative effects.[1] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate and potentially harness the therapeutic capabilities of this compound in oncology.

References

Foundational Research on the Anti-Inflammatory Potential of Dehydrobruceine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational research specifically investigating the anti-inflammatory potential of Dehydrobruceine B is not currently available in the public domain. This guide, therefore, provides a comprehensive overview of the anti-inflammatory properties of closely related quassinoid compounds and extracts derived from Brucea javanica, the plant source of this compound. The experimental protocols and mechanistic insights detailed herein are based on studies of these related substances and serve as a foundational framework for initiating research into this compound's specific activities.

Introduction to this compound and the Quassinoids of Brucea javanica

This compound is a quassinoid, a class of bitter, tetracyclic triterpenoids, isolated from the plant Brucea javanica (L.) Merr.[1]. While this compound itself has not been the subject of anti-inflammatory studies, numerous other quassinoids from Brucea javanica, such as Brusatol and Bruceine D, along with the oil extracted from the plant's fruit, have demonstrated significant anti-inflammatory effects. These compounds are known to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The anti-inflammatory activity of Brucea javanica extracts and their constituent quassinoids is attributed to their ability to suppress the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][3]. This guide will synthesize the existing data on these related compounds to provide a predictive framework for the potential anti-inflammatory profile of this compound.

Quantitative Data on the Anti-Inflammatory Effects of Brucea javanica Quassinoids and Oil

The following tables summarize the quantitative data from studies on Brucea javanica oil emulsion (BJOE) and Brusatol, a major quassinoid from the plant. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vivo Anti-Inflammatory Effects of Brucea javanica Oil Emulsion (BJOE) in a DSS-Induced Colitis Mouse Model

ParameterTreatment GroupResultReference
TNF-α LevelDSS + BJOE (0.5, 1, 2 g/kg)Significant dose-dependent reduction compared to DSS group[4]
IL-1β LevelDSS + BJOE (0.5, 1, 2 g/kg)Significant dose-dependent reduction compared to DSS group[4]
IL-6 LevelDSS + BJOE (0.5, 1, 2 g/kg)Significant dose-dependent reduction compared to DSS group[4]
iNOS mRNA ExpressionDSS + BJOE (0.5, 1, 2 g/kg)Significantly inhibited compared to DSS group[4]
COX-2 mRNA ExpressionDSS + BJOE (0.5, 1, 2 g/kg)Significantly inhibited compared to DSS group[4]

Table 2: In Vitro Anti-Inflammatory Effects of Brusatol in LPS-Stimulated RAW 264.7 Macrophages

ParameterBrusatol ConcentrationResultReference
IL-1β Production0.5 and 1.0 mg/kg (in vivo)Inhibition of accumulation[3]
IL-18 Production0.5 and 1.0 mg/kg (in vivo)Inhibition of accumulation[3]
IC50 Values (various cancer cell lines)6 - 38 nmol/LDemonstrates potent cytotoxicity which can be related to anti-inflammatory pathways[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the anti-inflammatory potential of natural compounds like this compound.

In Vitro Anti-Inflammatory Activity in Macrophages

This protocol describes the induction of an inflammatory response in macrophages using lipopolysaccharide (LPS) and the subsequent measurement of inflammatory mediators.

Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines and enzymes in vitro.

Cell Line: Murine macrophage cell line RAW 264.7 or J774A.1.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for a specified period (e.g., 12-24 hours). Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants to measure cytokine and nitric oxide levels.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[6][7][8][9].

  • Cell Viability Assay (MTT):

    • Assess the cytotoxicity of the test compound by performing an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of the molecular mechanism of the test compound's anti-inflammatory action by examining key proteins in the NF-κB and MAPK signaling pathways.

Objective: To determine if the test compound inhibits inflammation by modulating the NF-κB and/or MAPK signaling pathways.

Methodology:

  • Cell Lysis: After treatment and stimulation as described in 3.1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins overnight at 4°C. Relevant antibodies include:

    • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

    • MAPK Pathway: p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[10][11][12][13][14].

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P p65 p65 p50 p50 NFκB_complex p65/p50 Nucleus Nucleus NFκB_complex->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Dehydrobruceine_B This compound (Hypothesized) Dehydrobruceine_B->IKK Inhibits

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

G cluster_1 Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Dehydrobruceine_B This compound (Hypothesized) Dehydrobruceine_B->MKKs Inhibits

Caption: General MAPK signaling pathway and a potential point of inhibition.

G cluster_2 Experimental Workflow Start Start: Compound Isolation (this compound) In_Vitro_Screening In Vitro Screening: LPS-stimulated Macrophages Start->In_Vitro_Screening Cytokine_Assay Measure Cytokines (TNF-α, IL-6) via ELISA In_Vitro_Screening->Cytokine_Assay NO_Assay Measure Nitric Oxide (Griess Assay) In_Vitro_Screening->NO_Assay Mechanism_Study Mechanism of Action: Western Blot Cytokine_Assay->Mechanism_Study NO_Assay->Mechanism_Study NFkB_Analysis Analyze NF-κB Pathway (p-p65, p-IκBα) Mechanism_Study->NFkB_Analysis MAPK_Analysis Analyze MAPK Pathway (p-p38, p-ERK, p-JNK) Mechanism_Study->MAPK_Analysis End End: Data Analysis & Conclusion NFkB_Analysis->End MAPK_Analysis->End

Caption: A typical workflow for investigating a novel anti-inflammatory compound.

References

Unveiling the Antimalarial Potential of Bruceine Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the antimalarial effects of bruceine quassinoids, a class of natural products isolated from the plant Brucea javanica. While specific data on Dehydrobruceine B is limited, this document consolidates the available research on closely related bruceine derivatives, offering valuable insights for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery. The content herein is based on a systematic review of existing scientific literature, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action.

In Vitro Antimalarial Activity of Bruceine Derivatives

Quassinoids extracted from Brucea javanica have demonstrated notable activity against Plasmodium falciparum, the deadliest species of malaria parasite. The following table summarizes the 50% inhibitory concentration (IC50) values for several bruceine compounds against the K1 chloroquine-resistant strain of P. falciparum.

CompoundP. falciparum StrainIC50 (µM)
Bruceine DK11.41
Bruceine EK14.37
Bruceine FK13.85
Bruceine HK11.06

Proposed Mechanism of Action

While the precise molecular targets of most bruceine quassinoids are yet to be fully elucidated, preliminary studies suggest that their antimalarial activity may stem from the disruption of fundamental cellular processes in the parasite. For Bruceine B, its antimalarial effect has been inferred from its ability to inhibit both protein and nucleic acid synthesis. This dual inhibition suggests a mechanism that could rapidly halt parasite proliferation and survival.

Proposed Mechanism of Action for Bruceine B Bruceine B Bruceine B Parasite Ribosome Parasite Ribosome Bruceine B->Parasite Ribosome Inhibition Parasite DNA/RNA Polymerases Parasite DNA/RNA Polymerases Bruceine B->Parasite DNA/RNA Polymerases Inhibition Protein Synthesis Protein Synthesis Parasite Ribosome->Protein Synthesis Nucleic Acid Synthesis Nucleic Acid Synthesis Parasite DNA/RNA Polymerases->Nucleic Acid Synthesis Parasite Growth & Proliferation Parasite Growth & Proliferation Protein Synthesis->Parasite Growth & Proliferation Required for Nucleic Acid Synthesis->Parasite Growth & Proliferation Required for

Proposed inhibitory action of Bruceine B.

Experimental Protocols

The following sections detail the methodologies typically employed in the evaluation of the antimalarial activity of bruceine derivatives.

In Vitro Antiplasmodial Assay

A common method for determining the in vitro antimalarial activity of a compound is through a cell-based assay using cultured P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.

Materials:

  • P. falciparum culture (e.g., K1 strain)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

  • Test compounds (dissolved in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: P. falciparum is maintained in continuous culture in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Assay Setup: A synchronized parasite culture (primarily ring-stage parasites) is diluted to the desired parasitemia and hematocrit and added to the drug-containing wells. Control wells with no drug and wells with a known antimalarial drug (e.g., chloroquine) are included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Antimalarial Drug Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Parasite Culture Parasite Culture Incubation Incubation Parasite Culture->Incubation Drug Dilution Drug Dilution Drug Dilution->Incubation Lysis & Staining Lysis & Staining Incubation->Lysis & Staining Fluorescence Reading Fluorescence Reading Lysis & Staining->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

General workflow of an in vitro antimalarial assay.
Protein and Nucleic Acid Synthesis Inhibition Assays

To investigate the mechanism of action, assays that measure the inhibition of macromolecule synthesis can be employed.

Objective: To determine if a test compound inhibits protein or nucleic acid synthesis in P. falciparum.

Materials:

  • Synchronized P. falciparum culture

  • Radiolabeled precursors (e.g., [3H]-hypoxanthine for nucleic acid synthesis, [3H]-isoleucine for protein synthesis)

  • Test compounds

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Assay Setup: Synchronized trophozoite-stage parasites are incubated with the test compound at various concentrations in a 96-well plate.

  • Radiolabeling: After a short pre-incubation with the drug, a radiolabeled precursor is added to each well.

  • Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabeled precursor into newly synthesized macromolecules.

  • Harvesting: The parasites are harvested onto a filter mat, and unincorporated radiolabel is washed away.

  • Measurement: The filter mat is dried, and the radioactivity in each spot is measured using a scintillation counter.

  • Data Analysis: A reduction in radioactivity in the drug-treated wells compared to the control wells indicates inhibition of the respective synthesis pathway.

Conclusion

The preliminary data on bruceine quassinoids from Brucea javanica indicate a promising potential for this class of compounds as a source of new antimalarial leads. While direct and comprehensive data on this compound is currently lacking in the public domain, the significant in vitro activity of its close analogues, such as Bruceines D and H, warrants further investigation. The inferred mechanism of action for Bruceine B, involving the inhibition of both protein and nucleic acid synthesis, suggests a potent and multifaceted mode of parasite killing. Future research should focus on the systematic evaluation of a broader range of bruceine derivatives, including this compound, to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets of these compounds within the parasite, which will be instrumental in optimizing their efficacy and selectivity for the development of novel antimalarial therapeutics.

Dehydrobruceine B Biosynthesis in Simaroubaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceine B, a complex quassinoid found in plants of the Simaroubaceae family, particularly in Brucea javanica, has garnered significant interest for its potential therapeutic applications.[1] Quassinoids, a class of highly modified triterpenoids, are known for their broad spectrum of biological activities.[2][3] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, including its known enzymatic steps, proposed transformations, and relevant experimental methodologies. While the early stages of the pathway are becoming clearer, the downstream modifications leading to the final intricate structure of this compound are still under investigation. This document aims to serve as a foundational resource for researchers dedicated to unraveling the complete biosynthetic route and harnessing its potential for drug development.

Introduction to this compound and Quassinoids

This compound is a C20 quassinoid characterized by a highly oxygenated and rearranged picrasane skeleton.[4] Quassinoids are a defining feature of the Simaroubaceae family and are responsible for the characteristic bitter taste of many of these plants.[5] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimalarial, and anti-inflammatory properties.[1][6] this compound itself has been reported in Brucea javanica and is a subject of ongoing research for its biological activities.[4]

The biosynthesis of quassinoids is a complex process involving numerous enzymatic modifications of a triterpenoid precursor. The structural diversity of quassinoids, including variations in oxidation patterns, lactone ring formations, and esterifications, points to a sophisticated and branched biosynthetic network.[7]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of terpenoid biosynthesis, starting from the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be broadly divided into three main stages: the formation of the triterpenoid backbone, the initial cyclization and rearrangement to the protolimonoid intermediate melianol, and the subsequent extensive modifications leading to the final quassinoid structure.

Early Stages: From 2,3-Oxidosqualene to Melianol

Recent studies have elucidated the initial steps of quassinoid biosynthesis, revealing a shared origin with limonoids, another class of modified triterpenoids.[8] The pathway commences with the cyclization of the linear triterpenoid precursor, 2,3-oxidosqualene.

  • Step 1: Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol. This reaction establishes the fundamental carbon skeleton that will be further modified.

  • Step 2 & 3: Oxidation to Melianol: Two sequential oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), convert tirucalla-7,24-dien-3β-ol into the key protolimonoid intermediate, melianol. These P450s have been identified in the related plant Ailanthus altissima as belonging to the CYP71CD and CYP71BQ subfamilies.[9]

Dehydrobruceine_B_Early_Pathway cluster_main Early Stages of this compound Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol Oxidosqualene Cyclase (OSC) Melianol Melianol Tirucalladienol->Melianol Cytochrome P450s (CYP71CD & CYP71BQ families)

Figure 1: Early biosynthetic pathway to the key intermediate melianol.

Proposed Downstream Pathway: From Melianol to this compound

The enzymatic transformations from melianol to this compound are currently not fully elucidated. However, based on the chemical structures of various quassinoids isolated from Simaroubaceae species and the known catalytic repertoire of plant enzymes, a putative pathway can be proposed. This downstream pathway likely involves a series of oxidative modifications, rearrangements, and tailoring reactions.

Key proposed enzymatic steps include:

  • Further Oxidations by Cytochrome P450s: Additional P450s are likely involved in hydroxylating and further oxidizing the melianol scaffold. These reactions are crucial for creating the highly oxygenated nature of this compound.

  • Baeyer-Villiger Oxidation: The formation of the characteristic lactone rings in quassinoids is hypothesized to proceed via Baeyer-Villiger oxidation, a reaction known to be catalyzed by certain P450s.

  • Oxidative Cleavage: The cleavage of carbon-carbon bonds to form the C20 picrasane skeleton from the C30 triterpenoid precursor is a critical step. This is likely mediated by oxidative enzymes, potentially involving a series of hydroxylations followed by a retro-aldol or similar reaction.

  • Dehydrogenations and Acylations: The final steps likely involve dehydrogenases to introduce double bonds, such as the one present in the A-ring of this compound, and acyltransferases to add acetyl groups.

Dehydrobruceine_B_Putative_Downstream_Pathway cluster_downstream Putative Downstream Pathway Melianol Melianol Oxidized_Intermediates Further Oxidized Intermediates Melianol->Oxidized_Intermediates Cytochrome P450s Picrasane_Skeleton Picrasane Skeleton (C20) Oxidized_Intermediates->Picrasane_Skeleton Oxidative Cleavage (Putative P450s) Bruceine_Precursors Bruceine-type Precursors Picrasane_Skeleton->Bruceine_Precursors Baeyer-Villiger Oxidation, Hydroxylations (P450s) Dehydrobruceine_B This compound Bruceine_Precursors->Dehydrobruceine_B Dehydrogenase, Acyltransferase

Figure 2: A proposed putative downstream pathway from melianol to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the intermediates and enzyme kinetics of the this compound biosynthetic pathway. However, several studies have reported the quantification of various quassinoids in Brucea javanica and other Simaroubaceae plants, which provides a basis for future targeted metabolomic and enzymatic studies.

Compound Plant Source Method of Quantification Concentration Range Reference
Bruceoside ABrucea javanicaHPLC0.19% - 0.38% (in seeds)[10]
Bruceoside BBrucea javanicaHPLC0.05% - 0.12% (in seeds)[10]
BrusatolBrucea javanicaHPLC0.07% - 0.18% (in seeds)[10]
QuassinQuassia amaraLC-MS/MS1 - 100 µg/kg (in fruits and vegetables)[11]
NeoquassinQuassia amaraLC-MS/MS1 - 100 µg/kg (in fruits and vegetables)[11]
Simalikalactone EQuassia amaraLC-MS93 ± 2 mg/kg to 160 ± 12 mg/kg (in dry leaves)[12]

Table 1: Quantitative Analysis of Quassinoids in Simaroubaceae Species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding enzymes involved in the downstream pathway from melianol.

Workflow:

Gene_Discovery_Workflow cluster_workflow Gene Discovery Workflow RNA_Seq RNA Sequencing of Brucea javanica tissues De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Gene_Annotation Gene Annotation and Functional Prediction De_Novo_Assembly->Gene_Annotation Co_expression_Analysis Co-expression Analysis with known pathway genes (e.g., OSC, P450s) Gene_Annotation->Co_expression_Analysis Candidate_Selection Selection of Candidate Downstream Enzymes (P450s, Dehydrogenases, etc.) Co_expression_Analysis->Candidate_Selection

Figure 3: Workflow for identifying candidate biosynthetic genes.

Protocol:

  • RNA Extraction and Sequencing: Extract total RNA from various tissues of Brucea javanica (e.g., seeds, leaves, stems) where this compound is known to accumulate. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to predict gene functions.

  • Co-expression Analysis: Identify transcripts that show a similar expression pattern to the known early pathway genes (OSC and the initial P450s). This can be done by calculating Pearson correlation coefficients.

  • Candidate Gene Selection: Prioritize candidate genes for functional characterization based on their annotation (e.g., cytochrome P450s, dehydrogenases, acyltransferases) and high co-expression with known pathway genes.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Protocol:

  • Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes from Brucea javanica cDNA. Clone the amplified genes into appropriate expression vectors for heterologous expression in systems like Nicotiana benthamiana (transient expression), Saccharomyces cerevisiae (yeast), or Escherichia coli.[13]

  • Heterologous Expression:

    • Nicotiana benthamiana: Infiltrate leaves with Agrobacterium tumefaciens carrying the expression constructs. Co-express with upstream pathway genes to provide the substrate.

    • Saccharomyces cerevisiae: Transform yeast strains engineered to produce the precursor molecule (e.g., melianol).

    • Escherichia coli: Co-express the plant P450 with a suitable cytochrome P450 reductase (CPR). N-terminal modifications of the P450 may be necessary for optimal expression and activity.[14]

  • Enzyme Assays:

    • In vivo conversion: Harvest the plant tissue or yeast/bacterial cells after a period of incubation. Extract metabolites and analyze for the presence of new products using LC-MS/MS.

    • In vitro assays: Prepare microsomes (for membrane-bound enzymes like P450s) from the expression host. Incubate the microsomes with the putative substrate (e.g., melianol or a downstream intermediate) and necessary co-factors (e.g., NADPH for P450s). Analyze the reaction products by LC-MS/MS.[15]

Metabolite Extraction and Analysis

Objective: To identify and quantify intermediates and the final product of the biosynthetic pathway.

Protocol:

  • Sample Preparation: Grind plant material or microbial cells in liquid nitrogen.

  • Extraction: Extract the metabolites with a suitable solvent, such as methanol or acetonitrile.[11] For quassinoids, a common method involves ultrasonic extraction with methanol.[10]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile, often with a formic acid modifier.[11]

    • Mass Spectrometry: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) operating in multiple reaction monitoring (MRM) mode for targeted quantification of known compounds or in full scan and product ion scan modes for the identification of unknown intermediates.[16][17]

Regulation of the Pathway

The regulation of this compound biosynthesis is likely a complex process involving transcriptional control of the biosynthetic genes. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate secondary metabolite pathways in plants and could play a role in controlling the expression of the this compound pathway genes in response to developmental cues and environmental stimuli. Further research, including gene expression profiling under different conditions, is needed to identify the specific regulatory elements and transcription factors involved.[18]

Future Outlook

The complete elucidation of the this compound biosynthetic pathway presents an exciting challenge with significant potential rewards. Future research should focus on:

  • Functional characterization of downstream enzymes: A systematic approach combining transcriptomics, proteomics, and metabolomics will be crucial to identify and characterize the remaining enzymes in the pathway.

  • Quantitative analysis of pathway flux: Stable isotope labeling studies can be employed to trace the flow of precursors through the pathway and identify rate-limiting steps.

  • Investigation of regulatory mechanisms: Identifying the transcription factors and signaling pathways that control the biosynthesis of this compound will be key to engineering high-producing plant or microbial systems.

By addressing these research gaps, the scientific community can pave the way for the sustainable and scalable production of this compound and other valuable quassinoids for pharmaceutical and other applications.

References

Dehydrobruceine B: A Technical Guide to its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceine B is a naturally occurring quassinoid isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, structural characterization, and known biological activities of this compound. Notably, this compound has demonstrated potent pro-apoptotic effects in human lung cancer cells through the induction of the mitochondrial-dependent apoptosis pathway. Furthermore, it has been shown to modulate the Keap1-Nrf2 signaling pathway, suggesting a multi-faceted mechanism of action. This document details the experimental methodologies employed in its study and presents key quantitative data, offering a valuable resource for researchers in oncology and natural product drug discovery.

Discovery and Characterization

This compound was first reported as a natural product isolated from the medicinal plant Brucea javanica (L.) Merr. of the Simaroubaceae family. Quassinoids, a class of degraded triterpenes, are characteristic bitter principles of this plant family and are known for their diverse biological activities.

Isolation

While the specific details of the initial isolation of this compound are not extensively documented in readily available literature, a general methodology for the isolation of quassinoids from Brucea javanica can be described.

Experimental Protocol: General Isolation of Quassinoids from Brucea javanica

  • Extraction: Dried and powdered seeds of Brucea javanica are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Quassinoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques for further purification.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography: Sub-fractions containing compounds of interest are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. The chemical formula for this compound is C₂₃H₂₆O₁₁.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, allowing for the complete assignment of the chemical structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester groups.

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

Biological Activity and Mechanism of Action

The most significant biological activity reported for this compound is its potent anticancer effect, specifically its ability to induce apoptosis in human lung cancer cells.

Cytotoxicity against Cancer Cell Lines

This compound has been shown to inhibit the proliferation of human non-small cell lung cancer cell lines, A549 and NCI-H292, in a dose- and time-dependent manner.

Cell LineTreatment DurationIC₅₀ (µM)
A54924 hoursNot explicitly stated in available abstracts
48 hoursNot explicitly stated in available abstracts
NCI-H29224 hoursNot explicitly stated in available abstracts
48 hoursNot explicitly stated in available abstracts

Note: While the referenced studies demonstrate dose-dependent cytotoxicity, specific IC₅₀ values for this compound were not available in the abstracts. The provided table structure is for the presentation of such data when available.

Induction of Mitochondrial-Dependent Apoptosis

This compound triggers apoptosis in lung cancer cells primarily through the intrinsic, or mitochondrial-dependent, pathway.[1][2][3] This is a key mechanism for programmed cell death, characterized by a series of molecular events centered on the mitochondria.

Mitochondrial_Apoptosis_Pathway cluster_mito Mitochondrial Events DHB This compound Mitochondrion Mitochondrion DHB->Mitochondrion Loss of Membrane Potential Bax Bax DHB->Bax Upregulates Bcl2 Bcl-2 DHB->Bcl2 Downregulates CytC Cytochrome c Mitochondrion->CytC Release AIF AIF Mitochondrion->AIF Release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp3 Activated Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP Cleaves PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis AIF->Apoptosis Caspase-independent

Figure 1: this compound-induced mitochondrial apoptosis pathway.

Key Events in this compound-Induced Apoptosis:

  • Loss of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a significant decrease in the mitochondrial membrane potential, a critical early event in apoptosis.[2][3]

  • Regulation of Bcl-2 Family Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.

  • Cytochrome c Release: The loss of MMP and altered Bcl-2 family protein balance results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][3]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase.[2][3]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[2][3]

  • Apoptosis-Inducing Factor (AIF) Release: this compound has also been reported to increase the expression of AIF, a mitochondrial flavoprotein that can translocate to the nucleus and induce caspase-independent apoptosis.[4]

Experimental Protocols for Apoptosis Assays:

  • Cell Viability Assay (MTT Assay):

    • Seed A549 or NCI-H292 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 or 48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

  • Mitochondrial Membrane Potential Assay (JC-1 Staining):

    • Treat cells with this compound as required.

    • Incubate the cells with JC-1 dye. JC-1 aggregates in healthy mitochondria, emitting red fluorescence, while it remains as monomers in the cytoplasm of apoptotic cells with low MMP, emitting green fluorescence.

    • Analyze the cells using flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Lyse this compound-treated and control cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and cleaved PARP.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Modulation of the Keap1-Nrf2 Signaling Pathway

This compound has been shown to inhibit the Keap1-Nrf2 signaling pathway.[4] The Nrf2 transcription factor plays a crucial role in the cellular antioxidant response and can contribute to chemoresistance in cancer cells.

Keap1_Nrf2_Pathway cluster_nucleus Nuclear Events DHB This compound Keap1 Keap1 DHB->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasome Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Figure 2: Inhibition of the Keap1-Nrf2 pathway by this compound.

Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation. By inhibiting Keap1, this compound may prevent the degradation of Nrf2. However, in the context of its synergistic effect with cisplatin, it was noted that this compound reduced the protein levels of Nrf2 and its target genes.[3] This suggests a more complex regulatory role that may be cell-type and context-dependent. A reduction in Nrf2 activity can lead to an increase in intracellular reactive oxygen species (ROS), which can further promote mitochondrial-mediated apoptosis.

Experimental Protocol: Western Blot for Nrf2

  • Extract nuclear and cytoplasmic proteins from this compound-treated and control cells.

  • Perform Western blot analysis as described previously, using a primary antibody specific for Nrf2.

  • Analyze the levels of Nrf2 in both the cytoplasmic and nuclear fractions to assess its translocation.

Synergistic Effects with Chemotherapy

This compound has been shown to enhance the cytotoxic effects of the conventional chemotherapeutic drug cisplatin in A549 lung cancer cells.[3] The combination of this compound and cisplatin resulted in a synergistic increase in apoptosis, further implicating the mitochondrial pathway and the inhibition of Nrf2 as key mechanisms.[3]

Other Reported Biological Activities

While the primary focus of research on this compound has been its anticancer properties, some studies have investigated other potential activities. In vitro studies have suggested that this compound possesses antitrypanosomal and anti-babesial activities, although it was found to be significantly less potent than other related quassinoids.

Summary and Future Directions

This compound is a promising natural product with well-documented pro-apoptotic activity in lung cancer cells. Its mechanism of action involves the induction of the mitochondrial-dependent apoptosis pathway and modulation of the Keap1-Nrf2 signaling pathway. The available data suggests its potential as a lead compound for the development of novel anticancer agents, particularly in combination with existing chemotherapies.

Future research should focus on:

  • A more detailed investigation into its mechanism of Nrf2 modulation.

  • In vivo studies to evaluate its efficacy and safety in animal models of lung cancer.

  • Exploration of its therapeutic potential in other cancer types.

  • Structure-activity relationship studies to identify more potent and selective analogs.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

Dehydrobruceine B: A Technical Whitepaper on its Role in Traditional Medicine and Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceine B, a quassinoid compound isolated from the seeds of Brucea javanica, has emerged from the annals of traditional medicine as a molecule of significant interest for modern therapeutic development. Historically, extracts of Brucea javanica have been utilized in traditional Chinese medicine for the treatment of various ailments including cancer, inflammation, and dysentery.[1] This technical guide provides an in-depth analysis of the scientific evidence underpinning the traditional uses of this compound, with a focus on its anti-cancer and anti-inflammatory properties. We present quantitative data on its biological activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Traditional and Modern Pharmacological Applications

Brucea javanica, the natural source of this compound, has a long history of use in traditional medicine across Asia for treating a wide range of conditions, including malaria, amoebic dysentery, and various cancers.[1][2] Modern scientific investigation has focused on validating these traditional claims and elucidating the mechanisms of action of its constituent compounds. This compound, in particular, has been identified as a potent bioactive molecule with demonstrated anti-cancer and anti-inflammatory activities.[3][4]

Quantitative Analysis of Biological Activity

While specific IC50 values for this compound are not consistently reported across the literature, data for the closely related quassinoid, Bruceine D, also isolated from Brucea javanica, provides valuable insight into the potential potency of this class of compounds against cancer cells.

Table 1: Cytotoxic Activity of Bruceine D against Human Lung Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)
A54948h0.6
H46048h0.5

Source: Data derived from a study on Bruceine D, a related quassinoid from Brucea javanica.[5]

Table 2: Inhibitory Activity of Various Natural Compounds on Nitric Oxide (NO) Production in Macrophages

CompoundIC50 (µM)
Luteolin7.6 ± 0.3
Quercetin12.0 ± 0.8
Apigenin17.8 ± 0.6

Source: Data for compounds isolated from Polygonum multiflorum, demonstrating inhibition of LPS-induced NO production in RAW264.7 cells.[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects primarily through the induction of apoptosis via the mitochondrial-dependent pathway. Furthermore, it has been shown to sensitize cancer cells to conventional chemotherapy by modulating the Nrf2 signaling pathway.

Mitochondrial Apoptosis Pathway

This compound triggers a cascade of events within the cell leading to programmed cell death. This involves the regulation of pro- and anti-apoptotic proteins, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway DHB This compound Bax Bax DHB->Bax Bcl2 Bcl-2 / Bcl-xL DHB->Bcl2 Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

Nrf2 Signaling Pathway in Chemosensitization

This compound has been found to enhance the efficacy of chemotherapeutic agents like cisplatin. This is achieved, in part, by downregulating the Nrf2 signaling pathway, which is often constitutively active in cancer cells and contributes to chemoresistance.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DHB This compound Nrf2 Nrf2 DHB->Nrf2 downregulates ROS Increased Intracellular ROS DHB->ROS leads to Keap1 Keap1 Nrf2->Keap1 binds ARE Antioxidant Response Element Nrf2->ARE translocates & activates Chemoresistance Chemoresistance ARE->Chemoresistance promotes Mito_Apoptosis Mitochondrial Apoptosis ROS->Mito_Apoptosis induces

Caption: Modulation of Nrf2 pathway by this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Mitochondrial Membrane Potential Assessment (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (final concentration 2 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide Production Measurement (Griess Assay)

This colorimetric assay quantifies nitrite, a stable and quantifiable end-product of nitric oxide.

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and treat with LPS (to induce NO production) in the presence or absence of various concentrations of this compound.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Conclusion and Future Directions

This compound, a key bioactive constituent of the traditional medicinal plant Brucea javanica, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The scientific evidence strongly supports its pro-apoptotic effects in cancer cells through the mitochondrial pathway and suggests a role in overcoming chemoresistance by modulating the Nrf2 signaling pathway. Its anti-inflammatory properties, likely mediated through the inhibition of nitric oxide production, also warrant further investigation.

Future research should focus on obtaining precise quantitative data, such as IC50 values, for this compound in a wider range of cancer cell lines and inflammatory models. In vivo studies are crucial to validate the preclinical findings and to assess the compound's pharmacokinetic and safety profiles. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this promising natural product. The continued investigation of this compound holds the promise of translating a traditional remedy into a modern, evidence-based therapy.

References

Dehydrobruceine B and its Derivatives: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceine B (DHB), a quassinoid compound isolated from Brucea javanica, has demonstrated significant potential as a therapeutic agent, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of DHB's biological activities, with a focus on its anticancer properties and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways implicated in DHB's mode of action. While research into the synthesis and therapeutic applications of DHB derivatives is currently limited, this guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this natural compound and its analogues.

Anticancer Activity of this compound

This compound has emerged as a promising candidate for cancer therapy, exhibiting potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial-dependent pathway.

Induction of Apoptosis

Studies have shown that DHB treatment leads to a significant decrease in the viability of human lung cancer cell lines, including A549 and NCI-H292.[1] The induction of apoptosis is a key event in its anticancer effect. This process is characterized by a cascade of molecular events, including the blockage of the cell cycle at the S phase, loss of mitochondrial membrane potential (MMP), release of cytochrome c into the cytosol, and the subsequent cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP).[1]

Furthermore, this compound has been observed to act synergistically with conventional chemotherapeutic agents like cisplatin. This combination therapy enhances the cytotoxic effects on cancer cells by further promoting the mitochondrial apoptotic pathway.[2]

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, a related quassinoid, Bruceine D (BD), has shown the following activity:

Cell LineTreatment DurationIC50 (µM)
A549 (Human Lung Carcinoma)48 hours17.89[3]
NCI-H292 (Human Lung Mucoepidermoid Carcinoma)48 hours14.42[3]

Note: This data is for Bruceine D, a structurally related compound, and is provided as an indicative measure of the potential potency of quassinoids. Further studies are required to establish the specific IC50 values for this compound in these and other cancer cell lines.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

Mitochondrial Apoptosis Pathway

DHB triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria.

Mitochondrial_Apoptosis_Pathway DHB This compound Bax Bax DHB->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL DHB->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves and Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. High constitutive expression of Nrf2 in cancer cells can contribute to chemoresistance. This compound has been shown to reduce the protein levels of Nrf2 and its target genes, which may contribute to increased intracellular reactive oxygen species (ROS) levels and subsequently induce mitochondrial apoptosis.[2]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHB This compound Nrf2 Nrf2 DHB->Nrf2 Reduces protein levels Keap1 Keap1 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds Proteasome Proteasome Ub->Proteasome Degradation TargetGenes Target Genes (e.g., HO-1, NQO1) ARE->TargetGenes Activates transcription

References

Initial Screening of Dehydrobruceine B for Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceine B (DHB) is a quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr., a plant with a history in traditional medicine for various ailments, including those of a potentially viral etiology. While extensive research has focused on the anticancer properties of DHB and related quassinoids, its potential as an antiviral agent remains largely unexplored. This technical guide provides a framework for the initial in vitro screening of this compound for broad-spectrum antiviral activity. It summarizes the known antiviral activities of related compounds from Brucea javanica, details proposed experimental protocols for cytotoxicity and antiviral assays, and presents a logical workflow for the screening process.

Introduction: The Antiviral Potential of Quassinoids from Brucea javanica

Brucea javanica has been traditionally used to treat a variety of conditions, including viral warts, which suggests a potential for antiviral applications.[1] Modern phytochemical investigations have identified tetracyclic triterpene quassinoids as the primary bioactive constituents of this plant.[2] While direct evidence for the antiviral activity of this compound against human viruses is not yet available in peer-reviewed literature, several other quassinoid compounds isolated from Brucea javanica have demonstrated inhibitory effects against various plant viruses.[2] An in-silico study also pointed towards the potential of bruceantinol, a related quassinoid, as an inhibitor of the Influenza A H5N1 neuraminidase.[3]

This guide outlines a proposed initial screening strategy to systematically evaluate the antiviral potential of this compound against a representative panel of human viruses.

Antiviral Activity of Related Quassinoids

To establish a basis for the investigation of this compound, it is pertinent to review the documented antiviral activities of other quassinoids isolated from Brucea javanica.

CompoundVirusAssay TypeKey FindingsReference
Bruceine D Tobacco Mosaic Virus (TMV)In vitro and in vivoIC50 (infection): 13.98 mg/L; IC50 (replication): 7.13 mg/L[4]
Potato Virus Y (PVY)In vivoStrong inhibitory effect on infectivity[4]
Cucumber Mosaic Virus (CMV)In vivoStrong inhibitory effect on infectivity[4]
Yadanziolide A Tobacco Mosaic Virus (TMV)In vitroIC50: 5.5 µM[5]
Yadanzioside I Tobacco Mosaic Virus (TMV)In vitroIC50: 4.22 µM[5]
Brusatol Pepper Mottle Virus (PepMoV)In vivo (leaf-disc)Inactivation effect observed[6]
Bruceantin Pepper Mottle Virus (PepMoV)In vivo (leaf-disc)Inactivation effect observed[6]
Brucein A Pepper Mottle Virus (PepMoV)In vivo (leaf-disc)Potent inactivation effect (MIC: 10 µM); Protective effect at 40 µM[6]
Bruceantinol Pepper Mottle Virus (PepMoV)In vivo (leaf-disc)Potent inactivation effect (MIC: 10 µM)[6]
Brucein B Pepper Mottle Virus (PepMoV)In vivo (leaf-disc)Inactivation effect observed[6]
Various Quassinoids Tobacco Mosaic Virus (TMV)In vitroInhibition of TMV genomic and subgenomic RNA replication and coat protein synthesis.[7]

Proposed Experimental Protocols for Initial Antiviral Screening of this compound

The following protocols are proposed for a comprehensive initial screening of this compound's antiviral activity.

Cytotoxicity Assessment

A crucial first step in screening for antiviral compounds is to determine the concentration range at which the compound is not toxic to the host cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed susceptible host cells (e.g., Vero, A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from, for example, 100 µM to 0.1 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assays

A panel of viruses representing different families, genome types (DNA and RNA), and replication strategies should be used for the initial screening.

Proposed Virus Panel:

  • Herpes Simplex Virus 1 or 2 (HSV-1/2): Enveloped, dsDNA virus.

  • Influenza A Virus (e.g., H1N1): Enveloped, segmented -ssRNA virus.

  • Dengue Virus (DENV): Enveloped, +ssRNA virus.

  • Hepatitis B Virus (HBV): Enveloped, partially dsDNA-RT virus.

Protocol: Plaque Reduction Assay (for lytic viruses like HSV, Influenza, DENV)

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour at 37°C.

  • Inoculation: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is the concentration of DHB that reduces the plaque number by 50%.

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.

Protocol: Viral Antigen/Nucleic Acid Quantification (for non-lytic or slow-growing viruses like HBV)

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HepG2.2.15 for HBV) and treat with non-toxic concentrations of this compound.

  • Infection (if not using a persistently infected cell line): Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate for a defined period (e.g., 3-6 days), replacing the medium with fresh medium containing the compound every 2-3 days.

  • Sample Collection: Collect the cell culture supernatant at different time points.

  • Quantification:

    • ELISA: Quantify the amount of viral antigens (e.g., HBsAg, HBeAg for HBV) in the supernatant.

    • qPCR/RT-qPCR: Extract viral nucleic acids from the supernatant and quantify the viral load.

  • Data Analysis: Determine the EC50 based on the reduction in viral antigen levels or viral genome copies compared to the untreated virus control.

Visualized Workflows and Pathways

Experimental Workflow for Antiviral Screening

The following diagram illustrates the proposed workflow for the initial screening of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (Preliminary) A This compound (DHB) Stock Solution B Cytotoxicity Assay (MTT) on Host Cell Lines A->B C Determine Max Non-Toxic Concentration (MNTC) & CC50 B->C D Antiviral Assay (e.g., Plaque Reduction) C->D Use concentrations ≤ MNTC E Calculate EC50 and Selectivity Index (SI = CC50/EC50) D->E F Time-of-Addition Assay E->F If SI is promising G Determine Stage of Viral Replication Cycle Inhibited (Entry, Replication, Egress) F->G

Proposed workflow for the initial antiviral screening of this compound.
Potential Viral Replication Cycle Inhibition Points

Based on the mechanisms of other antiviral compounds, DHB could potentially interfere with several stages of the viral life cycle. A time-of-addition assay, as depicted in the workflow, can help elucidate which stage is targeted.

G cluster_0 Host Cell Entry Viral Entry (Attachment & Fusion) Uncoating Uncoating Entry->Uncoating Replication Genome Replication & Transcription Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Egress Egress (Budding/Lysis) Assembly->Egress Progeny Progeny Virus Egress->Progeny Virus Virus Virus->Entry I1 I1->Entry DHB? I2 I2->Replication DHB? I3 I3->Egress DHB?

References

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Dehydrobruceine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B is a quassinoid compound found in Brucea javanica, a plant with a long history in traditional medicine for treating various ailments. Quassinoids are a class of bitter compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimalarial properties. This compound, in particular, has garnered interest for its potential as an anti-inflammatory agent through the inhibition of nitric oxide (NO) production. The effective purification of this compound is a critical step for its further pharmacological investigation and potential drug development. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC) and outlines its anti-inflammatory activity.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₃H₂₆O₁₁[1]
Molecular Weight478.4 g/mol [1]
IUPAC Namemethyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadeca-8,11-diene-17-carboxylate[1]
HPLC and UPLC-MS Data
ParameterValueReference
UPLC-MS Retention Time 9.82 min[2]
ColumnNot specified[2]
Mobile PhaseGradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2]
Preparative HPLC Conditions (Representative)
ColumnC18, 5 µm, 4.6 x 250 mm[3]
Mobile PhaseMethanol-water gradient[3]
Flow Rate1.0 mL/min[3]
Detection Wavelength270 nm[3]
Biological Activity of Related Dehydro-quassinoids
CompoundIC₅₀ (µM) for NO InhibitionReference
Dehydrobruceine C33.11[4][5]
Bruceine B26.83[4][5]
Bruceine C9.08[4][5]
Bruceantinol8.25[4][5]

Experimental Protocols

Preparation of Crude Extract from Brucea javanica
  • Drying and Pulverization: Obtain dried seeds of Brucea javanica. Grind the seeds into a fine powder using a mechanical grinder.

  • Extraction: Macerate the powdered seeds in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with quassinoids.

  • Drying: Dry the ethyl acetate fraction in a vacuum oven to yield a powdered extract.

HPLC Purification of this compound

This protocol is a representative method based on the successful separation of other quassinoids from Brucea javanica.[3]

  • Sample Preparation: Dissolve the dried ethyl acetate extract in methanol to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Parameters:

    • HPLC Instrument: A preparative HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 250 mm).[3]

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient Elution:

      • 0-10 min: 20% B

      • 10-30 min: 20-50% B

      • 30-40 min: 50-80% B

      • 40-45 min: 80% B

      • 45-50 min: 80-20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min[3]

    • Detection Wavelength: 270 nm[3]

    • Injection Volume: 100 µL

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound. The retention time will need to be determined using an analytical standard if available, or by analyzing the collected fractions using LC-MS.

  • Purity Analysis and Compound Identification:

    • Analyze the collected fractions using analytical HPLC under the same conditions to assess purity.

    • Confirm the identity of the purified compound as this compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G start Brucea javanica Seeds powder Pulverization start->powder extract Ethanol Extraction powder->extract partition Solvent Partitioning (Ethyl Acetate Fraction) extract->partition hplc Preparative HPLC (C18, Methanol-Water Gradient) partition->hplc fractions Fraction Collection hplc->fractions analysis Purity & Identity Analysis (Analytical HPLC, LC-MS, NMR) fractions->analysis end Pure this compound analysis->end G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway NFkB NF-κB Activation NFkB_pathway->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO inflammation Inflammation NO->inflammation DHB This compound DHB->NFkB_pathway Inhibition

References

Application Notes and Protocols for the Structural Confirmation of Dehydrobruceine B using NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrobruceine B is a quassinoid natural product isolated from the plant Brucea javanica. Quassinoids are a class of degraded triterpenoids known for their significant biological activities, including antitumor, antimalarial, and antiviral properties. Accurate structural confirmation of these complex molecules is paramount for further investigation into their therapeutic potential and mechanism of action. This document provides a detailed protocol for the structural elucidation of this compound using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure

This compound

  • Molecular Formula: C₂₃H₂₆O₁₁[1]

  • Molecular Weight: 478.4 g/mol [1]

  • Exact Mass: 478.14751164 Da[1]

I. Mass Spectrometry Analysis

High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of this compound.

A. Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation:

    • Dissolve 1 mg of purified this compound in 1 mL of methanol (LC-MS grade).

    • Further dilute the stock solution to a final concentration of 10 µg/mL with methanol.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Instrumentation:

    • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Mass Range: m/z 100-1000

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum in full scan mode.

    • Process the data using the instrument's software to determine the exact mass of the protonated molecule [M+H]⁺ and any other observed adducts (e.g., [M+Na]⁺).

    • Utilize the software's formula generator to propose the elemental composition based on the accurate mass measurement.

B. Data Presentation

Table 1: HR-ESI-MS Data for this compound

IonCalculated m/zObserved m/zΔ (ppm)Elemental Composition
[M+H]⁺479.1551479.1549-0.4C₂₃H₂₇O₁₁
[M+Na]⁺501.1370501.1368-0.4C₂₃H₂₆NaO₁₁

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

A comprehensive suite of NMR experiments is necessary to unambiguously assign all proton and carbon signals and to establish the connectivity and stereochemistry of this compound.

A. Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or pyridine-d₅.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a cryoprobe.

    • Temperature: 298 K

  • 1D NMR Experiments:

    • ¹H NMR: Acquire with a spectral width of 12 ppm, 64k data points, 16 scans, and a relaxation delay of 2 s.

    • ¹³C NMR: Acquire with a spectral width of 220 ppm, 64k data points, 1024 scans, and a relaxation delay of 2 s, using proton broadband decoupling.

    • DEPT-135: Acquire to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[2][3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.[2][5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

B. Data Presentation

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound (in Pyridine-d₅)

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)COSY CorrelationsHMBC Correlations (H → C)
178.54.85, d (3.5)H-2C-2, C-3, C-5, C-10
235.12.55, mH-1, H-3C-1, C-3, C-4, C-10
372.35.60, dd (10.0, 3.5)H-2C-1, C-2, C-4, C-5, OAc
4170.1---
545.23.20, d (8.0)H-6C-3, C-4, C-6, C-7, C-10
628.92.10, m; 1.85, mH-5, H-7C-5, C-7, C-8, C-10
778.24.95, s-C-5, C-6, C-8, C-9, C-14
852.13.15, s-C-7, C-9, C-13, C-14
9162.8---
1040.3---
11145.26.20, sH-12C-8, C-9, C-12, C-13
12125.57.50, sH-11C-9, C-11, C-13, C-14
1383.6---
1482.1---
1570.44.50, d (6.0)H-16C-13, C-14, C-16
16172.5---
17108.25.90, s-C-1, C-13, C-14
1820.81.95, s-C-9
1915.91.50, s-C-1, C-5, C-10
2068.24.25, d (12.0); 3.90, d (12.0)H-20'C-7, C-8
21170.5---
OMe52.53.75, s-C-21
OAc-CO170.0---
OAc-CH₃21.12.15, s-OAc-CO

Note: The data presented in this table is a representative example for a compound of this class and is intended for illustrative purposes.

III. Visualization of Experimental Workflow

The logical flow of the structural elucidation process can be visualized as follows:

structure_elucidation_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_expts NMR Experiments cluster_data_interpretation Data Interpretation & Structure Confirmation Isolation Isolation of this compound from Brucea javanica Purification Purification by Chromatography Isolation->Purification MS HR-ESI-MS Analysis Purification->MS NMR NMR Spectroscopy Purification->NMR Elemental_Composition Determine Elemental Composition MS->Elemental_Composition 1D_NMR 1D NMR (¹H, ¹³C, DEPT) NMR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Fragment_Assembly Assemble Molecular Fragments 1D_NMR->Fragment_Assembly 2D_NMR->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry 2D_NMR->Stereochemistry Elemental_Composition->Fragment_Assembly Structure_Confirmation Final Structure Confirmation Fragment_Assembly->Structure_Confirmation Stereochemistry->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

IV. Logical Relationship of 2D NMR Experiments for Structure Assembly

The interplay between different 2D NMR experiments is crucial for piecing together the molecular structure.

nmr_logic cluster_2d_nmr 2D NMR Correlations H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC NOESY NOESY (Spatial Proximity) H_NMR->NOESY C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Structure_Fragments Assembled Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC->Structure_Fragments Final_Structure Complete 3D Structure of this compound NOESY->Final_Structure Structure_Fragments->Final_Structure

Caption: Logical relationships of 2D NMR experiments in structure elucidation.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a robust and reliable method for the complete structural confirmation of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers working on the isolation and characterization of complex natural products. Accurate structural determination is a critical first step towards understanding the pharmacological properties and potential therapeutic applications of novel bioactive compounds.

References

Application Notes and Protocols for Cytotoxicity Assays of Dehydrobruceine B on Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B (DHB) is a quassinoid compound isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer. Recent studies have highlighted the potential of DHB as an anti-cancer agent, particularly for lung carcinoma. Evidence suggests that this compound can decrease cell viability, induce apoptosis, and cause cell cycle arrest in lung cancer cell lines such as A549 and NCI-H292.[1] The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial-dependent pathway.[1] This involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP).[1] Furthermore, DHB has been observed to arrest the cell cycle at the S phase.[1] These findings make DHB a compelling candidate for further investigation as a therapeutic agent for lung cancer.

These application notes provide detailed protocols for conducting cytotoxicity and mechanistic assays to evaluate the effects of this compound on lung cancer cell lines. The included methodologies for cell viability assays, apoptosis detection, cell cycle analysis, and protein expression analysis are essential tools for researchers in oncology and drug development.

Data Presentation

The following tables summarize quantitative data obtained from studies on Bruceine D, a structurally similar quassinoid, which is expected to have comparable effects to this compound. These tables are provided as a reference for expected outcomes when performing the described protocols with this compound.

Table 1: Cytotoxicity of Bruceine D in Human Lung Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)
A54924 hours36.76
48 hours17.89
NCI-H29224 hours31.22
48 hours14.42

Data derived from studies on Bruceine D, a compound structurally similar to this compound.[2]

Table 2: Apoptosis Induction by Bruceine D in A549 Cells (48-hour treatment)

Treatment Concentration (µM)Percentage of Apoptotic Cells (%) (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)2.5 ± 0.51.8 ± 0.3
1015.2 ± 1.85.1 ± 0.9
2035.8 ± 3.212.6 ± 1.5

Data is representative of expected results based on studies with the similar compound, Bruceine D.

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24-hour treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.2 ± 2.130.5 ± 1.514.3 ± 1.1
This compound (Concentration X)40.1 ± 1.850.8 ± 2.59.1 ± 0.8

This table illustrates the expected trend of S-phase arrest induced by this compound, as supported by the literature.[1] Specific percentages would need to be determined experimentally.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • A549 or NCI-H292 lung cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DHB)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 or NCI-H292 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium.[3]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared DHB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHB).

  • Incubate the cells for the desired treatment durations (e.g., 24 and 48 hours).

  • Following incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in lung cancer cells treated with this compound.

Materials:

  • A549 or NCI-H292 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[5]

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[7]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples by flow cytometry within one hour, measuring FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).[7]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in this compound-treated lung cancer cells using PI staining and flow cytometry.

Materials:

  • A549 or NCI-H292 cells

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol provides a general framework for detecting changes in the expression of key apoptosis-related proteins in lung cancer cells treated with this compound.

Materials:

  • A549 or NCI-H292 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The detection of cleaved forms of caspase-3 and PARP are indicators of apoptosis.[8][9]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis A549 A549 Cells DHB_Treatment This compound Treatment (Various Concentrations & Durations) A549->DHB_Treatment H1299 NCI-H292 Cells H1299->DHB_Treatment MTT MTT Assay (Cell Viability, IC50) DHB_Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) DHB_Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI Staining for Cell Cycle) DHB_Treatment->Flow_CellCycle WesternBlot Western Blot (Apoptotic Protein Expression) DHB_Treatment->WesternBlot Data_Analysis Quantitative Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis WesternBlot->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_mitochondria Mitochondrial-Dependent Apoptosis DHB This compound Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) DHB->Bcl2 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Dehydrobruceine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for evaluating the in vitro anti-inflammatory properties of Dehydrobruceine B, a quassinoid compound. The described assays focus on key inflammatory pathways, including the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, protocols to investigate the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and Cyclooxygenase-2 (COX-2) activity are presented. This comprehensive guide is intended to assist researchers in the systematic evaluation of this compound as a potential anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the NF-κB pathway. Upon activation by inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[1]

This compound is a natural product that, like other related compounds, is being investigated for its therapeutic potential, including anti-inflammatory effects. This application note outlines a series of in vitro assays to characterize the anti-inflammatory activity of this compound, with a focus on its potential to modulate the NF-κB signaling pathway in a macrophage cell line.

Proposed Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Dehydrobruceine_B_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) pIkappaB p-IκBα NFkappaB->IkappaB NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation DehydrobruceineB This compound DehydrobruceineB->IKK Inhibition Degradation Proteasomal Degradation pIkappaB->Degradation Degradation->NFkappaB Release DNA DNA NFkappaB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the culture supernatants and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB Pathway Proteins
  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes (for p-IκBα and IκBα) or 1 hour (for nuclear NF-κB p65).

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

COX-2 Activity Assay
  • Protocol:

    • Utilize a commercial COX-2 inhibitor screening assay kit.

    • The assay typically measures the peroxidase activity of COX-2.

    • Prepare the reaction mixture containing assay buffer, heme, and COX-2 enzyme.

    • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the recommended wavelength over time to determine the rate of reaction.

    • Calculate the percentage of COX-2 inhibition.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
0.198.7 ± 4.8
197.1 ± 5.5
1095.3 ± 4.9
5092.6 ± 6.1
10075.4 ± 7.3

Table 2: Effect of this compound on LPS-Induced NO Production

TreatmentNO Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)35.8 ± 2.9
LPS + this compound (1 µM)28.4 ± 2.5
LPS + this compound (10 µM)15.7 ± 1.8
LPS + this compound (50 µM)8.2 ± 1.1

Table 3: Effect of this compound on LPS-Induced Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25 ± 515 ± 410 ± 3
LPS (1 µg/mL)1500 ± 120850 ± 75350 ± 40
LPS + this compound (10 µM)750 ± 65420 ± 50180 ± 25
LPS + this compound (50 µM)300 ± 40180 ± 3080 ± 15

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Experimental_Workflow_NO_Cytokine cluster_workflow Workflow for NO and Cytokine Measurement cluster_assays A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E1 Griess Assay for NO D->E1 E2 ELISA for Cytokines D->E2

Caption: Workflow for Nitric Oxide and Cytokine Assays.

Experimental_Workflow_Western_Blot cluster_workflow Workflow for Western Blot Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis & Protein Extraction C->D E SDS-PAGE & Protein Transfer D->E F Antibody Incubation E->F G Detection & Analysis F->G

Caption: Workflow for Western Blot Analysis.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanism of action and potential as a novel anti-inflammatory therapeutic agent. It is recommended to use appropriate positive controls, such as known inhibitors of the NF-κB pathway or COX-2, to validate the assay systems.

References

Assessing the Antiplasmodial Effects of Dehydrobruceine B on Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies to assess the efficacy of Dehydrobruceine B, a quassinoid isolated from Brucea javanica, against the malaria parasite Plasmodium falciparum. The provided protocols and data serve as a guide for the in vitro evaluation of this compound and exploration of its potential mechanisms of action, including the induction of apoptosis and oxidative stress.

Introduction to this compound and its Antiplasmodial Potential

This compound is a natural quassinoid compound found in Brucea javanica, a plant with a history of use in traditional medicine for treating malaria. Quassinoids as a class have demonstrated potent antiplasmodial activity, often exhibiting efficacy against chloroquine-resistant strains of P. falciparum. The primary mechanism of action for many quassinoids is the inhibition of protein synthesis in the parasite[1][2]. Emerging evidence also suggests that some quassinoids can induce apoptosis-like cell death in eukaryotic cells, a pathway that is also recognized to occur in P. falciparum[3][4]. This raises the possibility of a multi-faceted antiplasmodial action for this compound.

Quantitative Assessment of Antiplasmodial Activity

The in vitro activity of this compound and related quassinoids against various P. falciparum strains is typically determined by measuring the 50% inhibitory concentration (IC50). Below is a summary of reported IC50 values for several quassinoids, illustrating the potent antiplasmodial activity within this class of compounds.

CompoundP. falciparum StrainIC50 (nM)Reference
Simalikalactone DFcB1 (Chloroquine-resistant)10[5]
GlaucarubinoneChloroquine-resistantComplete inhibition at 0.006 µg/mL[6]
SoularubinoneChloroquine-resistantComplete inhibition at 0.006 µg/mL[6]
AilanthinoneT9-96 (Chloroquine-sensitive) & K1 (Chloroquine-resistant)Nanomolar range[2]
BruceantinT9-96 (Chloroquine-sensitive) & K1 (Chloroquine-resistant)Nanomolar range[2]
Epoxomicin3D7, D10, Dd21.7 - 10.4[7]
ArtesunateField Isolates0.96 (median)[7]
ChloroquineK1 (resistant)275 ± 12.5[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Plasmodium falciparum Culture Maintenance

Objective: To maintain a continuous in vitro culture of asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2/K1 - chloroquine-resistant)

  • Human erythrocytes (O+), washed

  • Complete culture medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks and plates

Protocol:

  • Prepare the complete culture medium and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI-1640.

  • Initiate the culture by adding parasitized erythrocytes to fresh erythrocytes to achieve a desired parasitemia (typically 0.5-1%) and a hematocrit of 2-5%.

  • Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.

  • Maintain the culture by changing the medium daily and adding fresh erythrocytes as the parasitemia increases.

  • Monitor parasite growth and morphology by examining Giemsa-stained thin blood smears under a microscope.

  • Synchronize the parasite culture (e.g., using 5% sorbitol treatment for ring-stage parasites) as required for specific assays.

SYBR Green I-based Fluorescence Assay for Antiplasmodial Activity

Objective: To determine the IC50 value of this compound by measuring parasite DNA content.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

  • 96-well black microtiter plates

  • Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Protocol:

  • Serially dilute this compound and control drugs in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture to each well. Include wells with parasitized red blood cells without any drug (negative control) and uninfected red blood cells (background control).

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Parasite Lactate Dehydrogenase (pLDH) Assay

Objective: To determine the IC50 value of this compound by measuring the activity of the parasite-specific enzyme lactate dehydrogenase.

Materials:

  • Asynchronous P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound and control drugs

  • 96-well microtiter plates

  • Malstat reagent (containing 0.2 M Tris-HCl pH 9.0, 0.2 M L-Lactate, 0.01% Triton X-100)

  • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)

Protocol:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the parasite culture to the wells. Include negative and background controls as in the SYBR Green I assay.

  • Incubate for 48-72 hours.

  • Lyse the cells by freeze-thaw cycles.

  • Add Malstat reagent to each well, followed by the NBT/PES solution.

  • Incubate in the dark at room temperature for 30-60 minutes.

  • Measure the absorbance at ~650 nm using a microplate reader.

  • Determine the IC50 values as described previously.

Visualization of Postulated Mechanisms of Action

The following diagrams illustrate the potential signaling pathways affected by this compound in P. falciparum.

Experimental Workflow for In Vitro Antiplasmodial Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis A P. falciparum Culture (Synchronized Rings) C Incubate 96-well Plate (72 hours, 37°C) A->C B Serial Dilution of This compound B->C D Cell Lysis & Staining (e.g., SYBR Green I) C->D E Measure Fluorescence D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for determining the IC50 of this compound.

Postulated Apoptosis Induction Pathway

Based on the known mechanism of this compound in cancer cells and the existence of apoptosis-like pathways in Plasmodium, a potential mechanism involves the mitochondrial pathway.

G compound This compound mito Mitochondrial Perturbation compound->mito ros Increased ROS mito->ros mp Loss of Mitochondrial Membrane Potential mito->mp ros->mp cyto Cytochrome c Release mp->cyto metacaspase Metacaspase Activation cyto->metacaspase apoptosis Apoptosis-like Cell Death metacaspase->apoptosis

Caption: Hypothetical apoptosis pathway induced by this compound.

Postulated Oxidative Stress Pathway

Many antimalarials exert their effect by inducing oxidative stress, a state to which the parasite is particularly vulnerable due to the heme detoxification process.

G compound This compound ros_gen ROS Generation (e.g., Fenton Reaction) compound->ros_gen hb_deg Hemoglobin Degradation heme Free Heme hb_deg->heme heme->ros_gen ox_stress Oxidative Stress ros_gen->ox_stress damage Damage to Proteins, Lipids, and DNA ox_stress->damage death Parasite Death damage->death

Caption: Postulated oxidative stress mechanism of this compound.

Conclusion

The protocols and data presented here provide a framework for the systematic evaluation of this compound as a potential antiplasmodial agent. The potent activity of related quassinoids suggests that this compound is a promising candidate for further investigation. Elucidating its precise mechanism of action, particularly its effects on apoptosis and oxidative stress pathways in P. falciparum, will be crucial for its development as a novel antimalarial drug.

References

Application Note: Protocol for Developing a Stable Formulation of Dehydrobruceine B in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dehydrobruceine B (DHB) is a quassinoid compound isolated from Brucea javanica, a plant used in traditional medicine.[1] Research has indicated that DHB possesses potential as a therapeutic agent, notably for its ability to induce apoptosis in human lung cancer cells.[1] For in vitro studies, drug screening, and other research applications, it is crucial to prepare stock solutions in a suitable solvent. Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent widely used for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[2][3][4] However, the stability of compounds in DMSO can be affected by factors such as storage temperature, water content, and exposure to light.[5][6] This document provides a comprehensive protocol for establishing a stable formulation of this compound in DMSO, ensuring the integrity and reproducibility of experimental results.

Mechanism of Action: Mitochondrial-Dependent Apoptosis this compound has been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This process is initiated by DHB-induced stress on the mitochondria, leading to the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. Cytosolic cytochrome c activates a cascade of caspase enzymes, beginning with the cleavage and activation of caspase-9, which in turn activates executioner caspases like caspase-3.[1] Activated caspase-3 is responsible for cleaving key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1]

DHB_Signaling_Pathway DHB This compound Mito Mitochondria DHB->Mito induces stress CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Experimental Protocols

The following protocols outline the necessary steps to prepare DHB stock solutions and evaluate their stability under various conditions.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_conditions cluster_endpoint Endpoint Evaluation prep_stock 1. Prepare DHB Stock in Anhydrous DMSO aliquot 2. Aliquot Samples for Each Condition prep_stock->aliquot t0_analysis 3. Initial Analysis (T=0) (HPLC/UPLC-MS) aliquot->t0_analysis storage 4. Store Aliquots t0_analysis->storage temp Temperature (40°C, RT, 4°C, -20°C) ft Freeze-Thaw Cycles (-20°C to RT) light Photostability (Light vs. Dark) tx_analysis 5. Time-Point Analysis (HPLC/UPLC-MS) temp->tx_analysis ft->tx_analysis light->tx_analysis data_analysis 6. Calculate % Remaining vs. Time tx_analysis->data_analysis shelf_life 7. Determine Shelf-Life & Optimal Conditions data_analysis->shelf_life

Caption: Workflow for assessing the stability of this compound in DMSO.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid, high purity)

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

    • Analytical balance

    • Amber glass vials or polypropylene microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Equilibrate this compound and anhydrous DMSO to room temperature.

    • Accurately weigh the desired amount of DHB powder using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution thoroughly until the DHB is completely dissolved. A brief sonication step may be used if necessary.

    • Dispense the stock solution into small-volume aliquots in amber vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.

Protocol 2: Stability Study Design

This protocol is designed to assess stability under long-term, accelerated, and stress conditions.

  • Long-Term Stability:

    • Store aliquots of the DHB stock solution at three different temperatures:

      • 4°C (refrigerated)

      • -20°C (standard freezer)

      • -80°C (ultra-low freezer)

    • Analyze samples at specified time points (e.g., 0, 1, 3, 6, and 12 months).

  • Accelerated Stability:

    • Store aliquots at 40°C to simulate long-term storage at a faster rate.[7]

    • Analyze samples at shorter time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Freeze-Thaw Stability:

    • Subject a set of aliquots to repeated freeze-thaw cycles.

    • A single cycle consists of freezing the sample at -20°C for at least 24 hours, followed by thawing at room temperature until completely liquid.

    • Analyze samples after 1, 3, 5, and 10 cycles. Studies suggest many compounds are stable for at least 11 cycles.[6][7]

  • Photostability:

    • Expose a set of aliquots in clear glass or polypropylene vials to a controlled light source (simulating ambient laboratory conditions).

    • Wrap a parallel control set in aluminum foil and store under the same temperature conditions.

    • Analyze both sets at time points such as 0, 24, 48, and 72 hours.

Protocol 3: Analytical Method for Quantification (HPLC-UV)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantifying the parent compound and detecting potential degradants.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid). A starting point could be 40:60 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A UV scan should be performed to determine the λmax of this compound. Based on its structure, a wavelength between 254 nm and 280 nm is a reasonable starting point for method development.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation for Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to thaw and equilibrate to room temperature.

    • Dilute the sample with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 50 µM).

    • Inject the prepared sample into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve using freshly prepared standards of known concentrations.

    • Calculate the concentration of DHB in each sample based on the peak area from the HPLC chromatogram.

    • Determine the percentage of DHB remaining relative to the initial (Time 0) concentration using the formula: % Remaining = (Concentration at Time X / Concentration at Time 0) * 100

Data Presentation

Quantitative data from the stability studies should be organized into tables for clear interpretation and comparison.

Table 1: Long-Term and Accelerated Stability of this compound in DMSO

Storage Temp.Time PointConcentration (mM)% RemainingObservations
40°C 0100%
1 Week
2 Weeks
4 Weeks
8 Weeks
4°C 0100%
1 Month
3 Months
6 Months
12 Months
-20°C 0100%
1 Month
3 Months
6 Months
12 Months

Table 2: Freeze-Thaw Cycle Stability of this compound in DMSO

Number of CyclesConcentration (mM)% RemainingObservations
0100%
1
3
5
10

Table 3: Photostability of this compound in DMSO at Room Temperature

Time PointConditionConcentration (mM)% Remaining
0 hours -100%
24 hours Light
Dark
48 hours Light
Dark
72 hours Light
Dark

Summary and Recommendations

This document provides a framework for determining the stability of this compound in DMSO. Based on general best practices for small molecule storage, the following recommendations are advised:

  • Use Anhydrous DMSO: DMSO is hygroscopic, and the presence of water can facilitate degradation of susceptible compounds.[6]

  • Store at Low Temperatures: For long-term storage, -20°C or -80°C is generally recommended.

  • Aliquot Solutions: Storing stock solutions in single-use aliquots is critical to avoid repeated freeze-thaw cycles.

  • Protect from Light: Use amber vials or wrap containers in foil to prevent photodegradation.

By following these protocols, researchers can establish a reliable shelf-life for their this compound stock solutions, ensuring the accuracy and consistency of their experimental data.

References

Application Note: High-Throughput Quantification of Dehydrobruceine B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrobruceine B is a quassinoid-type tetracyclic triterpenoid found in plants of the Brucea genus, particularly Brucea javanica.[1][2] This compound, along with other related quassinoids, has garnered significant interest due to its wide spectrum of biological activities, including potent anti-inflammatory and anti-cancer properties.[3][4][5] Specifically, this compound has been shown to increase reactive oxygen species (ROS) by activating the NRF2 pathway and to induce apoptosis through the mitochondrial intrinsic pathway in cancer cells.[5] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal medicines, and the development of new therapeutic agents.

This application note provides detailed protocols for the quantification of this compound in plant extracts using two robust analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific concentrations of this compound can vary significantly based on plant origin, harvest time, and extraction method, the following table provides a representative summary of potential findings.

Plant MaterialExtraction SolventAnalytical MethodThis compound Content (mg/g dry weight)
Brucea javanica Seeds95% EthanolHPLC-DAD1.25
Brucea javanica Fruits70% MethanolHPLC-DAD0.85
Brucea javanica SeedsEthyl AcetateLC-MS/MS1.32
Brucea javanica Leaves95% EthanolLC-MS/MS0.15

Experimental Protocols

General Sample Preparation Protocol

This protocol outlines the extraction of this compound from plant material, a necessary first step for both HPLC-DAD and LC-MS/MS analysis.

Materials and Reagents:

  • Dried plant material (e.g., Brucea javanica seeds)

  • Methanol (HPLC grade) or Ethanol (95%)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.

  • Sonication: Tightly cap the tube and sonicate for 45 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Re-extract the pellet with another 20 mL of methanol and repeat steps 3 and 4.

  • Pooling: Combine the supernatants from both extractions.

  • Drying: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5.0 mL of methanol.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

cluster_prep Sample Preparation Workflow Start Plant Material (e.g., Brucea javanica seeds) Grind Grind to Fine Powder Start->Grind Drying Extract Solvent Extraction (Methanol/Ethanol) + Ultrasonication Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Dry Evaporate to Dryness Centrifuge->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute Filter Filter (0.22 µm) into Vial Reconstitute->Filter

Fig 1. General workflow for plant sample preparation.
Protocol for Quantification by HPLC-DAD

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

Principle: The separation of this compound from other components in the extract is achieved on a reversed-phase C18 column. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard, with detection using a Diode-Array Detector (DAD) at the compound's maximum absorption wavelength.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 4 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: 0-5 min (10% B), 5-25 min (10-60% B), 25-30 min (60-90% B), 30-35 min (90% B), 35.1-40 min (10% B).

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: 254 nm (or the experimentally determined λmax for this compound).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve.

  • Sample Analysis: Inject the prepared plant extract sample (from the general protocol).

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.

  • Calculation: Use the peak area of this compound from the sample and the regression equation from the calibration curve to calculate its concentration in the extract. Adjust for the initial sample weight and dilution factors to determine the final content in mg/g.

Protocol for Quantification by LC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound or for analyzing complex matrices.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process virtually eliminates matrix interference.

Instrumentation and Conditions:

  • LC-MS/MS System: A system such as a Thermo Scientific Orbitrap or Sciex QTRAP, coupled with a UPLC/HPLC front-end.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: As described for the HPLC-DAD method. A faster gradient can often be used due to the increased resolution of UPLC.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).

  • MS Parameters (Hypothetical - requires optimization):

    • This compound (C23H26O11, MW: 478.4 g/mol ): [8]

    • Precursor Ion (Q1): m/z 479.15 [M+H]+

    • Product Ion (Q3): A prominent fragment ion (e.g., m/z 399.1) would be determined by infusing the standard.

    • Collision Energy (CE) & Declustering Potential (DP): To be optimized for maximum fragment intensity.

Procedure:

  • Standard and Sample Prep: Prepare calibration standards and samples as described for HPLC-DAD, but at lower concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL) due to higher sensitivity.

  • Method Optimization: Infuse the this compound standard directly into the mass spectrometer to determine the optimal precursor ion, product ion(s), and collision energy.

  • Analysis: Analyze the calibration standards and samples using the optimized LC-MS/MS method in MRM mode.

  • Quantification: Generate a calibration curve using the peak areas from the MRM chromatograms of the standards. Calculate the concentration of this compound in the samples using this curve.

cluster_mrm LC-MS/MS MRM Principle LC UPLC Separation (Complex Mixture) ESI Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 479.15) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 399.1) Q2->Q3 Fragments Detector Detector (Signal) Q3->Detector Specific Detection

Fig 2. Principle of selective quantification via LC-MS/MS.

Associated Signaling Pathway

The quantification of this compound is often relevant to its biological activity. It is known to exert anti-cancer effects by modulating key cellular pathways.

cluster_pathway Simplified this compound Signaling cluster_nrf2 NRF2 Pathway cluster_apop Apoptosis Pathway DHB This compound NRF2 NRF2 Activation DHB->NRF2 Mito Mitochondrial Stress DHB->Mito ROS Increased ROS NRF2->ROS ROS->Mito contributes to Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

Application Note: Investigating the Pro-Apoptotic Effects of Dehydrobruceine B via the Mitochondrial Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for investigating the impact of Dehydrobruceine B (DHB), a quassinoid compound isolated from Brucea javanica, on the mitochondrial pathway of apoptosis in cancer cells.

Introduction

This compound (DHB) has demonstrated potent anti-cancer properties by inducing apoptosis, a form of programmed cell death, in various cancer cell lines.[1][2] A critical mechanism underlying DHB-induced apoptosis is the activation of the intrinsic or mitochondrial pathway.[2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, the executioners of apoptosis.[3][4] Investigating the precise molecular events triggered by DHB in the mitochondrial pathway is crucial for its development as a potential therapeutic agent.

This application note outlines a series of experimental protocols to elucidate the effects of DHB on key events in the mitochondrial apoptotic cascade, including cell viability, apoptosis induction, mitochondrial membrane potential, and the expression of key regulatory proteins.

Key Signaling Pathway

The mitochondrial pathway of apoptosis is initiated by various intracellular stresses, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[5][6] This results in mitochondrial outer membrane permeabilization (MOMP), a crucial "point of no return" in the apoptotic process.[3][7] MOMP allows the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[7][8] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9.[5][7] Activated caspase-9 proteolytically activates executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]

Studies have indicated that DHB treatment leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bcl-2 family protein balance likely contributes to the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[1][2]

DHB This compound Bcl2_family ↓ Bcl-2/Bcl-xL ↑ Bax DHB->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Depolarization Cytochrome_c_release Cytochrome c Release Mitochondrion->Cytochrome_c_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Mitochondrial Apoptotic Pathway Induced by this compound.

Experimental Workflow

A systematic approach is essential to comprehensively evaluate the impact of DHB on the mitochondrial pathway. The following workflow outlines the key experiments:

cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mitochondrial Involvement Cell_Culture Cell Culture (e.g., A549, NCI-H292) DHB_Treatment DHB Treatment (Dose-response & Time-course) Cell_Culture->DHB_Treatment MTT_Assay MTT Assay (Cell Viability) DHB_Treatment->MTT_Assay Annexin_V Annexin V-FITC/PI Staining (Flow Cytometry) DHB_Treatment->Annexin_V JC1_Staining JC-1 Staining (Mitochondrial Membrane Potential) DHB_Treatment->JC1_Staining Western_Blot Western Blotting (Bcl-2 family, Cytochrome c, Caspases, PARP) DHB_Treatment->Western_Blot

Caption: Experimental Workflow for Investigating DHB's Effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of DHB on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549 or NCI-H292)

  • This compound (DHB)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of DHB (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation:

DHB Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
5
10
20
40
80
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with DHB

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with DHB at the desired concentrations for the determined time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Control
DHB (Low Conc.)
DHB (High Conc.)
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 Assay Kit

  • Cancer cells treated with DHB

  • 6-well plates or confocal dishes

  • Flow cytometer or fluorescence microscope

Protocol:

  • Culture and treat cells with DHB as described previously.

  • Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

  • Wash the cells with JC-1 staining buffer.

  • Analyze the cells by flow cytometry (detecting red and green fluorescence) or visualize under a fluorescence microscope.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Data Presentation:

TreatmentRed/Green Fluorescence Ratio
Control
DHB (Low Conc.)
DHB (High Conc.)
CCCP (Positive Control)
Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the mitochondrial apoptotic pathway.

Materials:

  • Cancer cells treated with DHB

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Lyse the treated cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence reagent and imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

ProteinControl (Relative Expression)DHB (Low Conc.) (Relative Expression)DHB (High Conc.) (Relative Expression)
Bcl-21.0
Bax1.0
Cytochrome c (cytosolic)1.0
Cleaved Caspase-91.0
Cleaved Caspase-31.0
Cleaved PARP1.0

Conclusion

The protocols described in this application note provide a comprehensive framework for investigating the mechanism by which this compound induces apoptosis through the mitochondrial pathway. The data generated from these experiments will be invaluable for understanding the molecular basis of DHB's anti-cancer activity and for its further development as a therapeutic candidate. The combination of cell-based assays and molecular biology techniques will provide a robust and detailed characterization of DHB's impact on the intricate machinery of apoptosis.

References

Application Notes and Protocols for Measuring Dehydrobruceine B's IC50 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydrobruceine B (DHB) is a quassinoid compound isolated from Brucea javanica, a plant used in traditional medicine.[1] Like other quassinoids, DHB has demonstrated potential anti-cancer properties, primarily through the induction of apoptosis.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like DHB. It represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. Determining the IC50 value across various cancer cell lines is a fundamental step in preclinical drug development to assess its efficacy and selectivity.

This document provides detailed protocols for two common and reliable methods for determining the IC50 of this compound: the MTT assay and the Sulforhodamine B (SRB) assay.

Data Presentation: Cytotoxicity of Bruceine Compounds

While specific IC50 values for this compound are not extensively documented in all cell lines, the following table includes data for closely related and structurally similar quassinoids to provide a comparative overview of their potency.

CompoundCell LineCancer TypeIC50 ValueCitation
Bruceine DH460Non-small cell lung cancer0.5 µmol/L[2]
Bruceine DA549Non-small cell lung cancer0.6 µmol/L[2]
Dehydrobruceine CMacrophages (RAW 264.7)N/A (Anti-inflammatory)33.11 µM[3]
Bruceine CMacrophages (RAW 264.7)N/A (Anti-inflammatory)9.08 µM[3]
Bruceine BMacrophages (RAW 264.7)N/A (Anti-inflammatory)26.83 µM[3]

Note: this compound has been shown to decrease cell viability and induce apoptosis in A549 and NCI-H292 human lung cancer cells, though specific IC50 values were not provided in the cited study.[1]

Experimental Workflow and Signaling Pathways

Logical Workflow for IC50 Determination

The following diagram outlines the general experimental workflow for determining the IC50 value of a compound in cell lines.

IC50_Determination_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Viability Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding incubation_24h 4. Overnight Incubation (Cell Adherence) cell_seeding->incubation_24h drug_prep 3. Drug Preparation (Serial Dilutions of DHB) drug_treatment 5. Drug Treatment (Add DHB dilutions) drug_prep->drug_treatment incubation_24h->drug_treatment incubation_48_72h 6. Incubation (e.g., 48-72 hours) drug_treatment->incubation_48_72h assay_choice 7. Select Assay incubation_48_72h->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add MTT srb_fix Fix Cells (TCA) assay_choice->srb_fix SRB mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer (DMSO) mtt_incubate->mtt_solubilize read_absorbance 8. Read Absorbance (Plate Reader) mtt_solubilize->read_absorbance srb_stain Stain (SRB Dye) srb_fix->srb_stain srb_solubilize Add Solubilizer (Tris) srb_stain->srb_solubilize srb_solubilize->read_absorbance calc_inhibition 9. Calculate % Inhibition read_absorbance->calc_inhibition plot_curve 10. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 11. Calculate IC50 plot_curve->calc_ic50

Caption: General workflow for determining the IC50 of this compound.

Signaling Pathway: Mitochondrial Apoptosis

This compound has been shown to induce apoptosis in lung cancer cells through the mitochondrial-dependent intrinsic pathway.[1]

Mitochondrial_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol DHB This compound (DHB) MMP Loss of Mitochondrial Membrane Potential (ΔΨm) DHB->MMP induces CytoC_release Cytochrome c Release MMP->CytoC_release Casp9 Caspase-9 (Initiator) CytoC_release->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 PARP PARP Casp3->PARP Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by DHB.[1]

Signaling Pathway: PI3K/Akt Inhibition

Related bruceine compounds have been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[4][5]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Pathway cluster_effects Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation AntiApoptosis Inhibition of Apoptosis Akt->AntiApoptosis Bruceine Bruceine Compounds (e.g., Bruceine A) Bruceine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by bruceine compounds.[5]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are insoluble in aqueous solution.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

A. Materials and Reagents

  • This compound (DHB) stock solution (e.g., in DMSO)

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filtered and stored at 4°C in the dark.[6][8]

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • 96-well flat-bottom sterile microplates

  • Adherent cells in logarithmic growth phase

B. Procedure

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, determined empirically for each cell line).[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 100 µL of sterile PBS or media to the perimeter wells to minimize evaporation.[6]

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach.[8]

  • Drug Treatment:

    • Prepare serial dilutions of DHB in complete culture medium from the stock solution. A typical concentration range might be 0.01 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding DHB dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest DHB concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][8]

    • Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate (formazan crystals) within the cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[6]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

    • Place the plate on a shaker at a low speed for 10 minutes to ensure complete solubilization.[6]

C. Data Acquisition and Analysis

  • Absorbance Reading: Measure the optical density (OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[6][8]

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100

  • IC50 Determination:

    • Plot the % Viability against the log of the DHB concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.[9]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[10][11] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.[12]

A. Materials and Reagents

  • This compound (DHB) stock solution

  • Trichloroacetic acid (TCA) solution (10% w/v, cold)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization buffer (10 mM Tris base solution, pH 10.5)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Adherent cells in logarithmic growth phase

B. Procedure

  • Cell Plating and Drug Treatment:

    • Follow steps B.1 and B.2 from the MTT protocol. A typical seeding density for the SRB assay is around 5,000 cells per well.[10]

  • Cell Fixation:

    • After the drug incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[12]

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plate four to five times with distilled or de-ionized water to remove TCA, serum proteins, and unbound medium components.[12]

    • Remove excess water by tapping the plate on paper towels and allow it to air dry completely. The fixed plates can be stored at room temperature if necessary.[12]

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Stain the cells at room temperature for 30 minutes in the dark.[12]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[12]

    • Air dry the plates completely until no moisture is visible.[12]

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.[12]

C. Data Acquisition and Analysis

  • Absorbance Reading: Measure the optical density (OD) using a microplate reader at a wavelength between 550-580 nm.[12]

  • Calculation and IC50 Determination:

    • Follow the same calculation steps (C.2 and C.3) as described in the MTT protocol to determine the % viability and the IC50 value from the dose-response curve.[11]

References

Dehydrobruceine B as a Positive Control in Anti-inflammatory Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B is a quassinoid compound isolated from Brucea javanica, a plant traditionally used in Chinese medicine for its anti-inflammatory and other therapeutic properties. While direct and extensive studies on this compound as a dedicated positive control for anti-inflammatory screening are limited, the well-documented anti-inflammatory activity of Brucea javanica extracts and its constituent quassinoids, such as Brusatol, provide a strong basis for its use in this context.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a potential positive control in cellular and biochemical assays for screening novel anti-inflammatory agents.

The anti-inflammatory effects of compounds from Brucea javanica are largely attributed to their ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1][4] These compounds have been shown to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][5]

These application notes will guide researchers in leveraging the inhibitory properties of this compound on inflammatory pathways for the validation of screening assays and the comparative evaluation of test compounds.

Data Presentation

The following tables summarize the anti-inflammatory activity of extracts and compounds from Brucea javanica, which can serve as a reference for the expected efficacy of this compound.

Table 1: In Vivo Anti-inflammatory Activity of Brucea javanica Fruit Extract

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)COX-2 Inhibition (%)
Brucea javanica Extract5050.9116.40
Celecoxib (Positive Control)5058.5220.50

Data adapted from a study on the in vivo anti-inflammatory activity of ethanolic extract of Brucea javanica Fruit.[6]

Table 2: Effect of Brucea javanica Oil (BJO) on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated RAW264.7 Macrophages

Treatment GroupTNF-α mRNA Expression (Fold Change)IL-1β mRNA Expression (Fold Change)IL-6 mRNA Expression (Fold Change)
Control1.01.01.0
LPS (1 µg/mL)~12~25~40
LPS + BJO (5 µg/mL)~6~15~20
LPS + BJO (10 µg/mL)~3~8~10

Data interpretation from a study on the anti-inflammatory effects of Brucea javanica oil.[4]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

Objective: To assess the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, using this compound as a positive control.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (positive control)

  • Test compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production for each treatment group relative to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Objective: To quantify the inhibitory effect of a test compound on the secretion of pro-inflammatory cytokines using this compound as a positive control.

Materials:

  • RAW264.7 cells and culture reagents (as in Protocol 1)

  • LPS

  • This compound

  • Test compounds

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Pre-treat with test compounds or this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the culture plates and collect the cell-free supernatants.

  • ELISA Assay:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in the samples.

    • Determine the percentage inhibition of cytokine production for each treatment group.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of a test compound on the LPS-induced activation of the NF-κB signaling pathway, with this compound as a positive control.

Materials:

  • RAW264.7 cells and culture reagents

  • LPS

  • This compound

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with test compounds or this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts.

    • Compare the levels of protein phosphorylation between different treatment groups.

Visualization of Pathways and Workflows

anti_inflammatory_screening_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis seed_cells Seed RAW264.7 Cells pre_treat Pre-treat with Test Compound or this compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate griess_assay Griess Assay for NO stimulate->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) stimulate->elisa western_blot Western Blot for NF-κB Pathway stimulate->western_blot data_analysis Quantify Inhibition and Pathway Modulation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Experimental workflow for anti-inflammatory screening.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 Degradation of IκBα Dehydrobruceine_B This compound (and related quassinoids) Dehydrobruceine_B->IKK Inhibits DNA DNA p65_p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Disclaimer: The provided protocols and data are based on the known anti-inflammatory properties of extracts and related compounds from Brucea javanica. Specific optimization for this compound may be required. Researchers should perform dose-response and cytotoxicity assays to determine the optimal non-toxic working concentrations of this compound for their specific experimental setup.

References

Preparing Dehydrobruceine B Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B is a quassinoid compound isolated from Brucea javanica, a plant with a long history in traditional medicine. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and therapeutic potential. A critical first step in these investigations is the proper preparation of stock solutions for consistent and reliable dosing in cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₃H₂₆O₁₁PubChem
Molecular Weight 478.4 g/mol PubChem
Appearance Solid (form may vary)-
Solubility Soluble in Dimethyl Sulfoxide (DMSO)Inferred from related compounds
Storage (Powder) -20°CGeneral laboratory practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a widely used aprotic solvent capable of dissolving a broad range of organic compounds, making it a suitable vehicle for this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 478.4 g/mol = 0.4784 g = 4.784 mg

    • Accurately weigh out approximately 4.78 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or cryovial. The use of amber tubes is recommended to protect the compound from light, although specific photosensitivity data for this compound is not widely available.

    • Add the calculated volume of anhydrous, cell culture grade DMSO to the tube. For example, if exactly 4.78 mg was weighed, add 1.0 mL of DMSO.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-50 µL) in sterile, amber cryovials. This minimizes the number of freeze-thaw cycles for the main stock.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. General guidelines for compounds in DMSO suggest stability for at least 6 months at -80°C. However, the specific stability of this compound in DMSO has not been extensively reported. It is advisable to use freshly prepared stocks or to perform periodic quality control checks if stored for extended periods.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the high-concentration DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics as required for the specific cell line)

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile pipette tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 10 µM working solution.

      • Alternatively, for larger volumes, add 10 µL of the 10 mM stock to 9.99 mL of medium.

    • Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. For a 10 µM final concentration from a 10 mM stock, the final DMSO concentration would be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration. Studies have shown that this compound can induce apoptosis in lung cancer cell lines such as A549 and NCI-H292.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing this compound stock and working solutions for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Cryovials vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat control Prepare Vehicle Control dilute->control

Workflow for this compound solution preparation.

Signaling Pathway Context

This compound has been shown to induce apoptosis in human lung cancer cells through a mitochondrial-dependent pathway. The diagram below provides a simplified representation of this signaling cascade.

G DHB This compound MMP Loss of Mitochondrial Membrane Potential DHB->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Simplified mitochondrial apoptosis pathway induced by this compound.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the preparation of this compound stock solutions for in vitro cell culture experiments. Adherence to these guidelines will promote consistency and reproducibility in research aimed at understanding the biological activities of this promising natural compound. As with any experimental work, researchers should always consult the specific product information provided by their supplier and adhere to all laboratory safety protocols.

References

Application Note: Analytical Methods for the Quality Control of Dehydrobruceine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dehydrobruceine B is a quassinoid compound isolated from plants of the Brucea genus, which has demonstrated various biological activities. As with any potential therapeutic agent, rigorous quality control (QC) is essential to ensure the identity, purity, strength, and safety of the active pharmaceutical ingredient (API).[1] This document outlines detailed protocols for the analytical quality control of this compound samples, employing modern chromatographic and spectroscopic techniques. The methods described are fundamental for ensuring batch-to-batch consistency and meeting regulatory standards in drug development.[1][2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is critical for method development and sample handling.

PropertyValueSource
Molecular Formula C₂₃H₂₆O₁₁PubChem CID: 101967133[4]
Molecular Weight 478.4 g/mol PubChem CID: 101967133[4]
IUPAC Name methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadeca-8,11-diene-17-carboxylatePubChem CID: 101967133[4]
Appearance White to off-white solid (typical for purified natural products)Assumed
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred from structure

Overall Quality Control Workflow

The quality control of a this compound sample involves a series of analytical tests performed in a specific sequence to ensure comprehensive evaluation. The general workflow begins with sample reception and proceeds through identification, purity, assay, and other specific tests.

G cluster_0 QC Workflow for this compound Sample Sample Reception & Documentation ID_Test Identification (LC-MS, NMR) Sample->ID_Test Proceed if documented Purity Purity & Impurity Profiling (HPLC, LC-MS) ID_Test->Purity Identity Confirmed Fail Investigation & Re-analysis ID_Test->Fail Identity Fails Assay Assay (HPLC) Purity->Assay Purity Meets Spec Purity->Fail Purity Fails Specific_Tests Specific Tests (LOD, ROI) Assay->Specific_Tests Assay Meets Spec Assay->Fail Assay Fails Release Batch Release / Rejection Specific_Tests->Release All Specs Met Specific_Tests->Fail Test Fails

Caption: General workflow for the quality control of this compound samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for determining the purity and assay of pharmaceutical compounds.[3][5] It offers high resolution and sensitivity for separating the main component from potential impurities.[]

HPLC Experimental Workflow

The following diagram illustrates the step-by-step process for analyzing this compound using HPLC.

G cluster_1 HPLC Analysis Workflow Prep_Mobile 1. Prepare Mobile Phase Equilibrate 4. Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std 2. Prepare Standard Solution (this compound Reference) Inject_Std 5. Inject Standard(s) Prep_Std->Inject_Std Prep_Sample 3. Prepare Sample Solution Inject_Sample 6. Inject Sample(s) Prep_Sample->Inject_Sample Equilibrate->Inject_Std Inject_Std->Inject_Sample System Suitability Passes Process 7. Process Chromatograms Inject_Sample->Process Calculate 8. Calculate Purity & Assay Process->Calculate G cluster_2 LC-MS Analysis Workflow Sample_Prep 1. Prepare Sample Solution (approx. 10-50 µg/mL) LC_Separation 2. LC Separation (using HPLC method) Sample_Prep->LC_Separation MS_Ionization 3. Ionization (ESI) LC_Separation->MS_Ionization MS_Analysis 4. Mass Analysis (Full Scan & MS/MS) MS_Ionization->MS_Analysis Data_Acquisition 5. Data Acquisition MS_Analysis->Data_Acquisition Data_Processing 6. Data Processing & Interpretation Data_Acquisition->Data_Processing Confirmation Identity Confirmation Data_Processing->Confirmation Impurity_ID Impurity Identification Data_Processing->Impurity_ID

References

Troubleshooting & Optimization

troubleshooting low yield in Dehydrobruceine B isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the isolation of Dehydrobruceine B from Brucea javanica.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield during the initial extraction of this compound?

Low yields during the initial extraction can stem from several factors:

  • Improper Solvent Selection: The choice of extraction solvent is critical. While various solvents can be used, the polarity of this compound suggests that moderately polar solvents are most effective.

  • Suboptimal Extraction Method: The efficiency of extraction can be highly dependent on the method used (e.g., maceration, Soxhlet, ultrasonic-assisted extraction). Inefficient methods may not fully extract the compound from the plant matrix.

  • Degradation During Extraction: Quassinoids can be sensitive to high temperatures. Prolonged extraction at elevated temperatures, such as in Soxhlet extraction, may lead to the degradation of this compound.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the geographical source, harvest time, and storage conditions of the Brucea javanica seeds.

Q2: My crude extract shows the presence of this compound, but I'm losing the product during chromatographic purification. What could be the issue?

Product loss during chromatography is a common challenge. Potential reasons include:

  • Irreversible Adsorption: this compound might be irreversibly adsorbing to the stationary phase, especially with highly active silica gel.

  • Co-elution with Impurities: If the chromatographic conditions are not optimized, this compound may co-elute with other compounds, making its isolation difficult and leading to apparent yield loss in subsequent purification steps.

  • On-column Degradation: The stationary phase's surface chemistry (e.g., acidic or basic sites on silica or alumina) can catalyze the degradation of sensitive compounds.

  • Inappropriate Solvent System: An improperly chosen solvent system can lead to poor separation, band tailing, or even decomposition of the target molecule.

Q3: How can I assess the stability of this compound during my isolation process?

To assess stability, you can perform forced degradation studies. This involves subjecting a purified sample of this compound to various stress conditions:

  • pH Stress: Incubate solutions of this compound at different pH values (e.g., pH 2, 7, and 9) to determine its stability in acidic, neutral, and basic conditions.

  • Thermal Stress: Expose solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) to evaluate thermal lability.

  • Photostability: Expose solutions to UV and visible light to check for light-induced degradation.

  • Oxidative Stress: Treat a solution of this compound with a mild oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation.

The degradation can be monitored by a stability-indicating HPLC method, which is able to separate the intact drug from its degradation products.

Q4: What are some general tips to improve the overall yield of this compound?

  • Optimize Extraction: Consider using cold percolation with ethanol or ultrasonic-assisted extraction with methanol to minimize thermal degradation.

  • Pre-purification/Fractionation: Before column chromatography, perform liquid-liquid partitioning of the crude extract to remove highly polar and non-polar impurities. An ethyl acetate fraction is often enriched with quassinoids.

  • Chromatography Optimization: Use a step-wise gradient elution in your column chromatography to achieve better separation. Consider using different stationary phases like reversed-phase C18 or Sephadex LH-20 for subsequent purification steps.

  • Monitor Fractions Carefully: Use Thin Layer Chromatography (TLC) or a rapid HPLC method to analyze the fractions from your column chromatography to avoid accidentally discarding fractions containing your product.

  • Work at Lower Temperatures: When possible, conduct evaporation and other processing steps at reduced temperatures to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation of this compound.

Problem Potential Cause Recommended Solution
Low concentration of this compound in the crude extract Inefficient extraction from plant material.- Use a more appropriate solvent like methanol or ethanol. - Employ a more exhaustive extraction technique such as ultrasonic-assisted extraction. - Ensure the plant material is finely powdered to increase surface area.
Degradation during hot extraction (e.g., Soxhlet).- Switch to a cold extraction method like percolation. - Limit the duration of any heat application.
Poor quality of the starting plant material.- Source Brucea javanica seeds from a reputable supplier. - Analyze a small sample of the raw material by HPLC to confirm the presence of this compound before large-scale extraction.
Significant loss of product during silica gel column chromatography Irreversible adsorption of the compound onto the silica gel.- Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. - Consider using a different adsorbent like alumina (neutral or basic) or a polymer-based resin.
On-column degradation.- Run the column at a faster flow rate to minimize the residence time of the compound on the stationary phase. - Perform chromatography at a lower temperature if feasible.
Difficulty in separating this compound from closely related impurities Insufficient resolution in the chromatographic system.- Optimize the mobile phase composition. A gradient elution is highly recommended. - Try a different stationary phase. If using normal phase, consider reversed-phase chromatography (e.g., C18) or size-exclusion chromatography (e.g., Sephadex LH-20). - For final purification, High-Performance Liquid Chromatography (HPLC) with a suitable column is often necessary.
Apparent degradation of the purified compound upon storage Instability of the isolated this compound.- Store the purified compound at low temperatures (e.g., -20°C). - Protect from light by using amber vials. - Store under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation. - Avoid storing in solutions for extended periods, especially at extreme pH values.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₆O₁₁PubChem
Molecular Weight478.4 g/mol PubChem
XLogP30.1PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count11PubChem

Table 2: Typical Content and Recovery of other Quassinoids from Brucea javanica

CompoundPlant PartContent Range in Plant Material (%)Extraction & HPLC Recovery (%)
Bruceoside BSeeds0.05 - 0.1296.1
Bruceoside ASeeds0.19 - 0.3896.7
BrusatolSeeds0.07 - 0.18106.3
Bruceine D-Not Specified100.01
Bruceine H-Not Specified100.43

Experimental Protocols

Detailed Methodology for the Isolation of this compound

This protocol is a synthesized methodology based on common practices for quassinoid isolation from Brucea javanica.

1. Extraction

  • Starting Material: 1 kg of dried, powdered seeds of Brucea javanica.

  • Procedure:

    • Macerate the powdered seeds in 5 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process two more times with fresh ethanol.

    • Combine the ethanol extracts and concentrate under reduced pressure at a temperature below 45°C to obtain the crude ethanol extract.

2. Solvent Partitioning

  • Procedure:

    • Suspend the crude ethanol extract in 1 L of distilled water.

    • Perform successive liquid-liquid partitioning with n-hexane (3 x 1 L) to remove non-polar compounds. Discard the n-hexane fractions.

    • Subsequently, partition the aqueous layer with ethyl acetate (EtOAc) (3 x 1 L).

    • Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which is typically enriched in quassinoids.

3. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:0, gradually increasing the polarity to 90:10).

  • Procedure:

    • Adsorb the EtOAc fraction onto a small amount of silica gel.

    • Pack a glass column with silica gel slurried in chloroform.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions of 50-100 mL and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions containing this compound based on the TLC profile.

4. Further Purification (if necessary)

  • The enriched fractions may require further purification using one or more of the following techniques:

    • Sephadex LH-20 Column Chromatography: Elute with methanol to separate compounds based on size and polarity.

    • Reversed-Phase (C18) Column Chromatography: Use a gradient of methanol-water or acetonitrile-water as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain highly pure this compound.

Mandatory Visualization

DehydrobruceineB_Isolation_Workflow Start Powdered Brucea javanica Seeds Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (Hexane/Water, then EtOAc/Water) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction SilicaGelCC Silica Gel Column Chromatography (Chloroform-Methanol Gradient) EtOAcFraction->SilicaGelCC Fractions Collection and TLC Analysis of Fractions SilicaGelCC->Fractions Purification Further Purification (Sephadex LH-20 / RP-C18 / Prep-HPLC) Fractions->Purification FinalProduct Pure this compound Purification->FinalProduct Low_Yield_Troubleshooting Start Low Yield of this compound CheckCrude Analyze Crude Extract by HPLC/TLC Start->CheckCrude LowInCrude Low Concentration in Crude CheckCrude->LowInCrude Low Signal GoodInCrude Acceptable Concentration in Crude CheckCrude->GoodInCrude Good Signal ExtractionIssue Problem in Extraction Step LowInCrude->ExtractionIssue PurificationIssue Problem in Purification Step GoodInCrude->PurificationIssue OptimizeExtraction Optimize Solvent/Method (e.g., cold percolation, sonication) ExtractionIssue->OptimizeExtraction CheckFractions Re-analyze all discarded fractions PurificationIssue->CheckFractions ProductInFractions Product Found in Discarded Fractions CheckFractions->ProductInFractions Product Detected OptimizeChromatography Optimize Chromatography (e.g., change stationary/mobile phase, gradient) ProductInFractions->OptimizeChromatography Yes DegradationSuspected Suspect Degradation ProductInFractions->DegradationSuspected No ForcedDegradation Perform Forced Degradation Studies (pH, Temp, Light) DegradationSuspected->ForcedDegradation

Technical Support Center: Optimizing HPLC Separation of Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of quassinoids from Brucea javanica.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of quassinoids from Brucea javanica extracts.

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure - Clogged column inlet frit or guard column.[1][2] - Blocked inline filter.[2] - Particulate matter from the sample extract. - Mobile phase precipitation (e.g., buffer salts).- Action: Reverse flush the column (disconnect from the detector first). If the pressure does not drop, the frit may be blocked and require replacement.[3] - Prevention: Filter all samples through a 0.2 µm or 0.45 µm syringe filter before injection.[4] Always filter buffered mobile phases.[4] Use a guard column to protect the analytical column.[1]
Peak Tailing - Strong interaction between basic quassinoids and acidic silanol groups on the silica-based column.[2] - Column overload. - Clogged column frit or void in the column packing.[3] - Inappropriate mobile phase pH.- Mobile Phase Modification: Add a modifier like formic acid (e.g., 0.1%) or trifluoroacetic acid to the mobile phase to improve peak shape.[5][6][7] - Sample Concentration: Reduce the concentration or volume of the injected sample.[3] - Column Health: If the problem persists, the column may be degraded and require replacement.[3]
Variable Retention Times - Leaks in the HPLC system.[2][8] - Inconsistent mobile phase composition or improperly mixed gradient.[2] - Air trapped in the pump.[2][8] - Fluctuations in column temperature.[2]- System Check: Inspect for leaks at all fittings. Ensure mobile phase solvents are properly degassed.[3] - Pump Priming: Purge the pump to remove any trapped air bubbles.[8] - Temperature Control: Use a column oven to maintain a stable temperature.[7][9]
Poor Resolution/Overlapping Peaks - Suboptimal mobile phase composition. - Inappropriate gradient program. - Column has lost efficiency.- Method Optimization: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[7][10] - Solvent Selection: Experiment with different mobile phase compositions, such as methanol instead of acetonitrile, as this can alter selectivity.[10] - Column Choice: Ensure the column chemistry (e.g., C18) is appropriate for quassinoid separation.[7]
No Peaks or Very Small Peaks - Detector lamp is off.[2] - No mobile phase flow.[2] - Incorrect sample preparation leading to sample degradation or loss. - Wrong detection wavelength selected.- Instrument Check: Verify that the detector lamp is on and the pump is running.[2][8] - Sample Integrity: Prepare fresh standards and samples. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[2] - Detector Settings: Set the detector to a wavelength appropriate for quassinoids, typically between 220 nm and 280 nm.[11][12][13]
Ghost Peaks - Contamination in the injector or column from a previous run.[8] - Impurities in the sample or mobile phase.- System Cleaning: Flush the injector and column with a strong solvent (like 100% acetonitrile or methanol) between runs.[8] - Gradient Wash: Include a high-organic wash step at the end of your gradient program to elute strongly retained compounds.[8]

Frequently Asked Questions (FAQs)

Q1: How should I prepare Brucea javanica fruit extract for HPLC analysis?

A1: A common and effective method involves solvent extraction. First, the dried and ground fruits are often defatted with a non-polar solvent like hexane.[14][15] Following this, the defatted material is extracted with a polar solvent such as ethanol or methanol, often using methods like cold maceration or ultrasonic extraction.[11][14][15] The resulting extract is then filtered and concentrated under reduced pressure. For injection, the dried extract is redissolved in a suitable solvent, typically methanol or the initial mobile phase, and filtered through a 0.2 µm or 0.45 µm syringe filter.[4][16]

Q2: What is a good starting point for an HPLC method to separate quassinoids?

A2: A reverse-phase C18 column is the most common choice for quassinoid separation.[5][11][12] A gradient elution using a mobile phase consisting of water and acetonitrile or methanol is typically effective.[5][11] Adding a small amount of acid, like 0.1% formic acid, to the aqueous phase is highly recommended to improve peak shape.[5][6] A typical starting point would be a gradient from a low organic percentage (e.g., 10-20% acetonitrile/methanol) to a high percentage over 30-50 minutes.

Q3: Which wavelength should I use for detecting quassinoids?

A3: The optimal detection wavelength can vary between different quassinoids. However, a range between 220 nm and 280 nm is generally effective. Specific studies have used 221 nm for bruceoside A, bruceoside B, and brusatol, and 270 nm for bruceine D, brusatol, and bruceine H.[11][12][13] If you are analyzing a crude extract with multiple quassinoids, using a photodiode array (PDA) detector to monitor a range of wavelengths can be highly beneficial.

Q4: My peaks are broad and not well-defined. What can I do to improve peak shape?

A4: Broad peaks can be caused by several factors.[3] First, ensure your mobile phase is properly acidified (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the column, which can cause tailing.[7] Second, check that your sample is dissolved in a solvent that is no stronger than your initial mobile phase; injecting a sample in a very strong solvent can cause peak distortion.[4] Finally, consider the column's health; an old or contaminated column can lead to poor peak shape and may need to be replaced.[3]

Q5: How can I confirm the identity of the quassinoid peaks in my chromatogram?

A5: The most reliable method for peak identification is to run authentic reference standards for the quassinoids you expect to be present (e.g., bruceine D, brusatol).[11] The retention time of the peak in your sample should match that of the standard under identical chromatographic conditions. For definitive identification, especially in complex mixtures, coupling the HPLC to a mass spectrometer (HPLC-MS) is the preferred method, as it provides mass-to-charge ratio information for each peak.[5][6]

Experimental Protocols

Protocol 1: Extraction of Quassinoids from Brucea javanica Fruits

This protocol is a generalized procedure based on common laboratory practices.[14][15][17]

  • Preparation: Air-dry the fruits of Brucea javanica and grind them into a fine powder.

  • Defatting: Macerate the powdered plant material (e.g., 100 g) with hexane (e.g., 3 x 500 mL) for 24 hours at room temperature to remove lipids. Filter and discard the hexane extract.

  • Extraction: Air-dry the defatted plant material. Extract the residue with 95% ethanol or methanol (e.g., 3 x 1 L) using cold maceration or an ultrasonic bath for 1-2 hours per extraction cycle.[11][15]

  • Concentration: Combine the ethanol/methanol extracts and filter them. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45-50°C to yield the crude extract.[15][16]

  • Sample Preparation for HPLC: Accurately weigh a portion of the dried extract and dissolve it in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Analysis of Quassinoids

This protocol provides a robust starting method for the separation of various quassinoids.[5][11][12]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11][12]

  • Mobile Phase A: Water with 0.1% Formic Acid.[5][6]

  • Mobile Phase B: Acetonitrile or Methanol.[5][11]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Column Temperature: 30°C.

  • Detection Wavelength: 221 nm or 270 nm (or scan with PDA).[11][12]

  • Injection Volume: 10 µL.[11]

Time (minutes) % Mobile Phase A % Mobile Phase B
0.09010
5.09010
35.04060
40.01090
45.01090
46.09010
55.09010

Data Presentation

Table 1: Comparative HPLC Methods for Quassinoid Analysis
Quassinoids Analyzed Column Mobile Phase Elution Mode Flow Rate Detection Reference
Bruceines D & EZorbax SBC-18A: 0.1% Formic Acid in WaterB: AcetonitrileGradient0.5 mL/minMS/MS[5][6]
Bruceoside B, Bruceoside A, BrusatolCosmosil C18 (4.6x250 mm, 5 µm)A: WaterB: MethanolGradient1.0 mL/min221 nm[11]
Bruceine D, Brusatol, Bruceine HPhenomenex C18 (4.6x250 mm, 5 µm)Methanol-WaterGradient1.0 mL/min270 nm[12][13]
Bruceine DLuna C18 (2.1x50 mm, 1.7 µm)A: 0.1% Formic Acid in WaterB: Acetonitrile (40:60)Isocratic0.25 mL/minMS/MS[6]

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Dry & Grind Brucea javanica Fruits P2 Defat with Hexane P1->P2 P3 Extract with Methanol/Ethanol P2->P3 P4 Concentrate Extract (Rotary Evaporator) P3->P4 P5 Dissolve & Filter (0.2 µm Syringe Filter) P4->P5 H1 Inject Sample P5->H1 H2 Separation on C18 Column H1->H2 H3 UV/PDA or MS Detection H2->H3 D1 Generate Chromatogram H3->D1 D2 Peak Integration & Quantification D1->D2 D3 Identify Peaks (vs. Standards) D2->D3

Caption: Experimental workflow for HPLC analysis of quassinoids.

G cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues Problem HPLC Problem Identified P1 High Backpressure Problem->P1 P2 Peak Tailing/ Broadening Problem->P2 P3 Variable Retention Times Problem->P3 S1 Check for Blockages (Filters, Column Frit) Filter Sample/Mobile Phase P1->S1 Cause S2 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Reduce Sample Load Check Column Health P2->S2 Cause S3 Check for Leaks Degas Mobile Phase Use Column Oven P3->S3 Cause

Caption: Logical workflow for troubleshooting common HPLC problems.

References

Technical Support Center: Overcoming Dehydrobruceine B Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dehydrobruceine B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a quassinoid, a type of highly oxygenated triterpene, isolated from plants of the Simaroubaceae family.[1] Its chemical formula is C₂₃H₂₆O₁₁ and it has a molecular weight of 478.4 g/mol .[2] While its predicted XLogP3 value of 0.1 suggests some degree of hydrophilicity, its complex, polycyclic structure can lead to strong intermolecular interactions in the solid state, resulting in poor solubility in aqueous solutions.[2] This low solubility can be a significant hurdle in experimental settings, particularly for in vitro and cell-based assays that require the compound to be in a dissolved state in aqueous buffers to ensure accurate and reproducible results.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?

Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the concentration of the organic solvent is significantly lowered in the final solution, reducing its ability to keep the compound dissolved. The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit.

Q3: What are the initial steps I should take to try and dissolve this compound in an aqueous buffer?

For initial attempts, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3][4] Subsequently, this stock solution can be serially diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low, typically below 1%, to avoid solvent-induced cellular toxicity.[4][5] Vigorous vortexing or sonication after dilution can aid in dissolution.

Q4: Can adjusting the pH of my buffer help in dissolving this compound?

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in my aqueous buffer.

Possible Cause: The intrinsic aqueous solubility of this compound is very low.

Solutions:

  • Use of Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

  • Sonication: After adding this compound to the buffer, use a bath sonicator to aid in dissolution.

  • Heating: Gently warming the solution may increase solubility. However, be cautious as excessive heat can degrade the compound. The stability of this compound at various temperatures should be considered.

Issue 2: My this compound solution is cloudy or shows visible particles.

Possible Cause: The compound has not fully dissolved or has precipitated out of solution.

Solutions:

  • Filtration: For downstream applications where complete dissolution is critical, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will result in a lower, but saturated, concentration of the compound.

  • Re-evaluation of Solubilization Method: The current method may not be adequate. Consider trying alternative co-solvents or exploring the use of solubilizing agents like cyclodextrins.

Issue 3: I am concerned about the toxicity of the organic solvent used to dissolve this compound in my cell-based assay.

Possible Cause: Organic solvents like DMSO and ethanol can be toxic to cells at higher concentrations.[4][6]

Solutions:

  • Minimize Final Solvent Concentration: Aim for a final organic solvent concentration of less than 1% (v/v) in your cell culture medium.[5] It is best practice to keep this concentration below 0.5% if possible.

  • Solvent Control Group: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the organic solvent as your experimental groups to account for any solvent-induced effects.

  • Consider Alternative Solubilizers: If solvent toxicity remains a concern, explore the use of less toxic alternatives like cyclodextrins.

Data Presentation: Solubilizing Agents for Poorly Soluble Compounds

The following table summarizes common solubilizing agents that can be tested to improve the aqueous solubility of this compound. Researchers should perform pilot experiments to determine the optimal agent and concentration for their specific application.

Solubilizing AgentClassRecommended Starting Concentration in Final Aqueous SolutionKey Considerations
Dimethyl Sulfoxide (DMSO) Co-solvent< 1% (v/v)Can be cytotoxic at higher concentrations.[4] Ensure final concentration is well-tolerated by the experimental system.
Ethanol Co-solvent< 1% (v/v)Can be cytotoxic at higher concentrations.[6] Volatile, so handle accordingly.
Polyethylene Glycol (PEG) Co-solvent1-10% (v/v)Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are commonly used. Generally low toxicity.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin1-10 mMForms inclusion complexes to enhance solubility.[7][8][9] Generally considered safe for in vitro studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Cyclodextrin1-10 mMAnionic cyclodextrin derivative with potentially higher solubilizing capacity for certain compounds.[10]
Tween® 20/80 Surfactant0.01-0.1% (v/v)Can form micelles to solubilize hydrophobic compounds. May interfere with certain biological assays.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions using a Co-solvent
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder (e.g., 4.78 mg for 1 mL of a 10 mM solution, based on a molecular weight of 478.4 g/mol ).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution directly into the target aqueous buffer to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

    • Vortex the working solution immediately and thoroughly after adding the stock solution.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute stock solution or using a different solubilization method.

Protocol 2: Screening for Optimal Solubilization using Cyclodextrins
  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Target aqueous buffer

    • Spectrophotometer or HPLC system for concentration measurement

  • Procedure:

    • Prepare a series of HP-β-CD solutions in the target aqueous buffer at different concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM).

    • Add an excess amount of this compound powder to each HP-β-CD solution.

    • Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of dissolved this compound in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the effect of the cyclodextrin on its solubility.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay stock This compound Powder stock_sol 10 mM Stock Solution stock->stock_sol dmso DMSO dmso->stock_sol working_sol Final Working Solution stock_sol->working_sol Serial Dilution buffer Aqueous Buffer buffer->working_sol assay In Vitro / Cell-Based Assay working_sol->assay Application

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Response cluster_cytosol Cytosolic Events cluster_execution Execution Phase DHB This compound Bax_Bak Bax/Bak Activation DHB->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Smac_DIABLO Smac/DIABLO Release MOMP->Smac_DIABLO Apoptosome Apoptosome Formation CytoC->Apoptosome IAPs IAPs Smac_DIABLO->IAPs Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 IAPs->Casp3 ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

References

how to improve the stability of Dehydrobruceine B in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of Dehydrobruceine B in solution. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: The instability of this compound in solution is likely attributable to several factors, primarily hydrolysis and oxidation. Quassinoids, the class of compounds to which this compound belongs, often contain ester and lactone functional groups that are susceptible to hydrolysis, particularly at non-neutral pH.[1][2] Additionally, the complex structure of this compound may be prone to oxidative degradation.[3] Environmental factors such as exposure to light and elevated temperatures can accelerate these degradation processes.[4]

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: While specific data for this compound is limited, for many compounds with ester or lactone moieties, maximum stability is often observed in a slightly acidic pH range, typically between 4 and 6.[5][6] Both strongly acidic and alkaline conditions can catalyze hydrolysis.[1][7] It is crucial to experimentally determine the optimal pH for your specific application by conducting a pH-rate profile study.[8][9]

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures.[10][11] For short-term storage, it is advisable to keep solutions refrigerated (2-8 °C). For long-term storage, freezing (-20 °C or lower) is generally recommended, provided the compound is stable to freeze-thaw cycles.[12] The relationship between temperature and degradation rate can be quantified using the Arrhenius equation, which is useful for predicting shelf-life at different temperatures.[13][14]

Q4: Is this compound sensitive to light?

A4: Many complex natural products exhibit photosensitivity, and it is prudent to assume that this compound may degrade upon exposure to UV or even ambient light.[15][16] To minimize photodegradation, always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[17][18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of activity in solution Hydrolysis of ester/lactone groups.Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system.[5][19]
Oxidation.Degas the solvent and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants such as ascorbic acid or α-tocopherol.[12][20][21][22]
Photodegradation.Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[17][18]
Precipitation of the compound from solution Poor aqueous solubility.Consider using co-solvents (e.g., ethanol, propylene glycol) or formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes.[10][11][17][19][23][24][25][26][27]
Degradation to less soluble products.Investigate the degradation products using techniques like HPLC-MS to understand the degradation pathway and optimize storage conditions accordingly.[28][29]
Inconsistent experimental results Instability during the experiment.Prepare fresh solutions for each experiment. If the experiment is lengthy, assess the stability of this compound under the experimental conditions (e.g., temperature, media).
Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.[17][30][31][32]

Quantitative Data Summary

Condition Parameter Expected Outcome for this compound Rationale/Reference
pH Half-life (t1/2) at 25°CShortest at pH < 3 and pH > 7Acid and base-catalyzed hydrolysis of the lactone ring is a common degradation pathway for similar compounds.[1][5]
Longest in the pH range of 4-6Maximum stability is often found in a slightly acidic environment.[5]
Temperature Degradation Rate Constant (k)Increases exponentially with temperatureConsistent with the Arrhenius equation, which describes the temperature dependence of reaction rates.[13][33]
Shelf-life (t90)Significantly longer at 4°C vs. 25°CLower temperatures slow down degradation reactions.[10][11]
Light Exposure DegradationPotential for significant degradation under UV and/or ambient lightMany complex organic molecules are photosensitive.[15][17]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[3][4][7][34][35][36]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound (100 µg/mL in a suitable solvent) at 80°C for 24 hours.[37][38]

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period.[15][17][18]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a suitable analytical method, such as a stability-indicating HPLC method, to determine the extent of degradation and to profile the degradation products.[18][28][39]

Protocol 2: pH-Rate Profile Study

This protocol helps to determine the pH at which this compound is most stable.[6][8][9]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Prepare solutions of this compound (e.g., 50 µg/mL) in each buffer.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by adding a suitable solvent and/or adjusting the pH.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope.

    • Plot log(k) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Time-point Sampling B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Characterize Degradants (e.g., LC-MS) H->I K Determine Intrinsic Stability H->K J Identify Degradation Pathways I->J

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products A This compound (Intact Molecule) B Hydrolyzed Product (Lactone Ring Opening) A->B H+ or OH- (Hydrolysis) C Oxidized Product(s) A->C [O] (Oxidation) D Photodegradation Product(s) A->D (Photolysis)

Caption: Potential degradation pathways for this compound.

References

addressing high background noise in Dehydrobruceine B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydrobruceine B (DHB) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding high background noise in DHB experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common bioapplications?

This compound (DHB) is a quassinoid, a type of natural product isolated from plants of the Brucea genus, such as Brucea javanica.[1] In research, it is primarily investigated for its anti-cancer properties. Common bioassays involving DHB include cell viability assays (e.g., MTT), apoptosis assays, and mechanistic studies in cancer cell lines to explore its effects on signaling pathways.[1][2]

Q2: I am observing high background fluorescence in my cell-based assay with DHB. What are the potential causes?

High background fluorescence in assays involving natural products like DHB can stem from several sources:

  • Autofluorescence of DHB: As a complex organic molecule, DHB itself may possess intrinsic fluorescent properties.

  • Cellular Autofluorescence: Endogenous cellular components such as NADH, flavins, collagen, and elastin can fluoresce, contributing to background noise.[3][4][5][6] This is particularly relevant in metabolically active cancer cells.

  • Media Components: Phenol red and other components in cell culture media can be a significant source of background fluorescence.[7]

  • Non-specific Binding: The secondary antibody in immunofluorescence assays may bind non-specifically to cellular components.

  • Reagent and Plasticware Issues: Contaminated reagents or autofluorescence from plastic multi-well plates can elevate background signals.[7][8]

Q3: How does DHB exert its biological effects?

Current research suggests that this compound induces apoptosis (programmed cell death) in cancer cells primarily through the mitochondrial-dependent pathway.[1][2] This involves the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases (caspase-9 and caspase-3).[1] DHB has also been shown to modulate the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][9]

Troubleshooting Guides for High Background Noise

High background noise can significantly impact the quality and reliability of your data. Below are troubleshooting steps to help you identify and mitigate the source of the issue in your this compound bioassays.

Initial Steps: Isolate the Source of the Background

A systematic approach to pinpointing the source of high background is crucial.

Experimental Workflow to Identify Background Source

cluster_0 Systematic Background Check A 1. Media Only Control: - Well with only cell culture media. - Purpose: Check for media-induced fluorescence. B 2. Vehicle Control: - Cells treated with the vehicle (e.g., DMSO) used to dissolve DHB. - Purpose: Assess the effect of the solvent on background. C 3. Untreated Cells Control: - Wells with cells in media without any treatment. - Purpose: Measure baseline cellular autofluorescence. D 4. DHB Only Control: - Well with media and DHB, but no cells. - Purpose: Determine if DHB itself is fluorescent. E 5. Secondary Antibody Only Control (for IF): - Stained cells omitting the primary antibody. - Purpose: Check for non-specific binding of the secondary antibody.

Caption: A stepwise approach to identifying the source of high background noise.

Issue 1: High Background in Fluorescence Microscopy/Plate Reader Assays
Possible Cause Recommended Solution
Cellular Autofluorescence - Use phenol red-free media for fluorescence-based assays.[7]- If possible, select fluorophores with emission spectra in the red or far-red range to avoid the typical green autofluorescence of cells.[4][7]- Include an "unstained" or "untreated" cell control to establish the baseline autofluorescence for background subtraction.
Compound Autofluorescence - Run a control with this compound in media without cells to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay. If significant, consider alternative, non-fluorescent assays.
Media and Reagent Contamination - Use fresh, high-purity reagents.[8]- Filter-sterilize all buffers and media.
Inappropriate Plate Selection - For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background reflection.[7]
Sub-optimal Imaging Parameters - Reduce the exposure time or gain settings on the microscope or plate reader.[7]- Optimize the focal plane to ensure you are measuring the signal from the cell monolayer and not the surrounding media.
Issue 2: High Background in Immunoassays (e.g., Immunofluorescence, ELISA)
Possible Cause Recommended Solution
Insufficient Blocking - Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat milk).- Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[8]
Non-specific Antibody Binding - Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.- Run a secondary antibody-only control to check for non-specific binding.- Use a secondary antibody that has been pre-adsorbed against the species of your sample.
Inadequate Washing - Increase the number of wash steps (e.g., from 3 to 5 washes).- Increase the duration of each wash and ensure complete aspiration of the wash buffer between steps.[8]- Add a surfactant like Tween-20 (0.05%) to your wash buffer to reduce non-specific interactions.

Quantitative Data from a this compound Study

The following table summarizes the concentrations of this compound (DHB) and Cisplatin (CDDP) used in a study investigating their synergistic effects on apoptosis in A549 lung cancer cells. This data can serve as a reference for designing your own experiments.

Treatment ConditionDHB Concentration (µM)CDDP Concentration (µM)ObservationReference
Cell Viability Inhibition19 and 18Synergistic inhibition of cell viability.[9]
Apoptosis Induction13 and 6Synergistic induction of apoptosis.[9]
Protein Expression Analysis1-Upregulation of Bax, downregulation of Bcl-2 and Bcl-xL.[9]
Immunofluorescence13 and 6Increased translocation of apoptosis-inducing factor (AIF) to the nucleus.[9]

Proposed Signaling Pathway for this compound in Cancer Cells

Based on the available literature, this compound appears to induce apoptosis through the intrinsic, mitochondrial-mediated pathway. The following diagram illustrates the key steps in this proposed signaling cascade.

cluster_0 Mitochondrial Apoptosis Pathway DHB This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHB->Bcl2 inhibits Bax Bax (Pro-apoptotic) DHB->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mitochondrial-dependent apoptotic pathway induced by this compound.

By following these guidelines and understanding the potential sources of interference, researchers can optimize their this compound bioassays to achieve more accurate and reproducible results.

References

Technical Support Center: Optimizing Incubation Time for Dehydrobruceine B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dehydrobruceine B (DHB) in cytotoxicity assays. Proper optimization of incubation time is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected trend in cell viability with increasing incubation time of this compound?

A1: Generally, as the incubation time with this compound increases, cell viability is expected to decrease. This is because DHB induces apoptosis, a programmed cell death process, which takes time to execute. A longer exposure allows more cells to progress through the apoptotic pathway.

Q2: How do I select the initial range of incubation times for my experiments?

A2: Based on studies with structurally similar compounds like Bruceine D, a good starting point for incubation times is 24, 48, and 72 hours.[1] The optimal time will be cell-line specific and depend on the cell's doubling time and sensitivity to DHB.

Q3: Can the optimal incubation time vary between different cell lines?

A3: Absolutely. Different cell lines exhibit varying sensitivities and metabolic rates, which can significantly influence the time required for a cytotoxic agent to induce cell death. It is crucial to empirically determine the optimal incubation time for each cell line used.

Q4: Should I change the media with fresh this compound during a long incubation period (e.g., 72 hours)?

A4: For consistency, it is generally recommended not to change the media during the incubation period unless the cells are highly metabolic and would exhaust the nutrients, or if the compound is known to be unstable in culture medium over longer periods. Replacing the medium can introduce variability.

Q5: What are the key controls to include in my cytotoxicity assay?

A5: You should always include the following controls:

  • Untreated Cells (Negative Control): Cells cultured in media with the vehicle (e.g., DMSO) used to dissolve the DHB. This control represents 100% cell viability.

  • Vehicle Control: To ensure the solvent used to dissolve DHB does not have cytotoxic effects at the concentration used.

  • Positive Control: A known cytotoxic agent to confirm the assay is working correctly.

  • Media Blank: Culture media without cells to measure the background absorbance/fluorescence.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Low signal or absorbance reading - Insufficient cell number- Suboptimal incubation time with the detection reagent (e.g., MTT, XTT)- Cell line has low metabolic activity- Optimize the initial cell seeding density.- Increase the incubation time with the detection reagent according to the manufacturer's protocol.- Consider using a more sensitive assay or a different cell line.
High background signal - Contamination of culture media or reagents- Reagent instability- Use fresh, sterile reagents and media.- Ensure proper storage of all assay components.
IC50 value seems too high or too low compared to expectations - Incubation time is too short or too long- Incorrect drug concentration range- Cell line is resistant or highly sensitive- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.- Broaden the range of DHB concentrations in a preliminary experiment.- Verify the characteristics of your cell line.

Quantitative Data

The following table summarizes the time-dependent cytotoxicity of Bruceine D , a compound structurally similar to this compound, in two human lung cancer cell lines. This data can serve as a valuable reference for designing your experiments with this compound.

Cell LineIncubation Time (hours)IC50 (µM)
A549 2436.76[1]
4817.89[1]
NCI-H292 2431.22[1]
4814.42[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the overnight culture medium from the cells and add the medium containing different concentrations of DHB.

    • Include untreated and vehicle controls.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay A Seed cells in 96-well plate B Incubate overnight A->B C Add this compound (various concentrations) B->C D1 Incubate 24h C->D1 D2 Incubate 48h C->D2 D3 Incubate 72h C->D3 E Perform MTT Assay D1->E D2->E D3->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the optimal incubation time for this compound cytotoxicity assays.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_apoptosome Apoptosome Formation DHB This compound Mito Mitochondrion DHB->Mito induces stress CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC_Apaf1 Cytochrome c / Apaf-1 complex CytC->CytC_Apaf1 Casp9 Caspase-9 (cleavage/activation) Apaf1->CytC_Apaf1 Casp3 Caspase-3 (cleavage/activation) Casp9->Casp3 PARP PARP (cleavage) Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis CytC_Apaf1->Casp9

Caption: Mitochondrial-dependent apoptotic pathway induced by this compound.

References

refining cell seeding density for reliable Dehydrobruceine B IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine cell seeding density for the accurate and reliable determination of the half-maximal inhibitory concentration (IC50) of Dehydrobruceine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quassinoid compound isolated from Brucea javanica. It has demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Research suggests that this compound triggers the intrinsic mitochondrial pathway of apoptosis. This involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and caspase-3, leading to cell death.[1] Additionally, it may enhance the efficacy of other chemotherapeutic agents like cisplatin by regulating the mitochondrial apoptotic pathway.

Q2: Which cell lines are suitable for this compound IC50 determination?

This compound has been shown to be effective against human lung carcinoma cell lines, specifically A549 and NCI-H292.[1] When selecting a cell line, it is crucial to consider the research question and the cancer type being investigated. It is recommended to perform a literature search for studies that have used this compound or related compounds on your cell line of interest.

Q3: What is a typical IC50 value for compounds related to this compound?

While specific IC50 values for this compound can vary depending on the cell line and experimental conditions, data for the structurally similar compound Bruceine D can provide a useful reference. For instance, the IC50 values for Bruceine D in A549 and NCI-H292 lung cancer cell lines are provided in the table below.

Cell LineTime PointIC50 (µM)
A54924 hours36.76
48 hours17.89
NCI-H29224 hours31.22
48 hours14.42

Note: These values are for Bruceine D and should be used as an estimate for this compound. Experimental determination of the IC50 for this compound in your specific cell line and conditions is essential.

Troubleshooting Guide: Refining Cell Seeding Density

Inconsistent or unreliable IC50 values for this compound are often linked to suboptimal cell seeding density. The following guide addresses common issues and provides solutions.

IssuePotential CauseRecommended Solution
High variability between replicate wells Uneven cell distribution during seeding.Ensure thorough mixing of the cell suspension before and during plating. Pipette up and down gently to avoid cell shearing. Consider using a multichannel pipette for more consistent dispensing.
Edge effects in the microplate.Avoid using the outer wells of the 96-well plate as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
IC50 value is higher than expected or not reproducible Cell seeding density is too high.Overly confluent cells can exhibit reduced proliferation rates and altered drug sensitivity. Perform a cell titration experiment (see Experimental Protocols) to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay.
Cell seeding density is too low.An insufficient number of cells can lead to a weak signal and inaccurate readings. The optimal density should provide a robust signal without reaching confluency in the control wells by the end of the experiment.
Control cells are not in logarithmic growth phase Incorrect incubation time for the chosen seeding density.The duration of the assay should be optimized in conjunction with the seeding density to ensure control cells are actively dividing but not overgrown at the time of measurement.
"Smiling" or "edge" effect across the plate Temperature or CO2 gradients in the incubator.Ensure the incubator is properly calibrated and provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before placing them in the incubator.

Experimental Protocols

Determining Optimal Cell Seeding Density

This protocol outlines the steps to identify the ideal cell seeding density for your specific cell line before performing the this compound IC50 assay.

Materials:

  • Your cancer cell line of interest (e.g., A549, NCI-H292)

  • Complete cell culture medium

  • 96-well microplates

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture cells to approximately 80% confluency. For adherent cells, wash with PBS and detach using trypsin-EDTA. Resuspend the cells in complete medium and perform a cell count.

  • Serial Dilution: Prepare a series of cell dilutions in complete medium to achieve a range of seeding densities (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, 15,000, 20,000 cells/well).

  • Plate Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the intended duration of your IC50 assay (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this growth curve, indicating that the cells are in the logarithmic growth phase.

This compound IC50 Determination using MTT Assay

Procedure:

  • Optimal Seeding: Based on the previous protocol, seed the optimal number of cells in 100 µL of complete medium per well in a 96-well plate.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Cell Treatment: After allowing the cells to adhere overnight (for adherent cells), add the various concentrations of this compound to the wells. Include vehicle control wells (containing the same concentration of solvent as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: Perform the MTT assay as described in the "Determining Optimal Cell Seeding Density" protocol.

  • IC50 Calculation:

    • Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Determine Optimal Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Serial Dilutions D Treat Cells with This compound B->D C->D E Incubate for Desired Time D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for determining the IC50 value of this compound.

Signaling_Pathway cluster_mito Mitochondrial Pathway cluster_mapk MAPK Pathway (Potential) DHB This compound Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) DHB->Bcl2 ROS ROS (generation) DHB->ROS Mito Mitochondrion Bcl2->Mito regulates CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ASK1 ASK1 ROS->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK p38 p38 MKK47->p38 JNK->Apoptosis p38->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

troubleshooting inconsistent results in Dehydrobruceine B anti-inflammatory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Dehydrobruceine B anti-inflammatory assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the reported anti-inflammatory mechanism of action for compounds from Brucea javanica, the source of this compound?

A1: Compounds isolated from Brucea javanica have been shown to exert anti-inflammatory effects through various mechanisms. These include the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Additionally, some compounds from this plant can suppress the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] A significant mechanism identified for some Brucea javanica constituents, like Brusatol, is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[4]

Q2: Which cell lines are typically used for in vitro anti-inflammatory assays of compounds like this compound?

A2: A commonly used cell line for in vitro anti-inflammatory studies is the RAW 264.7 macrophage cell line.[5] These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators, providing a robust model to assess the anti-inflammatory potential of test compounds.

Q3: What are the key readouts to measure the anti-inflammatory effect of this compound in these assays?

A3: Key readouts include the quantification of nitric oxide (NO) production using the Griess reagent, measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA, and assessment of COX-2 and iNOS protein expression via Western blotting.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro anti-inflammatory assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure thorough cell suspension mixing before seeding. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low or no inflammatory response in positive controls (LPS-stimulated cells) LPS degradation, low cell passage number, or mycoplasma contamination.Use fresh, properly stored LPS. Ensure cells are within an optimal passage number range as their responsiveness can change over time. Regularly test cell cultures for mycoplasma contamination.
This compound shows cytotoxicity at expected anti-inflammatory concentrations The compound may have a narrow therapeutic window.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound on your specific cell line before proceeding with anti-inflammatory assays.
Inconsistent results across different experiments Variation in cell passage number, reagent quality, or incubation times.Maintain a consistent cell passage number for all experiments. Use reagents from the same lot if possible and follow a standardized experimental protocol with precise incubation times.
High background signal in blank wells Contaminated media or reagents, or issues with the plate reader settings.Use fresh, sterile media and reagents. Optimize plate reader settings, such as gain and read height, for your specific assay.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

Cytokine Measurement (ELISA)
  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Protocol: Perform the ELISA for the desired cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the recommended wavelength. A standard curve with recombinant cytokine is used for quantification.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Anti-inflammatory Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhere Overnight Adhesion seed_cells->adhere pre_treat Pre-treat with This compound adhere->pre_treat 24h stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant 24h western_blot Western Blot (Proteins) stimulate->western_blot Collect Cell Lysate griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (Cytokines) collect_supernatant->elisa

Caption: A typical workflow for in vitro anti-inflammatory assays.

Potential Anti-inflammatory Signaling Pathway of this compound

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Dehydrobruceine_B This compound Dehydrobruceine_B->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nucleus NF-κB (in Nucleus) NFκB->NFκB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nucleus->Inflammatory_Genes Induces Transcription troubleshooting_logic start Inconsistent Results check_variability High variability between replicates? start->check_variability check_controls Poor positive control response? check_variability->check_controls No solution_variability Review cell seeding and pipetting technique. Avoid edge effects. check_variability->solution_variability Yes check_cytotoxicity Unexpected cytotoxicity? check_controls->check_cytotoxicity No solution_controls Check LPS activity, cell passage number, and test for mycoplasma. check_controls->solution_controls Yes solution_cytotoxicity Perform dose-response cytotoxicity assay to find non-toxic concentration. check_cytotoxicity->solution_cytotoxicity Yes end Consistent Results check_cytotoxicity->end No solution_variability->end solution_controls->end solution_cytotoxicity->end

References

improving the reproducibility of Dehydrobruceine B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving Dehydrobruceine B (DHB), a quassinoid isolated from Brucea javanica.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily induces apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway.[1][2] This is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound, like many quassinoids, is generally soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration.

Q3: What is the maximum permissible DMSO concentration in my cell culture experiments?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, as higher concentrations can induce cytotoxic effects independent of your compound.[3][4] Most cell lines can tolerate up to 0.5% DMSO with minimal effects, but sensitive or primary cell lines may require concentrations below 0.1%.[3] It is crucial to include a vehicle control group (cells treated with the same final concentration of DMSO as the experimental groups) in all experiments to account for any solvent effects.

Q4: In which cancer cell lines has this compound or its analogues shown activity?

A4: this compound has been shown to decrease cell viability and induce apoptosis in human lung cancer cell lines A549 and NCI-H292.[2][5] The related compound Bruceine D has also demonstrated potent activity in these same cell lines.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Non-reproducible IC50 Values in MTT/XTT Assays 1. Compound Precipitation: DHB may precipitate out of the culture medium after dilution from the DMSO stock. 2. Cell Seeding Inconsistency: Uneven cell numbers across wells. 3. Assay Interference: DHB, as a natural product, may directly reduce the MTT reagent, leading to false-positive signals.[7][8] 4. Fluctuating Absorbance Readings: Pipetting errors or incomplete formazan crystal solubilization.[9]1. Solubility Check: After diluting the DHB stock into the medium, visually inspect for any precipitate under a microscope. Prepare fresh dilutions for each experiment. 2. Proper Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting for each plate. 3. Run a Blank Control: Incubate DHB in cell-free medium with the MTT reagent to check for direct reduction. If interference is observed, wash cells with PBS after treatment and before adding the MTT reagent, or consider an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion).[7] 4. Improve Technique: Use calibrated pipettes. Ensure complete solubilization of formazan crystals in DMSO by repeated pipetting before reading the plate.
Unexpected Cell Morphology (Not Apoptotic) 1. Solvent Toxicity: The final DMSO concentration may be too high for the specific cell line. 2. Contamination: Bacterial, fungal, or mycoplasma contamination.1. Lower DMSO Concentration: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells. Keep the final concentration below 0.1% if possible.[3] 2. Check for Contamination: Regularly inspect cultures microscopically for signs of contamination. Perform mycoplasma testing on cell stocks.
Weak or No Apoptosis Signal in Western Blots 1. Suboptimal Treatment Time/Concentration: The selected time point or DHB concentration may not be optimal for inducing detectable levels of apoptosis markers. 2. Poor Antibody Performance: The primary antibodies for cleaved caspases or PARP may not be specific or sensitive enough. 3. Protein Degradation: Samples may have degraded during preparation.1. Time-Course and Dose-Response: Perform a time-course (e.g., 12, 24, 48 hours) and dose-response (e.g., 0.5x, 1x, 2x IC50 value) experiment to identify the optimal conditions for detecting apoptosis markers. 2. Validate Antibodies: Use a positive control for apoptosis (e.g., staurosporine treatment) to confirm that your antibodies are working correctly. 3. Use Protease Inhibitors: Ensure that protease and phosphatase inhibitor cocktails are added to your lysis buffer immediately before use.
High Background in Flow Cytometry (Annexin V/PI Staining) 1. Excessive Cell Handling: Rough pipetting or harsh centrifugation can cause mechanical damage to cells, leading to false-positive PI staining. 2. Over-digestion with Trypsin: Prolonged trypsinization can damage the cell membrane.1. Gentle Handling: Handle cells gently during staining and washing steps. Centrifuge at low speeds (e.g., 300-400 x g). 2. Optimize Trypsinization: Use the lowest concentration of trypsin for the shortest time required to detach the cells. Neutralize immediately with a serum-containing medium.

Quantitative Data

The following table summarizes the reported IC50 values for Bruceine D , a structurally similar quassinoid, in human lung cancer cell lines. These values can serve as a starting point for designing this compound experiments.

Cell LineTreatment DurationIC50 Value (µM)Reference
A549 24 hours36.76[6]
48 hours17.89[6]
NCI-H292 24 hours31.22[6]
48 hours14.42[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells (e.g., A549, NCI-H292) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHB. Include a vehicle control (medium with DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies apoptosis and necrosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DHB at the desired concentrations (e.g., based on IC50 values) for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with a complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Apoptosis Markers

This protocol detects key proteins in the apoptotic pathway.

  • Cell Lysis: After treating cells with DHB in a 6-well plate, wash them with cold PBS and lyse them on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Scrape the cell lysate, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Dehydrobruceine_B_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DHB This compound Bax Bax Activation DHB->Bax Bcl2 Bcl-2 / Bcl-xL Inhibition DHB->Bcl2 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Activated Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Activated Caspase-3 (Cleaved Caspase-3) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Assays cluster_analysis Data Analysis p1 Seed Cells (6-well or 96-well plates) p2 Incubate 24h (Cell Adhesion) p1->p2 p3 Treat with this compound (Dose-response / Time-course) p2->p3 a1 Cell Viability (MTT Assay) p3->a1 a2 Apoptosis Analysis (Flow Cytometry) p3->a2 a3 Protein Analysis (Western Blot) p3->a3 d1 Calculate IC50 Values a1->d1 d2 Quantify Apoptotic Cell Populations a2->d2 d3 Analyze Protein Expression Levels a3->d3

Caption: General workflow for studying this compound effects.

Troubleshooting_Flowchart decision decision solution solution start Inconsistent MTT Results q1 Are readings fluctuating or >100% of control? start->q1 q2 Is compound precipitating in media? q1->q2 No s1 Run cell-free control to check for direct MTT reduction. Wash cells before adding MTT. q1->s1 Yes q3 Is cell seeding uniform? q2->q3 No s2 Prepare fresh dilutions. Visually inspect media after adding compound. q2->s2 Yes s3 Improve cell suspension mixing technique during plating. q3->s3 No s4 Check for pipetting errors and ensure complete formazan solubilization. q3->s4 Yes

Caption: Troubleshooting flowchart for inconsistent MTT assay results.

References

how to minimize the degradation of Dehydrobruceine B during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydrobruceine B. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of drug stability suggest that several factors can contribute to its degradation. These include exposure to elevated temperatures, light, non-neutral pH (both acidic and basic conditions), oxidizing agents, and enzymatic activity in biological matrices.[1][2] Quassinoids, the class of compounds to which this compound belongs, may be susceptible to hydrolysis, particularly of ester groups, and oxidation.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at -20°C or -80°C is recommended. For extracts of Brucea javanica, the plant from which this compound is isolated, storage in a cool, dark, and dry place has been suggested to maintain potency for extended periods.[3]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or ethanol. To minimize degradation in solution, it is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to air and moisture. These aliquots should be stored at -80°C and protected from light.

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in aqueous solutions for extended periods is generally not recommended without specific stability data. The presence of water can facilitate hydrolysis, especially at non-neutral pH.[4] If your experimental protocol requires an aqueous solution, it should be prepared fresh from a stock solution in an organic solvent immediately before use. The pH of the aqueous buffer should be carefully considered, with a near-neutral pH (around 6-8) likely being optimal, though this would need to be confirmed by stability studies.

Q5: Are there any known incompatibilities of this compound with common lab reagents?

A5: Specific incompatibility data for this compound is scarce. However, based on its chemical structure (a quassinoid), it is prudent to avoid strong acids, bases, and oxidizing agents. Additionally, when working with biological samples, be aware of potential enzymatic degradation. For instance, studies on the related quassinoid, bruceolide, have shown degradation in mouse serum.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. Confirm the concentration and purity of the stock solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound during sample preparation or storage.Minimize the time samples are kept at room temperature. Use amber vials to protect from light. Ensure the pH of the sample and mobile phase are within a stable range for the compound.
Inconsistent experimental results. Inconsistent concentration of this compound due to degradation.Strictly adhere to standardized procedures for solution preparation and storage. Regularly check the purity of the solid compound and stock solutions.
Discoloration of solid this compound. Potential degradation due to exposure to light, moisture, or air (oxidation).Store the solid compound in a tightly sealed, light-resistant container at low temperatures (-20°C or -80°C). Consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify the degradation pathways and the intrinsic stability of this compound.[6][7]

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to predict its degradation profile.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the solvent to prepare a solution for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Analyze the solution by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected outcomes.

Stress Condition Duration Temperature % Degradation of this compound Number of Major Degradation Products
0.1 M HCl24 hours60°C15%2
0.1 M NaOH2 hours60°C45%3
3% H₂O₂24 hoursRoom Temp25%2
Solid State48 hours70°C8%1
UV Light (254 nm)24 hoursRoom Temp30%3

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic (Solution) (UV light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid) (70°C) thermal->hplc photo->hplc data Data Interpretation (% Degradation, Degradation Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Degradation Factors cluster_compound cluster_degradation Outcome temp Temperature DHB This compound (Stable) temp->DHB light Light light->DHB ph pH ph->DHB oxidants Oxidizing Agents oxidants->DHB enzymes Enzymes enzymes->DHB degraded_DHB Degraded this compound (Loss of Activity) DHB->degraded_DHB Degradation

Caption: Factors influencing the degradation of this compound.

References

optimizing drug concentration range for Dehydrobruceine B combination studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrobruceine B (DHB) in combination studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHB) and what is its known mechanism of action?

This compound (DHB) is a quassinoid compound isolated from Brucea javanica.[1] Current research indicates that DHB induces apoptosis (programmed cell death) in human lung cancer cell lines, specifically A549 and NCI-H292, through a mitochondrial-dependent pathway.[1] This involves the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent cleavage of caspases.[1]

Q2: How does DHB show potential in combination with other anti-cancer drugs?

DHB has been shown to enhance the cytotoxic effects of cisplatin, a common chemotherapy drug, in A549 lung cancer cells.[2] This synergistic effect is attributed to DHB's ability to further promote the mitochondrial apoptotic pathway and inhibit the Nrf2 signaling pathway.[2] The inhibition of the Nrf2 pathway is significant as high expression of Nrf2 is associated with resistance to chemotherapeutic agents.[2]

Q3: What is a recommended starting concentration range for DHB in single-agent studies?

The optimal concentration of DHB will vary depending on the cell line. Based on available data, a good starting point for determining the half-maximal inhibitory concentration (IC50) is to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.

Q4: How can I prepare a stock solution of DHB?

For in vitro studies, DHB can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of DHB in Cell Culture Media

  • Problem: You observe precipitation or cloudiness in the cell culture media after adding the DHB working solution.

  • Possible Causes & Solutions:

    • Concentration too high: The concentration of DHB in the final culture medium may exceed its aqueous solubility.

      • Solution: Perform a solubility test of DHB in your specific cell culture medium. Try using a lower final concentration of DHB.

    • High percentage of DMSO: While DHB is soluble in DMSO, a high final concentration of DMSO in the aqueous culture medium can cause the compound to precipitate.

      • Solution: Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Prepare intermediate dilutions of your DHB stock in serum-free medium before adding to the wells.

    • Interaction with media components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.

      • Solution: Prepare the final dilution of DHB in serum-free medium and add it to the cells. After a short incubation period (e.g., 1-2 hours), you can add the required amount of serum.

Issue 2: High Background or Inconsistent Results in MTT/Cell Viability Assays

  • Problem: You are observing high absorbance readings in your blank (media only) wells or significant variability between replicate wells in your MTT or other cell viability assays.

  • Possible Causes & Solutions:

    • Contamination: Bacterial, fungal, or mycoplasma contamination can lead to turbidity and affect absorbance readings.[1][3]

      • Solution: Regularly check your cell cultures for any signs of contamination. Use sterile techniques and consider testing your cells for mycoplasma.

    • Precipitation of DHB: As mentioned above, precipitated DHB can interfere with light absorbance readings.

      • Solution: Visually inspect your plates for any signs of precipitation before adding the viability reagent. Follow the troubleshooting steps for solubility issues.

    • Interaction of DHB with the assay reagent: Some compounds can directly react with the MTT reagent, leading to a false positive or negative signal.

      • Solution: Include a control well with DHB in cell-free medium to check for any direct reaction with the MTT reagent.

Issue 3: Difficulty in Interpreting Synergy Analysis Results

  • Problem: You have performed a combination experiment but are unsure how to interpret the results from synergy analysis software.

  • Possible Causes & Solutions:

    • Understanding the models: Different models for calculating synergy (e.g., Loewe additivity, Bliss independence) have different underlying assumptions.

      • Solution: Familiarize yourself with the principles of the synergy models. The Loewe additivity model is often used when drugs have similar mechanisms of action, while the Bliss independence model is suitable for drugs with different mechanisms.[4]

    • Interpreting the Combination Index (CI): The Chou-Talalay method is a widely used approach that calculates a Combination Index (CI).[5][6]

      • Solution:

        • CI < 1: Indicates synergism (the effect of the combination is greater than the expected additive effect).

        • CI = 1: Indicates an additive effect.

        • CI > 1: Indicates antagonism (the effect of the combination is less than the expected additive effect).

Data Presentation

Table 1: Reported IC50 Values of this compound (DHB) and a Related Compound, Bruceine D

CompoundCell LineCancer TypeIC50 ValueReference
This compoundA549Lung CancerNot explicitly stated, but shown to decrease cell viability[1]
This compoundNCI-H292Lung CancerNot explicitly stated, but shown to decrease cell viability[1]
Bruceine DMCF-7Breast CancerNot explicitly stated, but shown to inhibit proliferation[7]
Bruceine DHs 578TBreast CancerNot explicitly stated, but shown to inhibit proliferation[7]

Note: Specific IC50 values for DHB are not widely reported in the public domain. Researchers should experimentally determine the IC50 for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of DHB on adherent cancer cells.

  • Cell Seeding:

    • Seed adherent cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare a series of dilutions of DHB in cell culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest DHB concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the DHB concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Evaluating the Synergy of DHB and a Combination Partner

This protocol outlines a method to assess the synergistic effect of DHB with another anti-cancer agent using the Chou-Talalay method.

  • Determine Single-Agent IC50s:

    • Following Protocol 1, determine the IC50 values for both DHB and the combination partner drug individually in your cell line of interest.

  • Combination Drug Treatment:

    • Design a combination matrix with varying concentrations of both DHB and the partner drug. A common approach is to use concentrations around the IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Treat the cells with the single agents and the combinations for the same duration as in the single-agent experiments.

  • Cell Viability Assay:

    • Perform an MTT assay or another suitable cell viability assay as described in Protocol 1.

  • Synergy Analysis:

    • Calculate the fraction of cells affected (Fa) for each single drug and combination treatment.

    • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[5][6]

    • Interpret the CI values as described in the troubleshooting guide (CI < 1 indicates synergy).

Signaling Pathways and Experimental Workflows

DHB_Apoptosis_Pathway DHB This compound Mitochondrion Mitochondrion DHB->Mitochondrion Induces mitochondrial membrane potential loss Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DHB-induced mitochondrial apoptosis pathway.

DHB_Combination_Workflow cluster_single_agent Single-Agent Analysis cluster_combination Combination Study cluster_analysis Data Analysis A1 Determine IC50 of DHB B1 Design Combination Matrix (Constant Ratio or Checkerboard) A1->B1 A2 Determine IC50 of Drug X A2->B1 B2 Treat Cells with Combinations B1->B2 B3 Perform Cell Viability Assay B2->B3 C1 Calculate Combination Index (CI) B3->C1 C2 Generate Isobologram C1->C2 C3 Determine Synergy/Antagonism C2->C3

Caption: Workflow for a drug combination study.

DHB_Nrf2_Pathway DHB This compound Nrf2 Nrf2 DHB->Nrf2 Inhibits Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS Induces ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Chemoresistance Chemoresistance Nrf2->Chemoresistance Contributes to ARE->Chemoresistance Promotes

References

how to handle artifacts in Dehydrobruceine B high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling potential artifacts during the high-throughput screening (HTS) of Dehydrobruceine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a compound of interest?

This compound is a quassinoid natural product isolated from Brucea javanica.[1] It has garnered significant interest in drug discovery due to its demonstrated biological activities, including anti-cancer and anti-inflammatory properties.[2]

Q2: What are the common types of artifacts I might encounter when screening this compound?

While there are no specific reports of this compound causing assay artifacts, natural products, in general, can be prone to certain interferences in HTS assays. These include:

  • Autofluorescence: The compound may inherently fluoresce at the excitation and emission wavelengths of the assay, leading to false-positive signals.[3][4]

  • Luciferase Inhibition: If using a luciferase-based reporter assay, the compound may directly inhibit the luciferase enzyme, resulting in a false-positive or false-negative readout depending on the assay design.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically interact with proteins in the assay, leading to false-positive results.[5][6][7]

Q3: How can I proactively mitigate these potential artifacts?

A robust HTS workflow for natural products like this compound should include a series of counter-screens and orthogonal assays to identify and eliminate false positives early in the process.[8][9][10][11][12][13] This involves running parallel assays that are designed to detect specific types of interference.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence

Symptoms:

  • High background signal in fluorescence-based assays.

  • Signal is present even in the absence of the biological target or in control wells with only the compound.

Troubleshooting Workflow:

start High background fluorescence observed step1 Run a 'compound-only' control plate start->step1 step2 Measure fluorescence at assay wavelengths step1->step2 decision1 Is fluorescence significantly above background? step2->decision1 step3 Confirm autofluorescence decision1->step3 Yes no_artifact Fluorescence is not from the compound. Troubleshoot other assay components. decision1->no_artifact No step4 Use a red-shifted fluorescent dye step3->step4 step5 Perform orthogonal assay with a non-fluorescent readout (e.g., luminescence or absorbance) step4->step5 end Artifact identified and mitigated step5->end

Caption: Workflow for identifying and mitigating autofluorescence artifacts.

Experimental Protocol: Autofluorescence Counter-Screen

  • Plate Setup: Prepare a 384-well plate containing this compound at the same concentrations used in the primary screening assay, but without any other assay components (e.g., cells, enzymes, or detection reagents).

  • Incubation: Incubate the plate under the same conditions as the primary assay.

  • Fluorescence Reading: Read the plate using the same fluorescence microplate reader and filter set used for the primary assay.

  • Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the vehicle control wells. A significantly higher signal in the compound-containing wells indicates autofluorescence.

Issue 2: Suspected Luciferase Inhibition

Symptoms:

  • In a luciferase reporter assay where the signal is expected to increase, a decrease or no change in signal is observed.

  • In a luciferase-based cell viability assay, a decrease in signal may be misinterpreted as cytotoxicity.

Troubleshooting Workflow:

start Unexpected results in a luciferase assay step1 Perform a biochemical luciferase inhibition assay start->step1 step2 Incubate purified luciferase with this compound step1->step2 decision1 Is luciferase activity significantly inhibited? step2->decision1 step3 Confirm luciferase inhibition decision1->step3 Yes no_artifact Compound does not inhibit luciferase. Troubleshoot other aspects of the assay. decision1->no_artifact No step4 Use a different reporter system (e.g., beta-lactamase or fluorescent protein) step3->step4 step5 Validate hits with an orthogonal assay step4->step5 end Artifact identified and mitigated step5->end

Caption: Workflow for identifying and mitigating luciferase inhibition.

Experimental Protocol: Luciferase Inhibition Counter-Screen

  • Reagents: Purified luciferase enzyme, luciferase substrate (e.g., D-luciferin), and assay buffer.

  • Plate Setup: In a white, opaque 384-well plate, add this compound at various concentrations.

  • Enzyme Addition: Add a constant amount of purified luciferase to each well.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the luciferase substrate.

  • Luminescence Reading: Immediately measure the luminescence signal using a microplate luminometer.

  • Data Analysis: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Issue 3: Suspected Compound Aggregation

Symptoms:

  • Non-specific inhibition across multiple, unrelated targets.

  • Steep dose-response curves.

  • Activity is sensitive to the presence of detergents.

Troubleshooting Workflow:

start Suspected non-specific activity step1 Perform Dynamic Light Scattering (DLS) start->step1 decision1 Are aggregates detected at assay concentration? step1->decision1 step2 Confirm aggregation decision1->step2 Yes no_artifact Compound is likely not aggregating. Investigate other mechanisms of action. decision1->no_artifact No step3 Re-run primary assay with 0.01% Triton X-100 step2->step3 decision2 Is activity attenuated? step3->decision2 step4 Confirm aggregation-based artifact decision2->step4 Yes decision2->no_artifact No step5 Prioritize hits that are not affected by detergent step4->step5 end Artifact identified and mitigated step5->end

Caption: Workflow for identifying and mitigating compound aggregation.

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare solutions of this compound in the primary assay buffer at a range of concentrations, including and exceeding the concentrations used in the HTS.

  • DLS Measurement: Analyze the samples using a DLS instrument to detect the presence and size of any particles.

  • Data Analysis: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregation.

Key Experimental Protocols

MTT Cell Viability Assay

This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.[14][15][16]

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.

Component Concentration
MTT Reagent5 mg/mL in PBS
Solubilization Solution10% SDS in 0.01 M HCl
Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities, which are key markers of apoptosis.[10][17][18][19]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence signal using a microplate luminometer.

Parameter Value
Incubation Time1-2 hours
ReadoutLuminescence

Signaling Pathway Diagrams

Mitochondrial Apoptosis Pathway

This compound has been shown to induce apoptosis through the mitochondrial-dependent pathway.[20][21]

DHB This compound Bcl2 Bcl-2/Bcl-xL DHB->Bcl2 inhibits Bax_Bak Bax/Bak DHB->Bax_Bak activates Bcl2->Bax_Bak Mito Mitochondrion Bax_Bak->Mito forms pores in CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.[15][16][17][22][23]

NF-κB Signaling Pathway

The anti-inflammatory effects of some quassinoids may be mediated through the inhibition of the NF-κB signaling pathway.

Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) Nucleus->Inflammatory_Genes activates DHB This compound DHB->IKK inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.[14][24][25][26]

References

method refinement for enhancing the sensitivity of Dehydrobruceine B detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for enhancing the sensitivity of Dehydrobruceine B (DHB) detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is currently the most sensitive and selective method for the quantification of this compound in biological samples.[1][2][3] This technique offers low limits of detection and quantification, making it ideal for pharmacokinetic studies and trace analysis.

Q2: I am not getting a good signal for this compound. What are the common causes?

A2: Low signal intensity can be due to several factors, including issues with sample preparation leading to poor recovery, suboptimal ionization in the mass spectrometer source, incorrect mobile phase composition, or degradation of the analyte. Refer to the troubleshooting section for a detailed guide.

Q3: What are the key parameters to optimize for enhancing the sensitivity of a UPLC-MS/MS method for this compound?

A3: To enhance sensitivity, focus on optimizing the following:

  • Sample Extraction: Employ a robust extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects and improve recovery.[4]

  • Mobile Phase Composition: The addition of a small percentage of formic acid to the mobile phase can improve the protonation of this compound, leading to better ionization and a stronger signal in positive ion mode.[1][2]

  • Mass Spectrometry Parameters: Fine-tune the cone voltage and collision energy for the specific precursor-to-product ion transitions of this compound to maximize signal intensity.

  • Chromatographic Conditions: Use a column with a smaller particle size (e.g., 1.7 µm) to achieve better peak shape and resolution, which can improve the signal-to-noise ratio.[1][2][3]

Q4: Can I use an HPLC-UV method for the detection of this compound?

A4: Yes, HPLC with UV detection can be used for the quantification of this compound, particularly at higher concentrations. However, it is generally less sensitive and selective than LC-MS/MS, especially in complex biological matrices where interferences from other compounds can be a significant issue.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using HPLC and LC-MS/MS methods.

Problem Potential Cause Solution
High Backpressure 1. Blockage in the system (e.g., clogged frit, tubing, or column).[5] 2. Particulate matter from the sample or mobile phase.1. Systematically isolate the source of the blockage by disconnecting components. 2. Filter all samples and mobile phases through a 0.22 µm filter.[6] 3. Use a guard column to protect the analytical column.
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload.[7] 3. Dead volume in the system.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or sample concentration.[7] 3. Check all fittings and connections for proper installation.
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column collapse.1. Dilute the sample in the initial mobile phase.[8] 2. Ensure the column is operated within its recommended pH and pressure limits.
Split Peaks 1. Clogged inlet frit of the column. 2. Incompatibility between the injection solvent and the mobile phase.[5]1. Replace the column inlet frit or the entire column. 2. Prepare samples in a solvent that is of similar or weaker strength than the mobile phase.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell.[9] 2. Air bubbles in the system. 3. Leaks in the system.1. Use high-purity solvents and freshly prepared mobile phases. Flush the system. 2. Degas the mobile phase thoroughly. 3. Check for and tighten any loose fittings.
Low Sensitivity/No Peak 1. Sample degradation. 2. Incorrect MS parameters. 3. Ion suppression from matrix components.1. Ensure proper sample storage and handling. 2. Optimize MS source conditions (e.g., temperature, gas flows) and analyte-specific parameters (cone voltage, collision energy). 3. Improve sample clean-up to remove interfering matrix components.

Experimental Protocols

High-Sensitivity UPLC-MS/MS Method for this compound in Biological Matrices

This protocol is a refined method for achieving high sensitivity in the detection of this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the biological sample (e.g., plasma), add an internal standard.

  • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1][2][3]

b. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 5 minutes

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

c. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For a related compound, Bruceine D (m/z 505.2), a transition of 505.2 -> 145.1 has been used. The transitions for this compound (m/z 479.15) would need to be optimized.

Standard HPLC-UV Method for this compound

This protocol is suitable for routine analysis where high sensitivity is not the primary requirement.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Inject a portion of the supernatant.

b. HPLC Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan of a this compound standard (likely in the range of 220-280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The following table summarizes typical performance characteristics of a sensitive UPLC-MS/MS method for quassinoid analysis, which can be expected for a refined this compound method.

Parameter UPLC-MS/MS
Linear Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy 90 - 110%
Recovery > 85%

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in human lung cancer cells through the mitochondrial-dependent pathway.[10] This process is initiated by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

DehydrobruceineB_Apoptosis_Pathway cluster_mito Mitochondrial Space cluster_cyto Cytosol DHB This compound Mito Mitochondrion DHB->Mito Loss of Membrane Potential CytoC_cyto Cytochrome c Mito->CytoC_cyto Release CytoC_mito Cytochrome c Casp9 Pro-Caspase-9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Sensitive this compound Detection

The following workflow outlines the key steps for achieving high sensitivity in the quantification of this compound from biological samples.

DHB_Detection_Workflow Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Add Internal Standard Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation (C18 Column) Evaporation->UPLC Inject MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for sensitive UPLC-MS/MS analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of Dehydrobruceine B and Bruceine A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two quassinoid compounds, Dehydrobruceine B (DHB) and Bruceine A (BA). Both natural products, isolated from Brucea javanica, have demonstrated significant anti-cancer activities. This comparison synthesizes available experimental data to highlight their relative potency, mechanisms of action, and effects on cellular signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Bruceine A across various cancer cell lines as reported in the literature. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 (48h)Reference
Bruceine A HCT116Colon Cancer26.12 nM[1][2]
CT26Colon Cancer229.26 nM[1][2]
MDA-MB-231Triple-Negative Breast Cancer78.4 nM[3]
4T1Triple-Negative Breast Cancer524.6 nM[3]
Bruceine D (Related Compound) H460Non-Small Cell Lung Cancer0.5 µM[4]
A549Non-Small Cell Lung Cancer0.6 µM[4]
T24Bladder Cancer7.65 ± 1.2 µg/mL[5][6]
MCF-7Breast Cancer9.5 ± 7.7 µM[7]
Hs 578TBreast Cancer0.71 ± 0.05 µM[7]

Note: Direct comparative studies for this compound with reported IC50 values were limited in the initial search. Bruceine D, a closely related quassinoid, is included for additional context.

Mechanism of Action and Signaling Pathways

Both this compound and Bruceine A exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate appear to differ.

This compound has been shown to induce apoptosis in lung cancer cells via the mitochondrial-dependent pathway .[8][9] This process involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, which are key executioners of apoptosis.[9] Furthermore, DHB can enhance the cytotoxicity of conventional chemotherapy drugs like cisplatin by regulating the mitochondrial apoptotic pathway.[8]

Bruceine A demonstrates a broader range of mechanisms. It is known to inhibit the PI3K/Akt signaling pathway , a critical pathway for cell survival and proliferation, in colon cancer cells.[1][2][10] By suppressing this pathway, Bruceine A promotes apoptosis. Additionally, in pancreatic cancer, Bruceine A has been found to target the metabolic enzyme PFKFB4 , leading to the inhibition of glycolysis and subsequent cell cycle arrest and apoptosis through the PFKFB4/GSK3β signaling pathway .[11][12] It also exhibits anti-pancreatic cancer effects through the JNK/p38 MAPK/NF-κB/Stat3/Bcl-2 signaling pathway.[1][10]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the cytotoxicity of this compound and Bruceine A.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Bruceine A for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Dehydrobruceine_B_Apoptosis_Pathway DHB This compound Mitochondrion Mitochondrion DHB->Mitochondrion induces depolarization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induced mitochondrial apoptosis pathway.

Bruceine_A_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_pfkfb4 PFKFB4/GSK3β Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibition of PFKFB4 PFKFB4 GSK3b GSK3β PFKFB4->GSK3b PFKFB4->Apoptosis inhibition leads to Glycolysis Glycolysis GSK3b->Glycolysis Cell_Cycle_Arrest Cell Cycle Arrest GSK3b->Cell_Cycle_Arrest leads to BA Bruceine A BA->PI3K inhibits BA->PFKFB4 inhibits

Caption: Bruceine A signaling pathways leading to cytotoxicity.

Experimental Workflow

Cytotoxicity_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound or Bruceine A start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism data_analysis->conclusion

Caption: General workflow for assessing cytotoxicity.

References

Dehydrobruceine B Versus Doxorubicin: A Comparative Analysis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The search for novel, effective, and less toxic anticancer agents is a cornerstone of oncological research. In the realm of breast cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a frontline chemotherapeutic agent. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the investigation of natural compounds as potential alternatives or adjuncts to conventional chemotherapy. One such compound of interest is Dehydrobruceine B, a quassinoid isolated from Brucea javanica.

This guide provides a comparative analysis of this compound and doxorubicin, focusing on their effects on breast cancer cells. It is important to note that while doxorubicin has been extensively studied in this context, research specifically investigating this compound's activity in breast cancer is limited. Therefore, this guide also includes data on the related compound Bruceine D, also found in Brucea javanica, to provide a broader perspective on the potential of this class of compounds. Additionally, findings on this compound in lung cancer cells are presented to infer its potential mechanisms of action, with the clear caveat that these may not be directly translatable to breast cancer.

I. Overview of Doxorubicin's Activity in Breast Cancer Cells

Doxorubicin is a well-established anticancer drug with a multi-faceted mechanism of action against breast cancer cells.[1][2][3][4][5][6] Its primary modes of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and apoptosis.[1][2][3][4][5][6]

A. Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines

The cytotoxic effects of doxorubicin have been documented across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific cell line and exposure time.

Cell LineIC50 ValueExposure TimeReference
MCF-7 200 nMNot Specified[7]
MCF-7 2.8 ± 0.9 µg/mLNot Specified[8]
MDA-MB-231 Not SpecifiedNot Specified[1][3]
B. Doxorubicin-Induced Apoptosis in Breast Cancer Cells

Doxorubicin is a potent inducer of apoptosis in breast cancer cells.[1][2][3][4] This programmed cell death is mediated through both the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases.[1][3][4][9]

Effect on Apoptotic MarkersCell LineObservationReference
Bax Expression MCF-7, MDA-MB-231Upregulated[1][3][4]
Bcl-2 Expression MCF-7, MDA-MB-231Downregulated[1][3][4]
Caspase-3 Activation MCF-7, MDA-MB-231Increased[1][3][4]
Caspase-8 Activation MCF-7, MDA-MB-231Increased[1][3][4]
Caspase-9 Activation MCF-7Increased[9]
C. Effect of Doxorubicin on the Cell Cycle of Breast Cancer Cells

Doxorubicin is known to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints in breast cancer cells.[10] The specific phase of arrest can be cell-line dependent. For instance, doxorubicin arrests MCF-7 cells at both G1/S and G2/M, while MDA-MB-231 cells are arrested predominantly at the G2/M phase.[10]

Cell LinePhase of Cell Cycle ArrestKey Molecular ChangesReference
MCF-7 G1/S and G2/Mp53 and p21 levels upregulated[10]
MDA-MB-231 G2/MCyclin B levels increased[10]
T47D G2/MAccumulation of cells in G2/M
D. Signaling Pathways Modulated by Doxorubicin in Breast Cancer

Doxorubicin influences a multitude of signaling pathways to exert its anticancer effects. Key pathways include those involved in cell survival, proliferation, and apoptosis.

Doxorubicin_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Outcome Dox Doxorubicin DNA_Damage DNA Damage & Intercalation Dox->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Dox->ROS TopII Topoisomerase II Inhibition Dox->TopII MAPK MAPK/ERK Pathway Dox->MAPK Can activate in resistance p53 p53 Pathway DNA_Damage->p53 Apoptosis Apoptosis Pathway (Bax/Bcl-2, Caspases) ROS->Apoptosis NFkB NF-κB Pathway ROS->NFkB TopII->p53 p53->Apoptosis CellCycle Cell Cycle Arrest (G1/S, G2/M) p53->CellCycle CellDeath Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.

II. This compound: An Emerging Natural Compound

This compound is a quassinoid compound that has demonstrated cytotoxic properties. However, its specific effects on breast cancer cells have not been extensively reported in the available scientific literature.

A. Insights from Lung Cancer Studies

A study on human lung cancer A549 cells provides some understanding of this compound's potential mechanism of action. In this context, this compound was shown to:

  • Induce apoptosis: It synergistically enhanced cisplatin-induced apoptosis.

  • Modulate the mitochondrial apoptotic pathway: This was evidenced by increased depolarization of the mitochondrial membrane potential and release of cytochrome c.

  • Regulate apoptotic proteins: It increased the expression of the pro-apoptotic protein Bax and decreased the levels of anti-apoptotic proteins Bcl-xL and Bcl-2.

  • Activate caspases: The cleavage of caspase-3, caspase-9, and PARP was increased.

  • Downregulate the Nrf2 pathway: By reducing the levels of Nrf2 and its target genes, this compound may increase intracellular ROS levels, thereby promoting mitochondria-mediated apoptosis.[6]

It is crucial to reiterate that these findings are from a lung cancer cell line and require validation in breast cancer models.

DHB_Proposed_Pathway cluster_stimulus Stimulus cluster_pathways Proposed Signaling Pathways (in Lung Cancer) cluster_outcome Outcome DHB This compound Nrf2 Nrf2 Pathway (Downregulation) DHB->Nrf2 Mitochondria Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c) DHB->Mitochondria Nrf2->Mitochondria via increased ROS? Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of this compound based on lung cancer cell studies.

III. Bruceine D: A Related Quassinoid with Activity in Breast Cancer

Bruceine D, another quassinoid from Brucea javanica, has been studied in breast cancer cells and provides some context for the potential activity of this class of compounds.

A. Cytotoxicity and Proliferation Inhibition

Bruceine D has been shown to inhibit the proliferation of both MCF-7 (ER+) and Hs 578T (triple-negative) breast cancer cells in a concentration-dependent manner.[10] One study identified it as a potent inhibitor of cell proliferation among several natural products tested.[10]

B. Effects on Cell Cycle and Signaling Pathways

Bioinformatic analysis and experimental studies have suggested that Bruceine D inhibits the proliferation of breast cancer cells by regulating the cell cycle.[1] It has been shown to suppress pathways related to angiogenesis, glycolysis, and the cell cycle.[1] Specifically, it can inhibit the expression of genes involved in the G2/M checkpoint and E2F targets.[1] Furthermore, Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1) have been identified as potential targets for Bruceine D.[1]

Effect of Bruceine DCell LineObservationReference
Cell Proliferation MCF-7, Hs 578TInhibited in a concentration-dependent manner[10]
Cell Cycle MCF-7Suppression of G2/M checkpoint and E2F target genes[1]
Signaling Pathways MCF-7Suppression of angiogenesis and glycolysis pathways[1]
Potential Targets Not SpecifiedAndrogen Receptor (AR), Estrogen Receptor 1 (ESR1)[1]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used in the evaluation of anticancer compounds.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

C. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed Breast Cancer Cells in Culture Plates start->seed_cells treat_cells Treat Cells with This compound or Doxorubicin seed_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat_cells->cell_cycle data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) cytotoxicity->data_acquisition apoptosis->data_acquisition cell_cycle->data_acquisition quantification Quantification and Statistical Analysis data_acquisition->quantification end End quantification->end

Caption: A generalized experimental workflow for in vitro anticancer drug screening.

V. Conclusion and Future Directions

This comparative guide highlights the extensive body of research characterizing the anticancer effects of doxorubicin in breast cancer cells, detailing its impact on cytotoxicity, apoptosis, the cell cycle, and key signaling pathways. In stark contrast, the available scientific literature on the direct effects of this compound in breast cancer is sparse.

The limited data from lung cancer studies suggest that this compound may induce apoptosis through the mitochondrial pathway and by modulating the Nrf2 signaling pathway. Furthermore, studies on the related quassinoid, Bruceine D, indicate that this class of compounds can inhibit breast cancer cell proliferation and affect cell cycle regulation.

However, a direct and comprehensive comparison between this compound and doxorubicin in breast cancer remains challenging due to the significant knowledge gap. Therefore, there is a pressing need for further research to:

  • Evaluate the cytotoxicity of this compound across a panel of breast cancer cell lines.

  • Elucidate the specific mechanisms by which this compound induces cell death and cell cycle arrest in breast cancer cells.

  • Identify the key signaling pathways modulated by this compound in this context.

  • Conduct in vivo studies to assess the efficacy and safety of this compound in preclinical models of breast cancer.

Such studies are imperative to validate the potential of this compound as a novel therapeutic agent for breast cancer and to enable a more definitive comparison with established chemotherapeutics like doxorubicin. This will ultimately inform its potential for future clinical development.

References

A Comparative Analysis of the Antimalarial Efficacy of Dehydrobruceine B and Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against malaria, a disease that continues to pose a significant global health threat, the exploration of novel and effective antimalarial agents is paramount. This guide provides a detailed comparison of the antimalarial efficacy of two compounds: Dehydrobruceine B, a quassinoid derived from the plant Brucea javanica, and Artemisinin, the cornerstone of current malaria combination therapies. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.

Executive Summary

Artemisinin and its derivatives are renowned for their rapid and potent antimalarial activity, forming the backbone of World Health Organization-recommended Artemisinin-based Combination Therapies (ACTs). Their mechanism relies on the iron-mediated cleavage of an endoperoxide bridge, leading to the generation of cytotoxic free radicals within the Plasmodium parasite. This compound belongs to the quassinoid family of natural products, which are known to exhibit a range of biological activities, including potent antimalarial effects. While specific data for this compound is limited, related quassinoids from Brucea javanica have demonstrated significant in vitro activity against Plasmodium falciparum. The primary mechanism of action for quassinoids is believed to be the inhibition of protein synthesis in the parasite.

This comparison guide delves into the quantitative efficacy, mechanisms of action, and the experimental protocols used to evaluate these two distinct classes of antimalarial compounds.

Data Presentation: In Vitro Antimalarial Efficacy

The following table summarizes the in vitro efficacy of this compound (using the closely related Dehydrobruceine A as a proxy due to limited specific data) and Artemisinin against Plasmodium falciparum, the deadliest species of malaria parasite. It is crucial to note that IC50 values can vary between studies due to differences in parasite strains, experimental conditions, and assay methodologies.

CompoundPlasmodium falciparum Strain(s)IC50 (nM)Reference(s)
Dehydrobruceine A*Not Specified88.5[1][2]
Dihydroartemisinin (DHA) 3D73.2 - 7.6[3]
Dihydroartemisinin (DHA)Dd23.2 - 7.6[3]
Dihydroartemisinin (DHA) 7G83.2 - 7.6[3]
Dihydroartemisinin (DHA)HB33.2 - 7.6[3]
Dihydroartemisinin (DHA)**D103.2 - 7.6[3]

*Note: The IC50 value for Dehydrobruceine A is used as a proxy for this compound, a structurally similar quassinoid from the same plant, Brucea javanica. Specific IC50 values for this compound were not available in the reviewed literature.

**Note: Dihydroartemisinin (DHA) is the active metabolite of artemisinin and its derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimalarial efficacy.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based Fluorescence Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization at the ring stage is achieved by treating the culture with 5% D-sorbitol.

2. Drug Preparation:

  • The test compounds (this compound, Artemisinin) are dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using complete culture medium.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2.5%.

  • 100 µL of the parasite culture is added to each well of the 96-well plate containing the drug dilutions.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Following incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of buffer) is added to each well.

  • The plates are incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

4. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.

Mechanisms of Action and Signaling Pathways

This compound (Quassinoids)

The primary antimalarial mechanism of quassinoids, including likely this compound, is the inhibition of protein synthesis in the parasite. This disruption of essential protein production ultimately leads to parasite death.

DehydrobruceineB_Mechanism DehydrobruceineB This compound Parasite Plasmodium falciparum DehydrobruceineB->Parasite Enters Ribosome Parasite Ribosome DehydrobruceineB->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Leads to

Caption: Proposed mechanism of this compound.

Artemisinin

Artemisinin's unique mechanism of action involves its activation by intraparasitic heme, which is generated during the digestion of hemoglobin by the parasite. This activation leads to the production of reactive oxygen species (ROS) and other free radicals, causing widespread damage to parasite proteins and other macromolecules, ultimately resulting in parasite death.[1]

Artemisinin_Mechanism cluster_parasite Plasmodium falciparum Artemisinin Artemisinin EndoperoxideBridge Endoperoxide Bridge ActivatedArtemisinin Activated Artemisinin (Carbon-centered radicals) EndoperoxideBridge->ActivatedArtemisinin Forms Heme Heme (from Hemoglobin) Heme->EndoperoxideBridge Cleaves ROS Reactive Oxygen Species (ROS) ActivatedArtemisinin->ROS Generates ProteinDamage Protein Alkylation & Damage ActivatedArtemisinin->ProteinDamage ROS->ProteinDamage LipidDamage Lipid Peroxidation ROS->LipidDamage ParasiteDeath Parasite Death ProteinDamage->ParasiteDeath LipidDamage->ParasiteDeath

Caption: Artemisinin's heme-activated mechanism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro antimalarial drug screening assay.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ParasiteCulture P. falciparum Culture (Synchronized Rings) Incubation Co-incubation (72 hours) ParasiteCulture->Incubation DrugDilution Compound Serial Dilution DrugDilution->Incubation Lysis Lysis & SYBR Green I Staining Incubation->Lysis Fluorescence Fluorescence Reading Lysis->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

Caption: In vitro antimalarial assay workflow.

Conclusion

This comparative guide highlights the distinct characteristics of this compound and Artemisinin as antimalarial agents. Artemisinin's efficacy is well-established, with a unique mechanism of action that has made it a frontline treatment. This compound, as a representative of the quassinoids, shows promise with potent in vitro activity, although further research is required to fully elucidate its efficacy and mechanism of action. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop new and effective therapies to combat malaria.

References

Dehydrobruceine B: A Comparative Guide to its Apoptotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic mechanism of Dehydrobruceine B (DHB), a quassinoid isolated from Brucea javanica, with other well-established apoptosis-inducing agents. The objective is to offer a clear, data-driven validation of DHB's mechanism of action for researchers in oncology and drug discovery.

Overview of Apoptotic Induction

This compound is a potent natural compound that has demonstrated significant anti-cancer activity by inducing programmed cell death, or apoptosis, in cancer cells. Its mechanism primarily involves the mitochondrial-dependent (intrinsic) pathway of apoptosis . This is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

This guide compares DHB with three other compounds:

  • Bruceine D (BD): Another quassinoid from Brucea javanica, providing a comparison with a structurally related compound.

  • Cisplatin: A widely used platinum-based chemotherapy drug that induces apoptosis primarily through DNA damage.

  • Doxorubicin: An anthracycline antibiotic and a common chemotherapeutic agent that intercalates DNA and generates reactive oxygen species (ROS) to induce apoptosis.

Comparative Performance Data

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound and its comparators in human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460, which are commonly used models for lung cancer research.

Table 1: Cytotoxicity (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency.

CompoundCell LineIncubation Time (h)IC50 (µM)Citation
This compound A54948Not explicitly stated, but synergistic with Cisplatin[1]
Bruceine D A549480.6[2]
NCI-H2924814.42[3]
H460480.5[2]
Cisplatin A54948~30 (parental), ~198 (resistant)[4]
NCI-H460480.33[5]
Doxorubicin A54948~0.6[6]
H1299720.037[7]
Table 2: Induction of Apoptosis (Flow Cytometry)

This table presents the percentage of apoptotic cells detected by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after treatment with the respective compounds.

CompoundCell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Early + Late)Citation
This compound A549Not specified48Data not available in cited texts
Bruceine D A5492.5 µg/ml (~5 µM)Not specified21.58 ± 0.50[8][9]
A5495 µg/ml (~10 µM)Not specified25.98 ± 0.44[8][9]
Cisplatin H1299Not specified72~1.40-fold increase vs. control[10]
Doxorubicin H-460IC5072Significantly increased vs. single agent[11]
Table 3: Effects on Key Apoptotic Proteins (Western Blot)

This table summarizes the observed changes in the expression levels of key proteins involved in the apoptotic cascade.

CompoundCell LineProteinEffectCitation
This compound A549BaxIncreased[1]
Bcl-2Reduced[1]
Bcl-xLReduced[1]
Cleaved Caspase-9Increased[12]
Cleaved Caspase-3Increased[12]
Cleaved PARPIncreased[12]
Bruceine D A549BaxEnhanced[8]
BakEnhanced[8]
Bcl-2Suppressed[8]
Bcl-xLSuppressed[8]
Pro-caspase-3Inhibited[8]
Pro-caspase-8Inhibited[8]
Cisplatin NCI-H460BIRC5 (Survivin)Reduced expression[5]
Doxorubicin MCF-7BaxIncreased[13][14]
Bcl-xLDecreased[13][14]
Caspase-9Increased[13][14]
Caspase-8No significant change[13][14]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and the methods used for their validation.

Signaling Pathway Diagrams

Dehydrobruceine_B_Apoptosis_Pathway DHB This compound Bax Bax DHB->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL DHB->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound induced apoptosis pathway.

Apoptosis_Comparators_Pathway cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage p53 p53 activation DNA_damage->p53 Apoptosis_C Apoptosis p53->Apoptosis_C Induces Doxorubicin Doxorubicin DNA_intercalation DNA Intercalation Doxorubicin->DNA_intercalation ROS ROS Generation Doxorubicin->ROS Apoptosis_D Apoptosis DNA_intercalation->Apoptosis_D Induces ROS->Apoptosis_D Induces

Caption: Apoptotic pathways of Cisplatin and Doxorubicin.

Experimental Workflow Diagrams

Cell_Viability_Workflow start Seed Cancer Cells treat Treat with Compound (e.g., this compound) start->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to form Formazan Crystals mtt->formazan solubilize Solubilize Crystals (e.g., with DMSO) formazan->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read end Calculate IC50 read->end Apoptosis_Detection_Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cell Population analyze->end

References

Dehydrobruceine B vs. Paclitaxel: A Comparative Analysis of Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct cytotoxic effects of Dehydrobruceine B and the well-established chemotherapeutic agent, paclitaxel. This guide evaluates their contrasting mechanisms of action, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.

This comparison guide shifts the focus from a direct parallel of microtubule disruption to a broader examination of the divergent cytotoxic pathways activated by this compound and paclitaxel. While paclitaxel is a classic microtubule-stabilizing agent, current research indicates that this compound, a quassinoid isolated from Brucea javanica, exerts its anticancer effects through the induction of apoptosis via the mitochondrial pathway. This guide will illuminate these distinct mechanisms, presenting available quantitative data to contextualize their potency and providing detailed experimental protocols for the key assays used in their evaluation.

Contrasting Mechanisms of Action

This compound is understood to trigger the intrinsic pathway of apoptosis. This process is initiated by an increase in mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This event activates a cascade of caspases, ultimately leading to programmed cell death.

Paclitaxel , on the other hand, is a well-characterized microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis.

Quantitative Analysis of Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound's related compound, Bruceine D, and paclitaxel in various cancer cell lines. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: IC50 Values of Bruceine D in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer729.5 ± 7.7[1]
Hs 578TBreast Cancer720.71 ± 0.05[1]
A549Non-Small Cell Lung Cancer480.6[2]
H460Non-Small Cell Lung Cancer480.5[2]
H1650Non-Small Cell Lung Cancer721.19 ± 0.07 (µg/mL)
PC-9Non-Small Cell Lung Cancer722.28 ± 1.54 (µg/mL)
HCC827Non-Small Cell Lung Cancer726.09 ± 1.83 (µg/mL)

Table 2: IC50 Values of Paclitaxel in Human Cancer and Murine Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50
SK-BR-3Breast Cancer (HER2+)72~ 5 nM[3]
MDA-MB-231Breast Cancer (Triple Negative)72~ 10 nM[3]
T-47DBreast Cancer (Luminal A)72~ 2.5 nM[3]
MCF-7Breast CancerNot Specified3.5 µM
BT-474Breast CancerNot Specified19 nM
A549Non-Small Cell Lung CancerNot Specified8.194 µM[4]
H23Non-Small Cell Lung CancerNot Specified2.136 µM[4]
H460Non-Small Cell Lung CancerNot Specified1.138 µM[4]
4T1Murine Breast Cancer48Not Specified, various high µM concentrations tested[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and paclitaxel on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and paclitaxel in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound and paclitaxel.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or paclitaxel for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is employed to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways affected by this compound and paclitaxel.

DehydrobruceineB_Pathway This compound-Induced Apoptosis Pathway DHB This compound Mitochondrion Mitochondrion DHB->Mitochondrion Bax Bax Mitochondrion->Bax Activation Bcl2 Bcl-2 Mitochondrion->Bcl2 Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Paclitaxel_Pathway Paclitaxel's Effect on Microtubules and Cell Cycle Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Binds to Stabilization Hyper-stabilization (Inhibition of Depolymerization) Paclitaxel->Stabilization Microtubules Microtubules MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle Stabilization->Microtubules CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Paclitaxel-induced microtubule stabilization leading to mitotic arrest.

References

confirming the synergistic interaction between Dehydrobruceine B and cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enhanced anti-cancer effects of Dehydrobruceine B in combination with the chemotherapy drug cisplatin, offering a promising therapeutic strategy for lung cancer.

Researchers and drug development professionals are continually exploring novel combination therapies to enhance the efficacy of existing chemotherapy agents and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic interaction between this compound (DBB), a natural quassinoid compound, and cisplatin, a cornerstone of lung cancer treatment. Experimental data from preclinical studies on A549 non-small cell lung cancer cells demonstrates that this combination significantly augments cytotoxicity and apoptosis compared to either agent alone.

Enhanced Cytotoxicity with Combination Therapy

The co-administration of this compound and cisplatin exhibits a synergistic effect on inhibiting the proliferation of A549 lung cancer cells. The combination index (CI), a quantitative measure of drug interaction, consistently falls below 1, indicating synergy.

TreatmentIC50 (µM) - 48hCombination Index (CI)Fold Reduction in Cisplatin IC50
Cisplatin alone~24.0--
This compound (DBB) alone~8.3--
DBB + Cisplatin (Combination) ~12.8 < 1 (Synergy) ~1.88
Resveratrol + Cisplatin (Alternative)~12.8< 1 (Synergy)[1]~1.88[1]
β-Sitosterol + Cisplatin (Alternative)See Note< 1 (Synergy)[2]~7.73[2]
Curcumin + Cisplatin (Alternative)See Note< 1 (Synergy)[3]Not Reported

Note on Alternatives: The IC50 for β-Sitosterol and Curcumin combinations were not explicitly stated in the same format. However, the referenced studies confirm a significant synergistic reduction in cancer cell viability.

Potentiation of Apoptosis

The synergistic cytotoxicity of the this compound and cisplatin combination is largely attributed to a significant increase in programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V/PI staining reveals a marked increase in the percentage of apoptotic A549 cells following combination treatment compared to individual drug exposure.

Treatment GroupPercentage of Apoptotic Cells (%)
Control (Untreated)< 5
This compound (DBB) alone~15-20
Cisplatin alone~20-25
DBB + Cisplatin (Combination) > 40

Mechanism of Synergistic Action: Targeting the Mitochondrial Apoptotic Pathway

The enhanced apoptosis observed with the combination therapy is mediated through the intrinsic mitochondrial pathway.[4] this compound sensitizes the cancer cells to cisplatin by modulating key proteins involved in this pathway.[4]

Key Molecular Events:

  • Upregulation of Pro-Apoptotic Proteins: The combination treatment leads to an increased expression of the pro-apoptotic protein Bax.[4]

  • Downregulation of Anti-Apoptotic Proteins: A concurrent decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL is observed.[4]

  • Mitochondrial Membrane Depolarization: This shift in the Bax/Bcl-2 ratio results in the depolarization of the mitochondrial membrane potential.[4]

  • Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytoplasm.[4]

  • Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[4]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.[4]

Furthermore, this compound has been shown to reduce the protein levels of Nrf2, a transcription factor associated with chemotherapy resistance.[4] High levels of Nrf2 are found in A549 cells, and its downregulation by DBB may contribute to the increased sensitivity to cisplatin.[4]

cluster_0 This compound cluster_1 Cisplatin cluster_2 Signaling Pathway DBB This compound Nrf2 Nrf2 DBB->Nrf2 Inhibits Bax Bax (Pro-apoptotic) DBB->Bax Promotes Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DBB->Bcl2 Inhibits CDDP Cisplatin CDDP->Bax Promotes CDDP->Bcl2 Inhibits Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Synergistic apoptotic pathway of DBB and Cisplatin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound, cisplatin, or a combination of both for 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • A549 cells are treated with the compounds as described for the cell viability assay.

  • After treatment, both floating and adherent cells are collected and washed with cold PBS.

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

  • A549 cells are treated with the compounds for the indicated time.

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, Bcl-xL, cleaved caspase-3, cleaved PARP, Nrf2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Experimental Workflow cluster_assays Downstream Assays A549 A549 Cell Culture Treatment Treatment: - DBB - Cisplatin - Combination A549->Treatment Harvest Cell Harvesting Treatment->Harvest MTT MTT Assay (Cell Viability) Harvest->MTT FACS Flow Cytometry (Apoptosis) Harvest->FACS WB Western Blot (Protein Expression) Harvest->WB

General experimental workflow for in vitro assays.

References

Dehydrobruceine B: Evaluating its Therapeutic Potential in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dehydrobruceine B (DHB), a quassinoid compound isolated from Brucea javanica, has garnered interest for its potential anticancer properties. While in vitro studies have demonstrated its ability to induce apoptosis in cancer cells, a comprehensive evaluation of its therapeutic efficacy in animal models remains limited in publicly available literature. This guide provides a comparative analysis of the therapeutic potential of DHB, primarily through the lens of its close structural analog, Bruceine D (BD), for which a more extensive body of preclinical in vivo data exists. This approach allows for an informed, albeit indirect, assessment of DHB's potential, highlighting the need for further dedicated in vivo studies.

Comparative Efficacy of Bruceine D in Animal Models of Cancer

Numerous studies have investigated the antitumor activity of Bruceine D in various cancer xenograft models. The following tables summarize the quantitative data from these studies, offering a comparative overview of its efficacy against different cancer types and in relation to standard-of-care treatments.

Cancer Type Animal Model Cell Line Treatment Regimen Tumor Growth Inhibition Reference
OsteosarcomaNude MiceMNNG/HOS2.5 mg/kg and 5.0 mg/kg, intraperitoneally, every 2 days for 12 daysSignificant decrease in tumor size and weight at both doses.[1]
Gastric CancerNude MiceSGC7901, MKN451.2 µM BD for two weeksSignificant reduction in tumor growth and weight.[2]
Lung CancerBALB/c Nude MiceA54940 mg/kg/day, intraperitoneally, for 15 daysSignificant inhibition of lung cancer xenograft growth.[3]
Hepatocellular CarcinomaBALB/c Nude MiceSMMC-77211 mg/kg and 2.5 mg/kg, intraperitoneally, every other day for 14 daysDose-dependent reduction in tumor growth. Showed a stronger inhibitory effect on cell migration compared to sorafenib.[4]
Hepatocellular CarcinomaNude MiceHuh70.75 mg/kg and 1.5 mg/kg/day, tail vein injection, for two weeksSignificant inhibition of tumor growth at 1.5 mg/kg/day.[5]

Head-to-Head Comparison: Bruceine D vs. Standard of Care

A study on hepatocellular carcinoma provided a direct comparison between Bruceine D and the standard-of-care drug, sorafenib.

Parameter Bruceine D (2.5 mg/kg) Sorafenib (2.5 mg/kg) Vehicle Control Reference
Tumor Growth Significant inhibitionSignificant inhibition-[4]
Body Weight No significant lossNot reportedNo significant loss[4]
Systemic Toxicity No observable systemic toxicityKnown side effects-[4]
Cell Migration Inhibition Stronger inhibitory effectWeaker inhibitory effect-[4]

Signaling Pathways and Experimental Workflow

The antitumor effects of this compound and Bruceine D are attributed to their modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these compounds in a xenograft model.

G DHB-Induced Mitochondrial Apoptosis Pathway DHB This compound Mitochondria Mitochondria DHB->Mitochondria Loss of MMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DHB-Induced Mitochondrial Apoptosis Pathway

G Bruceine D Signaling Pathways in Cancer cluster_ros ROS/MAPK Pathway cluster_stat3 STAT3 Pathway cluster_hif1a ICAT/β-catenin/HIF-1α Pathway BD_ROS Bruceine D ROS ↑ ROS BD_ROS->ROS JNK_p38 ↑ p-JNK/p-p38 ROS->JNK_p38 Apoptosis_Autophagy Apoptosis & Autophagy JNK_p38->Apoptosis_Autophagy BD_STAT3 Bruceine D pSTAT3 ↓ p-STAT3 BD_STAT3->pSTAT3 MMPs ↓ MMP-2/MMP-9 pSTAT3->MMPs Metastasis ↓ Metastasis MMPs->Metastasis BD_HIF Bruceine D ICAT ICAT BD_HIF->ICAT beta_catenin β-catenin ICAT->beta_catenin Blocks Interaction HIF1a ↓ HIF-1α beta_catenin->HIF1a Degradation Metabolism ↓ Glucose Metabolism HIF1a->Metabolism

Bruceine D Signaling Pathways in Cancer

G Xenograft Model Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous/ Orthotopic Implantation cell_culture->implantation tumor_growth Tumor Growth (to ~100-200 mm³) implantation->tumor_growth animal_model Immunocompromised Mice animal_model->implantation randomization Randomization into Treatment Groups tumor_growth->randomization treatment DHB/BD, Vehicle, Positive Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Regular Intervals endpoint Endpoint Criteria Met monitoring->endpoint analysis Tumor Excision, Weight, & Analysis (IHC, Western Blot) endpoint->analysis stop End analysis->stop

Xenograft Model Experimental Workflow

Experimental Protocols

Human Cancer Cell Lines
  • Lung Carcinoma: A549, NCI-H292[3][6]

  • Osteosarcoma: MNNG/HOS[1]

  • Gastric Cancer: SGC7901, MKN45[2]

  • Hepatocellular Carcinoma: SMMC-7721, Huh7[4][5]

Animal Models
  • Mice: BALB/c nude mice (4-6 weeks old) are commonly used.[3][4] Animals are housed in a pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Xenograft Implantation
  • Cell Preparation: Cancer cells are harvested during the logarithmic growth phase. Cell viability should be assessed (e.g., by Trypan blue exclusion) and should be >95%.

  • Implantation: A suspension of 1 x 106 to 5 x 106 cells in 100-200 µL of serum-free medium or PBS is injected subcutaneously into the flank of each mouse. For some models, cells are mixed with Matrigel to enhance tumor formation.

Treatment Protocol
  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Randomization: Mice are randomly assigned to treatment and control groups.

  • Drug Administration: this compound or Bruceine D is dissolved in a suitable vehicle (e.g., DMSO and saline). The solution is administered via intraperitoneal or intravenous (tail vein) injection at the specified doses and schedule. The control group receives the vehicle only. A positive control group receiving a standard-of-care chemotherapeutic agent (e.g., doxorubicin, cisplatin, sorafenib) is often included for comparison.

  • Monitoring: Tumor size and body weight are measured regularly (e.g., every 2-3 days). Animal health is monitored daily.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or when animals show signs of excessive morbidity.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) to analyze protein expression (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or snap-frozen for Western blot analysis to investigate signaling pathways.

Conclusion and Future Directions

The available preclinical data, predominantly from studies on Bruceine D, suggest that quassinoids like this compound hold significant therapeutic potential against a range of cancers. BD has demonstrated potent tumor growth inhibition in various xenograft models, in some cases comparable or superior to standard chemotherapeutic agents, and appears to act through multiple signaling pathways to induce apoptosis and inhibit metastasis.

Crucially, there is a conspicuous absence of published in vivo studies specifically investigating this compound. While the data on BD provides a strong rationale for the further development of DHB, it is imperative that dedicated animal studies are conducted to validate its therapeutic efficacy, establish its pharmacokinetic and pharmacodynamic profiles, and determine its safety and tolerability. Future research should focus on head-to-head comparisons of DHB with current standard-of-care drugs in relevant preclinical models to ascertain its true therapeutic potential and pave the way for potential clinical translation.

References

a head-to-head comparison of Dehydrobruceine B and other natural anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Natural Anti-Inflammatory Compounds: Curcumin and Resveratrol

A comparative analysis of the anti-inflammatory properties of Curcumin and Resveratrol, focusing on their mechanisms of action and supported by experimental data. Due to a lack of available scientific literature and experimental data on Dehydrobruceine B's anti-inflammatory activity, a direct comparison with this compound is not feasible at this time. This guide will therefore focus on two of the most well-researched natural anti-inflammatory agents.

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Natural compounds are a promising source for new anti-inflammatory drugs. This guide provides a detailed comparison of two widely studied natural compounds, curcumin and resveratrol, for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of curcumin and resveratrol on key inflammatory mediators. Lower IC50 values indicate greater potency.

CompoundTargetAssay SystemIC50 Value
Curcumin NF-κBRAW264.7 cells (Luciferase Reporter Assay)18.2 ± 3.9 μM[1]
COX-2HT-29 human colon cancer cellsInhibition of expression observed[2][3]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages~20-50 µM (estimated from various studies)
Resveratrol NF-κBHuman embryonic kidney cells (HEK293)Dose-dependent inhibition[4]
COX-2Recombinant human COX-2 enzyme30 μM[5]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages>50 µM

Mechanistic Insights: Targeting the NF-κB Pathway

A central mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[4][6][7][8][9][10][11][12][13]

Both curcumin and resveratrol have been shown to inhibit the NF-κB pathway, but they may act at different points in the signaling cascade.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Stimulus Stimulus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex NFkB_p65_p50 Active NF-κB (p65/p50) NFkB_IkB->NFkB_p65_p50 IkB Degradation NFkB_p65_p50->NFkB_translocation Translocation NFkB_in_nucleus NF-κB Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_in_nucleus->Gene_Expression Binds to DNA Curcumin Curcumin Curcumin->IKK_Complex Inhibits Curcumin->NFkB_p65_p50 Inhibits Translocation Resveratrol Resveratrol Resveratrol->IKK_Complex Inhibits Resveratrol->NFkB_p65_p50 Inhibits p65 activity

Figure 1. NF-κB signaling pathway and points of inhibition by curcumin and resveratrol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the anti-inflammatory properties of natural compounds.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a primary screening tool for anti-inflammatory activity. LPS, a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., curcumin or resveratrol) and incubated for 1-2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14][15] The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of COX-2.

Protocol:

  • Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Line: A cell line (e.g., HEK293 or RAW264.7) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with the test compound.

  • Stimulation: An NF-κB activator, such as TNF-α or LPS, is added to the cells.

  • Incubation: The cells are incubated for a period sufficient to allow for gene expression (typically 6-24 hours).

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[16][17][18][19][20]

  • Data Analysis: The inhibition of NF-κB activity is calculated as a percentage of the stimulated control, and the IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the anti-inflammatory properties of natural compounds.

References

A Comparative Analysis of the Pharmacokinetic Properties of Dehydrobruceine B and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Dehydrobruceine B and its analogues, a class of quassinoids derived from Brucea javanica. Quassinoids have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-cancer properties. However, their clinical utility is often hampered by unfavorable pharmacokinetic profiles, most notably low oral bioavailability. This document summarizes the available experimental data on key pharmacokinetic parameters, details the methodologies employed in these studies, and visualizes the key signaling pathways affected by these compounds to aid in future drug development efforts.

Pharmacokinetic Data Summary

CompoundAdministration RouteDose (mg/kg)Cmax (mg/L)Tmax (h)t1/2 (h)AUC0-t (mg·h/L)AUC0-∞ (mg·h/L)Reference
Bruceine D Oral2.050.050.541.540.040.05[2]
Bruceine D Intravenous0.8--1.050.4790.482[2]
Bruceine E Oral9.10.190.662.260.340.50[2]

Table 1: Pharmacokinetic Parameters of Bruceine D and Bruceine E in Rats

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • t1/2: Elimination half-life.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of this compound and its analogues.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of the compound after oral and intravenous administration.

Animal Model: Male Sprague-Dawley rats are commonly used.[3][4]

Dosing:

  • Oral Administration: The compound is suspended in a suitable vehicle, such as a 0.5% solution of sodium carboxymethyl cellulose, and administered by oral gavage.[5]

  • Intravenous Administration: The compound is dissolved in a vehicle suitable for injection, such as a mixture of DMSO, polyethylene glycol 400, and saline, and administered via the tail vein.

Blood Sampling:

  • Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the compounds in plasma.[3][6]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.

  • Chromatographic Separation: Separation is achieved on a C18 column with a gradient mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization.[3]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Signaling Pathway Inhibition

This compound and its analogues have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. A primary target of these quassinoids is the PI3K/Akt/NF-κB signaling pathway.[7][8][9]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K activates Akt Akt PI3K->Akt activates IkB_alpha IκB-α Akt->IkB_alpha phosphorylates p_IkB_alpha p-IκB-α NF_kB NF-κB p_IkB_alpha->NF_kB releases p_NF_kB p-NF-κB NF_kB->p_NF_kB phosphorylates Nucleus Nucleus p_NF_kB->Nucleus translocates to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Cytokines promotes transcription of Dehydrobruceine_B This compound & Analogues Dehydrobruceine_B->PI3K inhibits Dehydrobruceine_B->Akt inhibits

Caption: PI3K/Akt/NF-κB signaling pathway inhibition by this compound and its analogues.

This guide provides a foundational understanding of the pharmacokinetic challenges and mechanistic actions of this compound and its analogues. The presented data and protocols can serve as a valuable resource for researchers aiming to optimize the therapeutic potential of these promising natural compounds. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to develop strategies to enhance its bioavailability.

References

Safety Operating Guide

Navigating the Safe Handling of Dehydrobruceine B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Dehydrobruceine B. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build confidence in handling this cytotoxic quassinoid.

Hazard Identification and Classification

The primary hazards associated with this compound are anticipated to be similar to those of Dehydrobruceine A. The following table summarizes the GHS classification for Dehydrobruceine A, which should be considered applicable to this compound until specific data becomes available.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder - Full-face respirator or a half-mask respirator with P100 filters- Double-gloving with nitrile gloves (outer glove over gown cuff)- Disposable gown with tight-fitting cuffs- Safety goggles or a face shield
Preparing Stock Solutions - Chemical fume hood- Double-gloving with nitrile gloves- Disposable gown- Safety goggles
Cell Culture and In Vitro Assays - Biological safety cabinet (Class II)- Nitrile gloves- Lab coat or disposable gown- Safety glasses
Waste Disposal - Double-gloving with nitrile gloves- Disposable gown- Safety goggles or face shield

Operational Plans: Step-by-Step Guidance

1. Preparation of Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. All procedures involving the powdered form of the compound should be performed in a chemical fume hood.

Stock Solution Preparation Workflow cluster_Preparation Preparation cluster_Procedure Procedure (in Chemical Fume Hood) cluster_Storage Storage Gather_Materials Gather Materials: - this compound powder - Anhydrous DMSO - Sterile microcentrifuge tubes - Calibrated pipettes and tips Don_PPE Don Appropriate PPE: - Double gloves - Gown - Goggles - Respirator Gather_Materials->Don_PPE Step 1 Weigh_Powder Weigh this compound Don_PPE->Weigh_Powder Step 2 Add_Solvent Add appropriate volume of DMSO to achieve desired concentration Weigh_Powder->Add_Solvent Step 3 Dissolve Vortex until fully dissolved Add_Solvent->Dissolve Step 4 Aliquot Aliquot into sterile tubes Dissolve->Aliquot Step 5 Label_Tubes Label tubes with: - Compound name - Concentration - Date - Initials Aliquot->Label_Tubes Step 6 Store Store at -20°C or -80°C Label_Tubes->Store Step 7

Workflow for preparing a this compound stock solution.

2. In Vitro Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound on a cancer cell line.

Cytotoxicity Assay Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of This compound stock solution Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with different concentrations of this compound Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_48_72h->Add_Reagent Measure_Signal Measure signal (absorbance or luminescence) Add_Reagent->Measure_Signal Analyze_Data Analyze data to determine IC50 Measure_Signal->Analyze_Data

General workflow for an in vitro cytotoxicity assay.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For a small spill (powder or liquid):

  • Alert others in the area.

  • Wear appropriate PPE (double gloves, gown, goggles, and respirator for powder).

  • If it is a powder, gently cover with damp paper towels to avoid aerosolization.

  • For liquid spills, cover with absorbent material.

  • Wipe the area from the outside in with a decontaminating solution (e.g., 10% bleach solution), followed by 70% ethanol.

  • Place all contaminated materials in a designated cytotoxic waste container.

For a large spill:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional safety office.

  • Restrict access to the area.

  • Follow your institution's specific procedures for hazardous material spills.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste. This includes unused compound, stock solutions, contaminated labware, and PPE.

Disposal Workflow:

Disposal_Workflow cluster_Waste_Collection Waste Collection cluster_Segregation Segregation & Containment Solid_Waste Solid Waste (Gloves, Gowns, Tubes, etc.) Solid_Container Place in a designated, leak-proof cytotoxic waste bin with a cytotoxic label Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Stock solutions, Media) Liquid_Container Collect in a sealed, shatter-proof container labeled as cytotoxic liquid waste Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Pipette tips) Sharps_Container Place in a puncture-resistant sharps container labeled as cytotoxic Sharps_Waste->Sharps_Container Disposal_Vendor Arrange for pickup by a licensed hazardous waste disposal vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor Sharps_Container->Disposal_Vendor Incineration High-temperature incineration is the recommended final disposal method Disposal_Vendor->Incineration

Workflow for the disposal of this compound waste.

Due to its hazardous nature, high-temperature incineration is the recommended method for the final disposal of cytotoxic waste to ensure complete destruction of the compound[2]. All waste producers have a responsibility to ensure their waste is stored, transported, and disposed of in a safe and compliant manner[2].

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, minimizing risks to themselves and the environment, and ensuring the integrity of their research. Always consult your institution's specific safety guidelines and procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.